molecular formula C21H42O B010871 11-Heneicosanone CAS No. 19781-72-7

11-Heneicosanone

Cat. No.: B010871
CAS No.: 19781-72-7
M. Wt: 310.6 g/mol
InChI Key: DOACSXJVHDTDSG-UHFFFAOYSA-N
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Description

11-Heneicosanone is a solid, long-chain fatty ketone of interest in various research fields. As a C21 ketone with the carbonyl functional group positioned at the 11th carbon, it serves as a valuable analog and intermediate in organic synthesis. Researchers utilize this and similar alkanes in the study of insect pheromones and behavior-modifying chemicals, as structural relatives like heneicosane are known to exhibit semiochemical properties . Its lipophilic nature makes it a candidate for investigations into lipid membrane dynamics, wax formulations, and as a standard in chromatographic analysis. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

henicosan-11-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACSXJVHDTDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80173488
Record name Henicosan-11-one
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Molecular Weight

310.6 g/mol
Source PubChem
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CAS No.

19781-72-7
Record name 11-Heneicosanone
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Record name Henicosan-11-one
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Record name 11-HENEICOSANONE
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Record name Henicosan-11-one
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Foundational & Exploratory

What are the chemical properties of 11-Heneicosanone?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 11-Heneicosanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as di-n-decyl ketone, is a long-chain, symmetrical aliphatic ketone. Its structure, comprising a central carbonyl group flanked by two ten-carbon alkyl chains, imparts specific chemical and physical properties that make it a subject of interest in various fields, including organic synthesis, materials science, and as a potential intermediate in the manufacturing of specialty chemicals. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its practical application in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is characterized by its 21-carbon backbone with a ketone functional group at the 11th position. This symmetrical structure is fundamental to its properties, influencing its crystallinity, melting point, and spectroscopic characteristics.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a waxy, crystalline solid with very low solubility in polar solvents.

PropertyValueSource
IUPAC Name Henicosan-11-one[1]
Synonyms Di-n-decyl ketone, Didecyl Ketone[1]
CAS Number 19781-72-7[1]
Molecular Formula C₂₁H₄₂O[1]
Molecular Weight 310.57 g/mol [1]
Appearance White to slightly pale yellow crystalline powder[2]
Melting Point 64 °C[2]
Boiling Point Data not available (expected to be >350 °C at 760 mmHg)[2]
Solubility Insoluble in water; Soluble in nonpolar organic solvents like diethyl ether, hexane, and chloroform.[2]
  • Expert Insight: The lack of an experimentally determined boiling point in common databases is typical for high molecular weight compounds which often decompose at their atmospheric boiling point. It would be standard practice to purify such a compound by vacuum distillation. Its high melting point relative to the corresponding alkane, heneicosane (m.p. 40.5 °C), is due to the strong intermolecular dipole-dipole interactions of the central carbonyl group, which allows for more ordered packing in the crystal lattice.[3]

Spectroscopic Analysis and Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. Below are the expected spectroscopic signatures based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of a saturated aliphatic ketone is dominated by the carbonyl (C=O) stretch.

  • C=O Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This is the most diagnostic peak for confirming the ketone functional group.[4]

  • C-H Stretch: Strong absorptions between 2850-2960 cm⁻¹ will be present, corresponding to the stretching vibrations of the numerous C-H bonds in the decyl chains.

  • C-H Bend: Medium-intensity bending vibrations for the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR Spectroscopy: Due to the molecule's symmetry, only 11 unique carbon signals are expected.

    • C=O Carbon (C11): This signal will appear significantly downfield, typically in the range of 205-220 ppm , and will be of low intensity.[5]

    • Alpha-Carbons (C10, C12): These carbons are adjacent to the carbonyl group and will be deshielded, appearing around 40-45 ppm .

    • Alkyl Chain Carbons: The remaining eight carbons of the decyl chain will produce distinct signals in the typical aliphatic region of 14-35 ppm .[6]

    • Terminal Methyl Carbon (C1, C21): The terminal methyl carbon will be the most upfield signal, appearing around 14 ppm .[5]

  • ¹H NMR Spectroscopy: The symmetry of the molecule simplifies the ¹H NMR spectrum.

    • Alpha-Protons (on C10, C12): The protons on the carbons alpha to the carbonyl are the most deshielded. They will appear as a triplet around 2.4 ppm .

    • Alkyl Chain Protons: The bulk of the protons on the CH₂ groups of the chains will form a large, complex multiplet in the 1.2-1.6 ppm region.

    • Terminal Methyl Protons (on C1, C21): The protons of the two methyl groups will appear as a triplet at approximately 0.9 ppm .

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a clear molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 310 corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The most significant fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This results in the formation of stable acylium ions. For this compound, this cleavage can happen on either side of the carbonyl, leading to two major fragment ions:

    • [CH₃(CH₂)₉CO]⁺: m/z = 171

    • [CH₃(CH₂)₈CH₂]⁺: m/z = 141

  • McLafferty Rearrangement: This is another common fragmentation for ketones with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This would result in a neutral alkene fragment and a charged enol fragment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Synthesize this compound Pur Purify by Recrystallization or Vacuum Distillation Syn->Pur IR IR Spectroscopy Pur->IR NMR ¹H & ¹³C NMR Pur->NMR MS Mass Spectrometry Pur->MS V_IR Confirm C=O stretch (~1715 cm⁻¹) IR->V_IR V_NMR Confirm 11 unique carbons (C=O > 200 ppm) NMR->V_NMR V_MS Confirm M⁺ at m/z 310 & α-cleavage fragments MS->V_MS Final Structure Confirmed

Caption: Workflow for the Synthesis and Spectroscopic Confirmation of this compound.

Synthesis of this compound

A reliable and classic method for preparing symmetrical ketones like this compound is the reaction of an acid chloride with an organocadmium reagent. This method is highly selective and prevents the over-addition that can occur with more reactive organometallics like Grignard reagents.[7]

Protocol: Synthesis via Organocadmium Reagent

This two-step protocol begins with the preparation of the organocadmium reagent from a Grignard reagent, followed by acylation.

Step 1: Preparation of Di-n-decylcadmium

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Formation: Place magnesium turnings (2 equivalents) in the flask. Add a solution of 1-bromodecane (2 equivalents) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.

  • Reaction: Allow the mixture to reflux gently until all the magnesium has been consumed, forming the Grignard reagent, decylmagnesium bromide.

  • Organocadmium Formation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (1 equivalent) in anhydrous diethyl ether. Slowly add the CdCl₂ slurry to the Grignard reagent solution with vigorous stirring.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1 hour. The solution of di-n-decylcadmium is now ready for the next step.

Step 2: Acylation to form this compound

  • Precursor Preparation: Decanoyl chloride is required for this step. It can be prepared by reacting decanoic acid with thionyl chloride (SOCl₂).[8]

  • Reaction: Cool the di-n-decylcadmium solution to 0 °C. Slowly add a solution of decanoyl chloride (2 equivalents) in anhydrous diethyl ether via the dropping funnel.

  • Reflux: After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.

  • Workup: Cool the reaction mixture and carefully quench it by pouring it over crushed ice and dilute sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from ethanol or by vacuum distillation.

Reactivity and Stability

  • Stability: this compound is a stable compound under normal laboratory conditions. It should be stored in a well-sealed container away from direct light and heat.

  • Incompatibilities: As with other ketones, it is incompatible with strong oxidizing agents and strong reducing agents.[2]

  • Reactivity of the Carbonyl Group: The chemistry of this compound is dominated by the reactivity of its central carbonyl group.

    • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, reaction with Grignard reagents or organolithium compounds will produce tertiary alcohols.

    • Reduction: The carbonyl group can be reduced to a secondary alcohol (11-heneicosanol) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (to form heneicosane) can be achieved via methods like the Wolff-Kishner or Clemmensen reductions.[9]

    • Enolate Formation: The α-protons on C10 and C12 are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations or alkylations.

Conclusion

This compound is a symmetrical long-chain ketone with well-defined chemical and physical properties primarily dictated by its long alkyl chains and central carbonyl group. Its characterization is straightforward using standard spectroscopic techniques (IR, NMR, and MS), which provide clear, interpretable signatures. While several synthetic routes are possible, the use of organocadmium reagents offers a classic and selective method for its preparation. A thorough understanding of its properties and reactivity is essential for its effective use as a synthetic intermediate or specialty chemical in advanced research and development applications.

References

  • Wikipedia. "Heneicosane." Wikipedia, The Free Encyclopedia, n.d. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29776, this compound." PubChem, n.d. [Link].

  • Google Patents. "US7615672B2 - Process for the preparation of n-heneicosane.
  • Master Organic Chemistry. "13-C NMR - How Many Signals." Master Organic Chemistry, 2022. [Link].

  • University of Calgary. "IR Spectroscopy Tutorial: Ketones." n.d. [Link].

  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024. [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link].

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link].

  • Siasat, P. "The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained." Medium, 2024. [Link].

  • CK-12 Foundation. "Preparation of Ketones." CK-12, 2026. [Link].

Sources

An In-Depth Technical Guide to 11-Heneicosanone (C21H42O) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Symmetrical Ketone, 11-Heneicosanone

This compound, a long-chain aliphatic ketone with the chemical formula C21H42O, presents a unique molecular architecture characterized by a carbonyl group centrally located on a 21-carbon chain.[1] Also known as henicosan-11-one or didecyl ketone, this symmetrical ketone is a subject of growing interest in various scientific disciplines, from chemical ecology to materials science. Long-chain ketones are naturally found as components of plant waxes and insect pheromones, and are currently under investigation for a range of pharmacological applications, including potential neuroprotective, anti-inflammatory, and anti-cancer properties.[2] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and known biological significance, tailored for researchers, scientists, and professionals in the field of drug development.

Part 1: Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 21-carbon backbone with a ketone functional group at the 11th carbon position. This symmetrical arrangement of two decyl chains flanking the carbonyl group influences its physical and chemical behavior.

Key Physicochemical Data

The following table summarizes the key computed and, where available, experimental properties of this compound.

PropertyValueSource
Molecular Formula C21H42OPubChem[1]
IUPAC Name Henicosan-11-onePubChem[1]
CAS Number 19781-72-7PubChem[1]
Molecular Weight 310.6 g/mol PubChem[1]
Appearance Solid (predicted)-
Boiling Point Not available-
Melting Point Not available-
Solubility Insoluble in water (predicted)-
XLogP3-AA 9.2PubChem[1]

Part 2: Synthesis and Purification of this compound

The synthesis of symmetrical long-chain ketones like this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Two prominent methods are catalytic ketonization and Grignard-based synthesis.

Method 1: Catalytic Ketonization of Undecanoic Acid

This method involves the direct conversion of a carboxylic acid into a ketone and is a green and efficient approach.

  • Principle: The catalytic ketonization of undecanoic acid involves the decarboxylative coupling of two acid molecules over a metal oxide catalyst at elevated temperatures. This process yields the symmetrical ketone, this compound, with the liberation of carbon dioxide and water.

  • Experimental Protocol:

    • A fixed-bed reactor is packed with a suitable catalyst, such as manganese(IV) oxide supported on alumina (MnO2/Al2O3).

    • A solution of undecanoic acid in a high-boiling point solvent is fed into the reactor.

    • The reaction is carried out under a continuous flow of an inert gas, such as nitrogen, at a temperature of approximately 400°C.

    • The product stream is cooled, and the this compound is separated from the solvent and byproducts by distillation or chromatography.

  • Causality of Experimental Choices: The choice of a metal oxide catalyst like MnO2 or ZrO2 is crucial as they exhibit high selectivity for ketonization while minimizing side reactions. The high reaction temperature provides the necessary activation energy for the decarboxylation and coupling steps.

Method 2: Grignard Reaction with an Undecanenitrile

This classic organometallic approach offers a versatile route to ketone synthesis.

  • Principle: A Grignard reagent, decylmagnesium bromide, is reacted with undecanenitrile. The resulting imine intermediate is then hydrolyzed to yield this compound.

  • Experimental Protocol:

    • Decylmagnesium bromide is prepared by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether.

    • A solution of undecanenitrile in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C.

    • The reaction mixture is stirred for several hours at room temperature.

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

    • The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound, which is then purified by column chromatography or recrystallization.

  • Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. The acidic workup is necessary to hydrolyze the intermediate imine to the desired ketone.

Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Crude this compound (from Synthesis) distillation Fractional Distillation (High Vacuum) synthesis->distillation Initial Purification chromatography Column Chromatography (Silica Gel) distillation->chromatography Further Purification recrystallization Recrystallization (e.g., from Ethanol/Acetone) chromatography->recrystallization Final Polishing gc_ms GC-MS Analysis recrystallization->gc_ms Purity Check nmr NMR Spectroscopy recrystallization->nmr Structural Verification

Caption: A typical workflow for the purification and validation of synthesized this compound.

Part 3: Analytical Characterization

Accurate characterization of this compound is paramount for its use in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound.

  • Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation.

  • Experimental Protocol:

    • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as hexane or dichloromethane.

    • GC Parameters:

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 100°C, ramped to 300°C at 10°C/min, and held for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Expected Data: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 310. Characteristic fragment ions would result from alpha-cleavage adjacent to the carbonyl group, leading to prominent peaks at m/z 155 and m/z 183.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms (like ¹H and ¹³C) to resonate. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and functional group.

  • Experimental Protocol:

    • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • ¹H NMR:

      • A triplet at approximately 0.88 ppm corresponding to the two terminal methyl groups.

      • A multiplet around 1.25 ppm for the majority of the methylene protons.

      • A triplet at approximately 2.40 ppm for the four protons on the carbons alpha to the carbonyl group.

    • ¹³C NMR:

      • A peak around 211 ppm for the carbonyl carbon.

      • A peak around 42 ppm for the carbons alpha to the carbonyl group.

      • A series of peaks between 22 and 32 ppm for the other methylene carbons.

      • A peak around 14 ppm for the terminal methyl carbons.

  • Data Interpretation: The symmetry of the molecule results in a relatively simple NMR spectrum despite its large size. The chemical shifts and multiplicities of the signals confirm the presence and position of the ketone functional group and the long alkyl chains.

Part 4: Biological Significance and Potential Applications

While the biological role of this compound is not as extensively studied as its corresponding alkane, heneicosane, long-chain ketones are known to play significant roles in chemical communication among insects.[2]

  • Pheromonal Activity: Heptacosan-2-one and nonacosan-2-one, structurally related long-chain ketones, have been identified as components of the sex pheromones of various insect species. It is plausible that this compound may also function as a semiochemical, a signaling molecule, in certain organisms.

  • Potential Pharmacological Activity: Research into the biological activities of long-chain ketones has revealed potential anti-inflammatory, anticonvulsant, and antimicrobial properties.[2] The lipophilic nature of this compound may facilitate its interaction with cellular membranes and membrane-bound proteins, suggesting a potential for modulating various biological pathways. However, specific studies on the pharmacological effects of this compound are currently limited.

Hypothesized Biological Interaction Pathway

G cluster_molecule This compound cluster_interaction Biological Interaction cluster_response Cellular Response molecule Lipophilic Ketone membrane Cell Membrane molecule->membrane Partitioning receptor Membrane-Bound Receptor membrane->receptor Interaction signaling Intracellular Signaling Cascade receptor->signaling Activation response Physiological Effect (e.g., Pheromonal Response, Pharmacological Activity) signaling->response Modulation

Caption: A conceptual diagram illustrating the potential mechanism of biological activity for this compound.

Part 5: Safety, Handling, and Storage

As a long-chain aliphatic ketone, this compound is expected to have low acute toxicity. However, standard laboratory safety precautions should always be observed.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[3]

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a symmetrical long-chain ketone with a well-defined molecular structure and predictable physicochemical properties. Its synthesis can be achieved through established organic chemistry methodologies, and its purity and structure can be confirmed using standard analytical techniques such as GC-MS and NMR. While its specific biological functions are still an active area of research, its structural similarity to known insect pheromones and other bioactive long-chain ketones suggests a promising potential for applications in chemical ecology and drug discovery. This guide provides a solid foundation for researchers and drug development professionals to understand and work with this intriguing molecule.

References

  • PubChem. (n.d.). Heneicosane. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Cosmo Bio USA. (2015, June 4). Heneicosane MSDS. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: n-Heneicosane. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]
  • BenchChem. (2025). A Comparative Analysis of Symmetrical and Asymmetrical Long-Chain Ketones: Biological Effects and Therapeutic Potential. Retrieved January 22, 2026, from [A representative, though not direct, URL would be placed here, as the original link is dynamic. For the purpose of this example, a placeholder is used.]
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Gliński, M., & Kijeński, J. (2000). Catalytic Ketonization over Oxide Catalysts. Part XIV: The Ketonization and Cross-Ketonization of Anhydrides, Substituted Acids and Esters. Molecules, 5(3), 474-481.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to Didecyl Ketone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Didecyl ketone, systematically known as 10-nonadecanone, is a long-chain aliphatic ketone that is emerging as a molecule of interest within the realms of chemical research and pharmaceutical development. Its unique structural characteristics, featuring a central carbonyl group flanked by two decyl chains, impart specific physical and chemical properties that make it a valuable synthon and a potential component in various applications. This technical guide provides a comprehensive overview of the physical and chemical properties of didecyl ketone, detailed experimental protocols for its characterization, and insights into its synthesis and potential applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Didecyl ketone is a symmetrical ketone with the chemical formula C₁₉H₃₈O.[1][2] The IUPAC name for this compound is 10-nonadecanone, and it is also known by synonyms such as di-n-nonyl ketone and caprinone.[1][3] Its structure consists of a nineteen-carbon chain with a carbonyl group at the tenth carbon position.

Molecular Structure:

Caption: 2D structure of Didecyl Ketone (10-Nonadecanone).

Physical Properties

The physical characteristics of didecyl ketone are largely dictated by its long, nonpolar alkyl chains and the polar carbonyl group. It exists as a white to off-white solid at room temperature.[3][4]

PropertyValueSource
CAS Number 504-57-4[1][3]
Molecular Formula C₁₉H₃₈O[1][2]
Molecular Weight 282.5 g/mol [1][2]
Appearance White to off-white solid[3][4]
Melting Point 58 °C[3][5]
Boiling Point 156 °C at 1.1 mmHg[3][4][5]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol. Insoluble in water.[3]
Density 0.832 g/cm³ (estimated)[5]

Chemical Properties and Reactivity

As a long-chain aliphatic ketone, didecyl ketone exhibits reactivity characteristic of the carbonyl functional group. The long alkyl chains are relatively inert, making the carbonyl carbon the primary site of chemical reactions.

1. Nucleophilic Addition: The carbonyl carbon of didecyl ketone is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction for ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

2. Reduction: Didecyl ketone can be reduced to the corresponding secondary alcohol, 10-nonadecanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

3. Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

4. Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic and can be removed by a strong base to form an enolate ion. This enolate can then act as a nucleophile in various reactions, such as alkylation and condensation reactions.

Stability: Didecyl ketone is a stable compound under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong bases to prevent unwanted reactions.

Hazardous Reactions: As a long-chain aliphatic ketone, didecyl ketone is not considered to be highly reactive or prone to hazardous polymerization. However, like most organic compounds, it is combustible and can form explosive mixtures with air if heated to high temperatures.

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology:

  • A small, finely powdered sample of didecyl ketone is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly and evenly.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point under Reduced Pressure

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling compounds like didecyl ketone, determining the boiling point at atmospheric pressure can lead to decomposition. Therefore, it is determined at a reduced pressure.

Methodology:

  • A small amount of didecyl ketone is placed in a distillation flask.

  • The flask is connected to a vacuum source and a manometer to measure the pressure.

  • The sample is heated, and the temperature and pressure at which the liquid boils and its vapor condenses are recorded.

Spectroscopic Characterization

a) Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the functional groups present in the molecule.

Protocol for Solid Sample:

  • A small amount of solid didecyl ketone is mixed with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

  • Expected Signature Peak: A strong absorption band in the region of 1715-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR provides information about the hydrogen atoms, and ¹³C NMR provides information about the carbon atoms.

Protocol:

  • A small amount of didecyl ketone is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • Expected ¹H NMR Features: Signals corresponding to the different types of protons in the decyl chains. The protons on the carbons alpha to the carbonyl group (at C9 and C11) will be shifted downfield compared to the other methylene protons.

  • Expected ¹³C NMR Features: A characteristic signal for the carbonyl carbon will appear in the downfield region of the spectrum (typically around 200-220 ppm). Signals for the carbons in the alkyl chains will appear in the upfield region.

c) Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol:

  • A small amount of didecyl ketone is introduced into the mass spectrometer.

  • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum is recorded.

  • Expected Result: The molecular ion peak (M⁺) will be observed at a mass-to-charge ratio corresponding to the molecular weight of didecyl ketone (282.5 m/z). Characteristic fragmentation patterns for aliphatic ketones, such as alpha-cleavage, will also be observed.

Synthesis of Didecyl Ketone

A common method for the synthesis of symmetrical long-chain ketones like didecyl ketone is the ketonic decarboxylation of a carboxylic acid.

Synthesis DecanoicAcid 2x Decanoic Acid (Capric Acid) DidecylKetone Didecyl Ketone DecanoicAcid->DidecylKetone Ketonic Decarboxylation Catalyst Catalyst (e.g., Thorium dioxide) Catalyst->DidecylKetone Heat Heat (High Temperature) Heat->DidecylKetone CO2 CO₂ DidecylKetone->CO2 + H2O H₂O DidecylKetone->H2O +

Caption: Synthetic pathway for Didecyl Ketone via ketonic decarboxylation.

Experimental Workflow:

Workflow start Start step1 Mix Decanoic Acid with Catalyst start->step1 step2 Heat the Mixture to High Temperature step1->step2 step3 Collect the Distillate step2->step3 step4 Purify by Recrystallization or Distillation step3->step4 end Pure Didecyl Ketone step4->end

Caption: Experimental workflow for the synthesis of Didecyl Ketone.

Applications in Research and Drug Development

The long aliphatic chains of didecyl ketone make it a lipophilic molecule, a property that is often sought after in drug development to enhance the ability of a drug to cross cell membranes. Potential applications include:

  • Intermediate in Organic Synthesis: Didecyl ketone can serve as a precursor for the synthesis of more complex molecules with long alkyl chains, which are found in various biologically active compounds.[4]

  • Drug Delivery Systems: Its lipophilic nature could be exploited in the formulation of drug delivery systems, such as lipid nanoparticles or micelles, to encapsulate and deliver hydrophobic drugs.

  • Excipient in Formulations: Due to its solid nature and low reactivity, it could potentially be used as an excipient in solid dosage forms.

Safety and Handling

Didecyl ketone is classified as a skin irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Didecyl ketone is a long-chain aliphatic ketone with a unique set of physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, methods for its analysis and synthesis, and potential applications. As research in medicinal chemistry and materials science continues to evolve, the utility of molecules like didecyl ketone is likely to expand, making a thorough understanding of its properties essential for researchers and developers in these fields.

References

  • PubChem. (n.d.). 10-Nonadecanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2023). 10-Nonadecanone. Retrieved from [Link]

  • NIST. (n.d.). 10-Nonadecanone. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 10-Nonadecanone. NIST Chemistry WebBook. Retrieved from [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 11-Heneicosanone (CAS: 19781-72-7) for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 19781-72-7), a long-chain aliphatic ketone. Also known as didecyl ketone, this molecule serves as a valuable intermediate in various organic syntheses and holds potential significance in the field of chemical ecology, particularly in the development of semiochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, robust synthesis protocols, purification strategies, and detailed analytical methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. All procedures are designed as self-validating systems to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a symmetrical 21-carbon ketone characterized by a carbonyl group at the C11 position. Its long alkyl chains contribute to its waxy, solid nature at room temperature and its low solubility in polar solvents. While it is a valuable synthetic intermediate, its structural similarity to certain insect cuticular hydrocarbons and pheromones suggests a potential for biological activity, a promising area for future research. This guide will delve into the practical aspects of working with this compound, from its creation to its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, purification, and application. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 19781-72-7[1]
Molecular Formula C₂₁H₄₂O[1]
Molecular Weight 310.6 g/mol [1]
IUPAC Name Henicosan-11-one[1]
Synonyms Didecyl ketone, di-n-Decyl ketone[1]
Appearance White solid[2]
Melting Point 39 - 43 °C[2]
Boiling Point 100 °C @ 2 mmHg[2]
Flash Point 110 °C[2]
Water Solubility Insoluble[2]
LogP 9.2[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from a C11 precursor, ethyl undecanoate. This method, adapted from established patent literature, involves a self-condensation followed by saponification and decarboxylation.[3]

Synthetic Pathway Overview

The overall synthetic scheme is a classic example of ester condensation followed by a ketonic decarboxylation. The causality is rooted in the generation of a carbanion adjacent to an ester, which then acts as a nucleophile.

G cluster_0 Step 1: Self-Condensation cluster_1 Step 2: Saponification & Decarboxylation Ethyl_Undecanoate Ethyl undecanoate (2 equiv.) Beta_Keto_Ester 2-Nonyl-3-oxo-tridecanoic acid ethyl ester (β-Keto Ester) Ethyl_Undecanoate->Beta_Keto_Ester  Active Sodium Ethoxide  120°C, Vacuum Beta_Keto_Ester_2 β-Keto Ester 11_Heneicosanone This compound Beta_Keto_Ester_2->11_Heneicosanone  Aqueous/Alcoholic Base (e.g., KOH)  Heat, then Acidification

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Ethyl undecanoate

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard reflux and distillation glassware

  • Vacuum pump

Protocol:

Step 1: Self-condensation to form 2-Nonyl-3-oxo-tridecanoic acid ethyl ester [3]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the addition rate to maintain a gentle reflux. The endpoint is reached when all the sodium has dissolved.

  • Condensation Reaction: Remove the excess ethanol under reduced pressure. To the resulting solid sodium ethoxide, add toluene followed by ethyl undecanoate. Heat the mixture to 120°C under vacuum with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). The rationale for the vacuum is to remove the ethanol formed during the condensation, driving the equilibrium towards the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic. Transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude β-keto ester. This intermediate can be purified by vacuum distillation, though for many applications, the crude product can be carried forward to the next step.

Step 2: Saponification and Decarboxylation to this compound [3]

  • Saponification: Dissolve the crude β-keto ester from the previous step in an ethanolic solution of potassium hydroxide. Heat the mixture at reflux for several hours to ensure complete saponification of the ester.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. Upon acidification, the intermediate β-keto acid will readily decarboxylate, often with effervescence. Gentle heating can be applied to ensure complete decarboxylation.

  • Isolation: The product, this compound, will likely precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Purification Strategies

The purity of this compound is paramount for its use in sensitive applications such as pheromone research. The choice of purification method depends on the nature and quantity of impurities.

Common Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid this compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Ethanol or isopropanol are suitable solvents.[4][5]

  • Column Chromatography: For removing impurities with similar polarity, silica gel column chromatography can be employed. A non-polar mobile phase, such as a hexane/ethyl acetate gradient, is typically effective.[4]

  • Distillation: Given its high boiling point, vacuum distillation is necessary to purify liquid this compound or to remove non-volatile impurities.[4][5]

G Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol/Isopropanol) Crude_Product->Recrystallization  For solid impurities Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography  For polar/non-polar impurities Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation  For non-volatile impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product

Caption: Purification workflow for this compound.

Analytical Methods for Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to its high resolution and sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973N MS detector).[7]

  • A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Dichloromethane or hexane (GC grade) for sample preparation.

  • Internal standard (e.g., a C20 or C22 n-alkane) for quantitative analysis.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Create a series of dilutions for calibration. For quantitative analysis, add a known concentration of the internal standard to each sample and standard.

  • GC Parameters:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (for high sensitivity)

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Final hold: 10 minutes.

    • The rationale for this temperature program is to ensure good separation of any lower boiling point impurities while allowing the high-boiling this compound to elute with a good peak shape.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 310, along with characteristic fragmentation patterns of a long-chain ketone, including alpha-cleavage products. Quantify the compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Significance and Applications

While direct evidence for this compound as a primary pheromone is still emerging, the closely related alkane, n-heneicosane, is a well-documented semiochemical in the insect world.

Role in Chemical Ecology
  • Pheromone Precursor: Long-chain ketones like this compound are valuable precursors in the synthesis of various insect pheromones, particularly unsaturated ketones and alcohols that are active components of sex pheromones in species like the peach fruit moth.[3]

  • Analogue of n-Heneicosane: n-Heneicosane (C₂₁H₄₄) is a known royal-specific pheromone in termites, crucial for queen and king recognition and maintaining the social structure of the colony.[4][8] It also functions as an attractant for certain mosquito species. The structural similarity of this compound suggests it could be investigated for analogous or antagonistic bioactivity.

Potential Research Applications
  • Drug Development: The anti-inflammatory, analgesic, and antipyretic activities of n-heneicosane suggest that its derivatives, including this compound, could be explored as potential new therapeutic agents.[8]

  • Pest Management: As a stable, non-volatile compound, this compound could be a candidate for developing novel, slow-release lures or repellents for pest control, leveraging the known semiochemical activity of C21 compounds.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Perform handling in a well-ventilated area. Use a local exhaust system if dust or aerosols are generated. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as strong oxidizing agents.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

Conclusion

This compound is a versatile long-chain ketone with well-defined synthetic and analytical protocols. Its significance extends beyond its role as a chemical intermediate into the promising field of chemical ecology and potentially drug discovery. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with and explore the applications of this compound. The provided protocols are designed to be robust and reproducible, upholding the principles of scientific integrity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US7615672B2 - Process for the preparation of n-heneicosane.
  • BYJU'S. (2019). Methods of purification of organic compounds. Retrieved from [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]

  • MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

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The Natural Occurrence and Significance of 11-Heneicosanone in Insects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, functional roles, and analytical methodologies pertaining to 11-Heneicosanone, a long-chain methyl ketone found in various insect species. As a component of the insect cuticle, this semiochemical plays a crucial role in chemical communication, influencing behaviors from mating to social organization. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of their natural products. We will delve into the biosynthetic pathways leading to this compound, its function as a pheromone, and provide detailed protocols for its extraction and analysis, thereby offering a foundational resource for future investigations in this area.

Introduction to this compound and Insect Cuticular Lipids

The insect cuticle is not merely a protective exoskeleton; it is a dynamic interface that mediates an insect's interaction with its environment. Impregnated within this complex structure is a diverse array of lipids, primarily cuticular hydrocarbons (CHCs) and their derivatives, which serve critical functions in preventing desiccation and facilitating chemical communication. Among these derivatives are long-chain ketones, such as this compound, which are emerging as significant players in the chemical language of insects.

Chemical Profile of this compound

This compound (C₂₁H₄₂O) is a saturated methyl ketone with the chemical structure C₁₀H₂₁-CO-C₁₀H₂₁. Its long aliphatic chains render it largely non-volatile, suggesting its role as a contact pheromone, perceived upon direct interaction between individuals.

The Insect Cuticle as a Chemical Communication Hub

The epicuticle, the outermost layer of the insect exoskeleton, is coated with a complex mixture of lipids that form a species-specific and often caste-specific chemical signature. These compounds, collectively known as semiochemicals, can be divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication)[1]. They are pivotal in a wide range of behaviors, including mate recognition, aggregation, territorial marking, and social organization[2].

Overview of Cuticular Hydrocarbons (CHCs) and their Derivatives

CHCs are the most abundant class of cuticular lipids and are typically long-chain alkanes and alkenes. However, the cuticular lipid profile is often enriched with a variety of functionalized hydrocarbons, including methyl-branched alkanes, epoxides, alcohols, and ketones. These modifications dramatically increase the diversity and information content of the chemical signals. Ketones, in particular, are thought to arise from the oxidation of precursor hydrocarbons and have been implicated in a range of pheromonal activities.

Natural Occurrence of this compound in the Insect World

While the study of this compound is an emerging field, evidence of its presence and the occurrence of structurally related ketones is found across several insect orders. Its precursor, the n-alkane heneicosane, has been identified as a royal-specific pheromone in some termite species, mediating royal recognition and the maintenance of social division of labor[3]. This suggests a potential role for its oxidized form, this compound, in social insect communication.

A structurally similar compound, (Z,Z)-6,9-Heneicosadien-11-one, has been identified as the major sex pheromone component of the painted apple moth, Teia anartoides[4]. This finding strongly supports the hypothesis that 11-keto compounds can function as potent sex pheromones in Lepidoptera and likely other insect orders.

Insect Species Compound Reported Function Citation
Subterranean TermitesHeneicosane (precursor)Royal Pheromone[3]
Painted Apple Moth (Teia anartoides)(Z,Z)-6,9-Heneicosadien-11-oneSex Pheromone[4]

This table will be expanded as more specific research on this compound becomes available.

Biosynthesis of this compound

The biosynthesis of long-chain cuticular lipids, including ketones, is a complex process that originates from the fatty acid synthase (FAS) pathway.

The Fatty Acid Synthase (FAS) Pathway: The Building Blocks

The de novo synthesis of fatty acids occurs in the oenocytes, specialized cells associated with the insect epidermis. Acetyl-CoA is carboxylated to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of condensation, reduction, dehydration, and another reduction, ultimately producing a saturated fatty acyl-CoA, typically palmitoyl-CoA (C16).

Elongation and the Formation of the C21 Backbone

To generate the C21 backbone of this compound, the initial fatty acyl-CoA product undergoes a series of elongation steps. Each step adds two carbons from malonyl-CoA, catalyzed by a multi-enzyme elongase complex.

The Final Steps: From Heneicosane to this compound

The final steps in the biosynthesis of this compound are believed to involve the conversion of a long-chain fatty aldehyde to the corresponding alkane, followed by oxidation. The conversion of very-long-chain fatty aldehydes to hydrocarbons is catalyzed by a P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase[5]. This results in the formation of heneicosane (C21). The subsequent oxidation of this alkane to this compound is likely mediated by another cytochrome P450 monooxygenase. These enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including the hydroxylation and oxidation of hydrocarbons[1][6][7]. The precise identity of the P450 enzyme responsible for this specific oxidation in different insect species remains an active area of research.

Biosynthesis cluster_FAS Fatty Acid Synthesis cluster_Elongation Elongation cluster_Final_Steps Final Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Malonyl-CoA->Palmitoyl-CoA (C16) FAS VLCFA-CoA (C22) VLCFA-CoA (C22) Palmitoyl-CoA (C16)->VLCFA-CoA (C22) Elongases VLC-Aldehyde (C22) VLC-Aldehyde (C22) VLCFA-CoA (C22)->VLC-Aldehyde (C22) Reductase Heneicosane (C21) Heneicosane (C21) VLC-Aldehyde (C22)->Heneicosane (C21) CYP4G (Oxidative Decarbonylase) This compound This compound Heneicosane (C21)->this compound Cytochrome P450 (Oxidase)

Proposed biosynthetic pathway of this compound.

The Functional Role of this compound as a Semiochemical

The presence of this compound on the insect cuticle strongly suggests a role in chemical communication. Its low volatility indicates that it likely functions as a contact pheromone, requiring direct physical contact for perception.

This compound as a Pheromone
  • Sex Pheromone: As demonstrated by the related compound in the painted apple moth, this compound is a strong candidate for a female-produced sex pheromone in other species, signaling readiness to mate upon contact by a male.

  • Aggregation Pheromone: In some contexts, it could act to attract both sexes to a particular location for feeding or mating.

  • Royal Recognition: Given that its precursor is a royal pheromone in termites, this compound could serve a similar or related function in social insects, perhaps indicating the reproductive status of an individual.

Kairomonal and Allomonal Effects

Beyond intraspecific communication, this compound could also mediate interspecific interactions. For predators and parasitoids, it could act as a kairomone, indicating the presence of a potential host or prey. Conversely, it could function as an allomone, deterring predators or competitors.

Pheromone_Perception This compound This compound OBP OBP This compound->OBP Binding Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor (OR) Olfactory Receptor (OR) Ion Channel Ion Channel Neural Signal Neural Signal Ion Channel->Neural Signal Depolarization OR OR OBP->OR Transport & Delivery OR->Ion Channel Activation Behavioral Response Behavioral Response Neural Signal->Behavioral Response

Generalized signaling pathway for pheromone perception.

Methodologies for the Study of this compound

The investigation of this compound requires meticulous extraction and highly sensitive analytical techniques.

Extraction of Cuticular Lipids from Insect Samples: A Step-by-Step Protocol
  • Sample Collection: Collect insect specimens and, if not proceeding immediately, flash-freeze them in liquid nitrogen and store at -80°C to preserve the integrity of the cuticular lipids.

  • Solvent Extraction: Place a known number of whole insects (or specific body parts) into a glass vial. Add a sufficient volume of a non-polar solvent, such as hexane or pentane, to fully immerse the samples.

  • Agitation: Gently agitate the vial for a short period (e.g., 2-5 minutes) to dissolve the cuticular lipids without extracting internal lipids.

  • Solvent Transfer: Carefully remove the insects from the vial. Transfer the solvent extract to a clean vial.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a desired volume.

  • Internal Standard: Add a known amount of an internal standard (e.g., a C20 or C22 alkane) for accurate quantification.

Analytical Techniques for Identification and Quantification

GC-MS is the cornerstone for the analysis of insect cuticular lipids[8]. The gas chromatograph separates the components of the lipid extract based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and provides a mass spectrum, which is a unique fingerprint of the molecule.

The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 310 will likely be present but may be of low intensity. More prominent will be the alpha-cleavage fragments resulting from the cleavage of the bonds adjacent to the carbonyl group. For this compound, this will result in significant peaks at m/z 185 and m/z 157, corresponding to the [CH₃(CH₂)₉CO]⁺ and [CH₃(CH₂)₉]⁺ fragments, respectively.

Experimental_Workflow Insect Sample Insect Sample Solvent Extraction Solvent Extraction Insect Sample->Solvent Extraction Hexane Concentration Concentration Solvent Extraction->Concentration Nitrogen Stream GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification Biological Interpretation Biological Interpretation Identification & Quantification->Biological Interpretation

Experimental workflow for this compound analysis.

Future Directions and Applications

The study of this compound and other insect-derived ketones holds significant promise for both basic and applied research.

Potential for Pest Management Strategies

A deeper understanding of the role of this compound in insect communication could lead to the development of novel and species-specific pest management strategies. These could include the use of synthetic pheromones for mating disruption, lure-and-kill traps, or monitoring of pest populations.

Implications for Drug Development and Bioprospecting

Insect-derived natural products are a rich source of chemical diversity. The biosynthetic pathways that produce compounds like this compound may harbor novel enzymes with potential applications in biotechnology and synthetic chemistry. Furthermore, the semiochemicals themselves may possess interesting pharmacological properties that warrant investigation.

Unanswered Questions and Areas for Future Research
  • What is the full taxonomic distribution of this compound across the insect kingdom?

  • What are the specific cytochrome P450 enzymes responsible for the oxidation of heneicosane to this compound?

  • What are the precise behavioral responses elicited by this compound in different insect species?

  • How does the production and perception of this compound evolve and contribute to species diversification?

References

  • Identification of Cuticular and Web Lipids of the Spider Argiope bruennichi - PMC. [Link]

  • (Z, Z)-6,9-Heneicosadien-11-One: Major Sex Pheromone Component Of Painted Apple Moth, Teia anartoides - ResearchGate. [Link]

  • Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC. [Link]

  • Enzymes involved in the anaerobic oxidation of n-alkanes: from methane to long-chain paraffins - Frontiers. [Link]

  • Analysis of Insect Cuticular Hydrocarbons Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - ResearchGate. [Link]

  • Synthesis of ketones by oxidation of alkenes - Organic Chemistry Portal. [Link]

  • Recent Studies on Insect Hormone Metabolic Pathways Mediated by Cytochrome P450 Enzymes | Request PDF - ResearchGate. [Link]

  • The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance - MDPI. [Link]

  • 4.13: Oxidation of Alkanes - Chemistry LibreTexts. [Link]

  • Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - MDPI. [Link]

  • Chemical Communication in the Honey Bee Society - NCBI. [Link]

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11-Heneicosanone and Its Analogs: A Technical Guide to Their Role as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of long-chain ketones as insect semiochemicals, with a primary focus on the unsaturated C21 ketone, (Z)-6-heneicosen-11-one, a confirmed sex pheromone in several species of tussock moths (Orgyia spp.). We address the inquiry into 11-Heneicosanone, its saturated counterpart, and place it within the broader, more biologically active context of its unsaturated analog. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology, offering a comprehensive overview of the identification, biological function, biosynthesis, and experimental protocols associated with these compounds.

Introduction: Ketones as a Class of Insect Pheromones

Insect communication is a complex interplay of chemical signals that govern critical behaviors such as mating, aggregation, and alarm responses.[1] Pheromones, intraspecific chemical messengers, are central to this communication. While a vast diversity of chemical structures are utilized as pheromones, lipid-derived molecules, including long-chain ketones, represent a significant class.[2] These compounds are typically derived from fatty acid metabolism and are characterized by their specificity and potency, often eliciting behavioral responses at picogram concentrations.[2]

The initial query of this guide concerns this compound, a 21-carbon saturated ketone. While this specific compound is not widely cited as a primary insect pheromone, its unsaturated analog, (Z)-6-heneicosen-11-one , is well-documented as a potent sex pheromone for several economically significant species of tussock moths in the genus Orgyia.[3][4] This guide will, therefore, focus on the established biological activity of (Z)-6-heneicosen-11-one as a case study to explore the broader role of C21 ketones in insect chemical ecology, while providing the chemical context for this compound.

Chemical & Physical Properties

The biological activity of a semiochemical is intrinsically linked to its physical properties, which dictate its volatility and stability in the environment.

This compound , the saturated ketone, is a stable compound with low volatility. In contrast, (Z)-6-heneicosen-11-one possesses a cis-double bond which introduces a kink in the aliphatic chain, subtly altering its physical properties and, crucially, its interaction with pheromone receptors.

PropertyThis compound(Z)-6-Heneicosen-11-one
Molecular Formula C₂₁H₄₂O[5]C₂₁H₄₀O
Molecular Weight 310.6 g/mol [5]308.5 g/mol
Structure CCCCCCCCCCC(=O)CCCCCCCCCCCCCCC=CCCCCCCCCCC(=O)CCCCCCCCC
Key Feature Saturated alkyl chaincis (Z) double bond at C6

Occurrence and Biological Role of (Z)-6-Heneicosen-11-one

(Z)-6-Heneicosen-11-one has been identified as a key sex pheromone component in several species of tussock moths (Family: Erebidae, Subfamily: Lymantriinae), which are significant defoliators of forests and orchards.[3][6]

  • Orgyia postica (Cocoa Tussock Moth): In the Taiwanese population of this species, (Z)-6-heneicosen-11-one was identified as a component of the female's sex pheromone gland, alongside a diepoxide, trans-11S,12S-epoxy-(6Z,9Z)-heneicosadiene.[3] The average amount of (Z)-6-heneicosen-11-one found was approximately 8.7 ng per female.[3] Field trials demonstrated that this ketone was a necessary, though not solely sufficient, component for attracting male moths.[3] Interestingly, in a different strain of O. postica from Ishigaki, Japan, this ketone was found to act as a behavioral antagonist, reducing trap catches when combined with the primary attractant, highlighting the potential for geographical variation in pheromone blends.[7]

  • Orgyia pseudotsugata (Douglas-fir Tussock Moth): (Z)-6-Heneicosen-11-one is the primary and sole component of the female-produced sex pheromone in this major forest pest of western North America.[4]

  • Orgyia leucostigma (Whitemarked Tussock Moth): This species also utilizes a C21 dienone, (Z,Z)-6,9-heneicosadien-11-one, as its sex pheromone, demonstrating the conserved use of the C21 ketone backbone within the genus.[6]

The function of these ketones is to mediate long-range attraction of males to receptive, wingless females, a critical step in ensuring reproductive success.[8]

Biosynthesis of Long-Chain Ketones in Insects

The biosynthesis of long-chain ketones and other lipid-derived pheromones is intricately linked to fatty acid metabolism.[2] While the specific pathway for (Z)-6-heneicosen-11-one is not fully elucidated in Orgyia, a general and well-supported model can be proposed based on studies in other insects.

The process begins with standard fatty acid synthesis, followed by several key steps:

  • Fatty Acid Elongation: Acetyl-CoA units are sequentially added to a growing fatty acid chain by elongase enzymes.

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acid chain. For (Z)-6-heneicosen-11-one, a Δ6-desaturase would be required.

  • Chain Shortening/Modification: The carboxyl group is modified, often through reduction to an alcohol or aldehyde.

  • Final Conversion to Ketone: The final step to form a mid-chain ketone like 11-one is less understood but is hypothesized to involve hydroxylation at the C-11 position followed by oxidation to the ketone.[2]

This entire process is tightly regulated by hormones, primarily the Pheromone Biosynthesis Activating Neuropeptide (PBAN) in moths.[2] PBAN, released from the subesophageal ganglion, triggers a signal cascade within the pheromone gland cells that activates key enzymes in the biosynthetic pathway.[2]

Biosynthesis_Pathway cluster_FattyAcidSynth Fatty Acid Metabolism cluster_PheromoneGland Pheromone Gland Modification Acetyl_CoA Acetyl-CoA Fatty_Acyl_CoA Fatty Acyl-CoA Precursors Acetyl_CoA->Fatty_Acyl_CoA Elongases Unsaturated_Acyl_CoA Unsaturated C21 Acyl-CoA Fatty_Acyl_CoA->Unsaturated_Acyl_CoA Desaturases (e.g., Δ6) Hydroxylation C-11 Hydroxylation Unsaturated_Acyl_CoA->Hydroxylation Oxidation Oxidation Hydroxylation->Oxidation Pheromone (Z)-6-Heneicosen-11-one Oxidation->Pheromone PBAN PBAN Hormone Signal Desaturases (e.g., Δ6) Desaturases (e.g., Δ6) PBAN->Desaturases (e.g., Δ6) Activation

Caption: Proposed biosynthetic pathway for (Z)-6-Heneicosen-11-one in moths.

Experimental Methodologies

The identification and functional characterization of ketone pheromones involve a multi-step process combining analytical chemistry and behavioral biology.

Isolation and Identification

The primary goal is to extract and identify the volatile compounds produced by the insect.

Protocol: Solvent Extraction and GC-MS Analysis

  • Pheromone Gland Excision: Excise the terminal abdominal segments containing the pheromone gland from virgin female moths during their peak calling (pheromone-releasing) period.

    • Causality: Using virgin females at their peak activity ensures the highest possible titer of the sex pheromone, maximizing the chances of detection.

  • Solvent Extraction: Immerse the excised glands (typically 5-10) in a small volume (20-50 µL) of high-purity hexane for 30 minutes.

    • Causality: Hexane is a non-polar solvent ideal for extracting lipids like long-chain ketones while minimizing the extraction of more polar, non-pheromone compounds.

  • Concentration: If necessary, carefully concentrate the extract under a gentle stream of nitrogen to a final volume of a few microliters. Avoid complete dryness to prevent loss of volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject 1-2 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to separate compounds by boiling point.

    • The mass spectrometer, typically operating in electron impact (EI) mode, fragments the eluting compounds, producing a characteristic mass spectrum or "fingerprint".

    • Self-Validation: The retention time of the unknown peak is compared to that of an authentic, synthesized standard of (Z)-6-heneicosen-11-one. The mass spectrum of the unknown must match the spectrum of the standard and library data for positive identification.

Identification_Workflow cluster_Extraction Extraction cluster_Analysis Analysis Gland Excise Pheromone Gland (Virgin Female) Solvent Hexane Extraction Gland->Solvent GC Gas Chromatography (Separation) Solvent->GC MS Mass Spectrometry (Fragmentation) GC->MS Library Spectral Library Comparison MS->Library Standard Authentic Standard Comparison MS->Standard ID Positive Identification Library->ID Standard->ID

Caption: Workflow for the identification of ketone pheromones.

Bioassays for Pheromonal Activity

Identification of a compound in a gland does not prove it is a pheromone. Bioassays are essential to demonstrate a behavioral or physiological response.[2]

Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is passed continuously over the antenna. Puffs of air (pulses) containing a known concentration of the test compound (e.g., synthetic (Z)-6-heneicosen-11-one dissolved in hexane on filter paper) are injected into the main air stream.

  • Signal Recording: The electrodes record the change in electrical potential (depolarization) across the antenna in response to the stimulus. This is the EAG response.

    • Causality: A significant EAG response indicates that olfactory receptor neurons on the antenna are sensitive to the compound, providing physiological evidence of its activity.

    • Self-Validation: A solvent-only puff (negative control) should elicit no response, while a known potent attractant (positive control) should elicit a strong response.

Protocol: Wind Tunnel Behavioral Assay

  • Setup: Place a male moth on a platform at the downwind end of a wind tunnel.

  • Stimulus Introduction: Place a rubber septum or filter paper loaded with the synthetic pheromone at the upwind end of the tunnel, creating a plume.

  • Behavioral Observation: Record the male's behavior. A positive response includes a sequence of behaviors: antennal elevation, wing fanning, taking flight, and flying upwind in a characteristic zig-zag pattern towards the source.

    • Causality: This assay mimics a more natural setting and confirms that the compound not only is detected but also elicits the complete behavioral cascade required for mate location.

    • Self-Validation: Moths should not respond to a solvent-only control lure. The percentage of moths completing each step of the behavioral sequence is quantified.

Mechanism of Action: From Receptor to Behavior

The perception of (Z)-6-heneicosen-11-one begins at the peripheral olfactory system located in the male moth's antennae.

  • Binding and Transport: Pheromone molecules enter the pores of the olfactory sensilla on the antenna and are bound by Odorant-Binding Proteins (OBPs) . These proteins solubilize the hydrophobic pheromone and transport it across the aqueous sensillar lymph to the receptor neurons.

  • Receptor Activation: The pheromone-OBP complex interacts with a specific Odorant Receptor (OR) , a transmembrane protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The OR is typically co-expressed with a co-receptor (Orco).

  • Signal Transduction: Binding of the pheromone to the OR-Orco complex opens an ion channel, leading to a depolarization of the neuron's membrane. This generates an action potential.

  • Neural Processing: The action potential travels down the axon of the ORN to a specific region in the antennal lobe of the insect's brain called a glomerulus. The pattern of activated glomeruli is processed by the brain, ultimately leading to the initiation of the stereotyped upwind flight behavior.

Signaling_Pathway cluster_Antenna Antennal Sensillum cluster_Neuron Olfactory Receptor Neuron cluster_Brain Brain Pheromone (Z)-6-Heneicosen-11-one OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR-Orco Complex) OBP->OR Transport & Delivery Depolarization Ion Channel Opening & Depolarization OR->Depolarization AP Action Potential Generation Depolarization->AP Glomerulus Antennal Lobe (Glomerulus) AP->Glomerulus Signal Transmission Behavior Behavioral Response (Upwind Flight) Glomerulus->Behavior Processing

Caption: Olfactory signal transduction pathway for a ketone pheromone.

Conclusion and Future Directions

While this compound is not a widely recognized insect pheromone, its unsaturated analog, (Z)-6-heneicosen-11-one, is a well-established and potent sex pheromone for several Orgyia tussock moth species. The study of this compound provides a clear framework for understanding the chemical ecology of long-chain ketones in insects. The subtle difference—the presence of a single double bond—dramatically alters the biological activity, underscoring the exquisite specificity of insect olfactory systems.

Future research should focus on elucidating the complete biosynthetic pathway, including the identification of the specific elongase, desaturase, and hydroxylase/oxidase enzymes involved. Furthermore, deorphanizing the specific odorant receptors that detect (Z)-6-heneicosen-11-one will provide critical insights into the molecular basis of pheromone perception and could offer novel targets for the development of highly specific pest management strategies.

References

  • Picture Insect. (n.d.). Orgyia postica - Cocoa tussock moth. Retrieved from [Link]

  • Ho, H.Y., Tsai, R.S., Wu, C.H., & Chow, Y.S. (n.d.). Quantification and Bioassay of Components in the Sex Pheromone Gland of the Tussock Moth, Orgyia postica (Lepidoptera: Lymantriidae) in Taiwan. Taiwanese Journal of Entomology. Retrieved from [Link]

  • Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514. Retrieved from [Link]

  • Wikipedia. (2023). Orgyia postica. Retrieved from [Link]

  • Wakamura, S., et al. (2002). Sex Pheromone and Related Compounds in the Ishigaki and Okinawa Strains of the Tussock Moth Orgyia postica (Walker) (Lepidoptera: Lymantriidae). ResearchGate. Retrieved from [Link]

  • Soni, M. R., Ram, V. R., & Dave, P. N. (2018). Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Captures of Male Orgyia postica with Blends of (6Z,9Z,11S, 12S)-11,12-Epoxyhenicosa-6,9-diene... Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis in Insects. Retrieved from [Link]

  • Soni, M. R., Ram, V. R., & Dave, P. N. (2018). Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL). PubMed. Retrieved from [Link]

  • Mendki, M. J., et al. (2000). Heneicosane: An oviposition-attractant pheromone of larval origin in Aedes aegypti mosquito. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]

  • Doan, T. H. D., et al. (2023). Field Test of the Propheromones of the Whitemarked Tussock Moth (WMTM) Orgyia leucostigma (J.E. Smith) (Lepidoptera: Erebidae). MDPI. Retrieved from [Link]

  • Ballini, R., et al. (2005). New and convenient synthesis of (Z)-heneicos-6-en-11-one, the douglas fir tussock moth (Orgyia pseudotsugata) sex pheromone... RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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An In-Depth Technical Guide to the Biological Activity of Long-Chain Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Long-chain aliphatic ketones, a diverse class of organic compounds characterized by a carbonyl group within a lengthy alkyl chain, are emerging as significant players in various biological processes. Unlike their well-studied, short-chain counterparts (ketone bodies), the biological activities of these lipophilic molecules are dictated by their unique structural features, enabling them to interact with cellular membranes and specific protein targets. This guide provides a comprehensive technical overview of the known biological activities of long-chain aliphatic ketones, including their antimicrobial, insecticidal, anti-inflammatory, and cytotoxic properties. We will delve into the current understanding of their mechanisms of action, from membrane disruption and enzyme inhibition to the modulation of cellular signaling pathways. Furthermore, this document serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the investigation of these fascinating molecules, complete with data interpretation guidelines and visual workflows.

Introduction: Beyond Ketone Bodies - A Structural and Functional Dichotomy

The term "ketone" in a biological context often evokes the metabolic roles of short-chain ketone bodies like β-hydroxybutyrate and acetoacetate, which serve as alternative energy sources during periods of low glucose availability.[1][2] However, the chemical family of ketones is vast, and long-chain aliphatic ketones represent a distinct class with unique physicochemical properties and biological functions.

An aliphatic ketone possesses the general structure RCOR', where R and R' are non-aromatic carbon-containing groups.[3] The defining characteristic of long-chain aliphatic ketones is the presence of one or more alkyl chains of significant length, typically C6 or longer. This extended hydrocarbon tail imparts a high degree of lipophilicity, fundamentally altering how these molecules interact with biological systems compared to their water-soluble, short-chain relatives.

While ketone bodies primarily function as systemic energy carriers, the biological activities of long-chain aliphatic ketones are more localized and often involve direct interactions with cellular structures and macromolecules. Their lipophilicity allows them to readily partition into and perturb lipid bilayers, a key aspect of their mechanism of action.[4] This guide will focus exclusively on these long-chain variants, exploring their diverse bioactivities and the experimental approaches required to elucidate them.

A Spectrum of Biological Activities

Long-chain aliphatic ketones have been identified in a variety of natural sources, from plants and insects to microorganisms, where they often play roles in defense and communication.[5][6] This natural diversity has inspired research into their potential therapeutic and agrochemical applications.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial and antifungal properties of long-chain aliphatic ketones. Their efficacy is often correlated with chain length and the position of the carbonyl group.

Mechanism of Action: The primary antimicrobial mechanism is believed to be the disruption of microbial cell membranes. The long aliphatic chain facilitates insertion into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[4] Some long-chain ketones may also exert their effects through the inhibition of key microbial enzymes. For instance, α,β-unsaturated ketones can act as Michael acceptors, forming covalent adducts with nucleophilic residues in enzymes and disrupting their function.[7]

Examples:

  • 2-Tridecanone: Found in the wild tomato Lycopersicon hirsutum f. glabratum, this C13 methyl ketone exhibits significant insecticidal and repellent properties.[6][8]

  • Long-chain epoxy-ketones: Homologues of 3,4-epoxy-2-dodecanone have demonstrated activity against pathogenic dermal bacteria and fungi, such as Trichophyton mentagrophytes.[7]

Insecticidal and Repellent Properties

Certain long-chain aliphatic ketones are potent insecticides and insect repellents, offering a natural alternative to synthetic pesticides.

Mechanism of Action: The insecticidal action is often attributed to their volatile nature, allowing them to act as fumigants.[9] The precise molecular targets are still under investigation, but it is hypothesized that they may interfere with the insect's nervous system or respiratory processes. A study on 2-dodecanone in the parasitic wasp Nasonia vitripennis revealed that it can modulate the expression of genes related to the ecdysone signaling pathway, which is crucial for insect development and molting.[5]

Structure-Activity Relationship: Studies have shown that the insecticidal and repellent activity of aliphatic methyl ketones is dependent on the chain length. For example, against the malaria vector Anopheles gambiae s.s., ketones with odd carbon numbers in the C11-C15 range, such as 2-undecanone, 2-tridecanone, and 2-pentadecanone, were found to be more effective repellents than those with even carbon numbers.[1]

Anti-inflammatory Effects

While the anti-inflammatory roles of ketone bodies are well-documented, emerging evidence suggests that certain long-chain ketones may also possess anti-inflammatory properties, although the mechanisms are likely distinct.[10][11]

Putative Mechanisms: The lipophilic nature of long-chain ketones allows them to interact with cellular membranes, potentially modulating the activity of membrane-bound proteins involved in inflammatory signaling, such as Toll-like receptors (TLRs) or components of the inflammasome.[10] They may also influence the production of inflammatory mediators by altering the cellular redox state or by interacting with nuclear receptors that regulate inflammatory gene expression.

Cytotoxicity and Anti-Cancer Potential

The ability of long-chain aliphatic ketones to disrupt cell membranes and inhibit enzymes has led to investigations into their potential as anti-cancer agents.

Mechanism of Action: The cytotoxic effects against cancer cells are likely multifactorial. Membrane disruption can lead to apoptosis and necrosis.[12] Additionally, some ketones may inhibit key enzymes involved in cancer cell metabolism or proliferation. For example, certain alkylating ketones have been shown to inhibit the function of natural killer (NK) cells by inactivating cell-surface proteases, a mechanism that could potentially be exploited to modulate immune responses in cancer.[7] Ketone bodies have been shown to inhibit cancer cell proliferation without inducing cell death, suggesting a cytostatic effect.[13] While distinct, this provides a rationale for investigating similar effects with long-chain analogs.

Unraveling the Molecular Mechanisms: A Deeper Dive

A thorough understanding of the biological activity of long-chain aliphatic ketones requires a detailed examination of their interactions at the molecular level.

Membrane Perturbation: A Key Initiating Event

The high lipophilicity of long-chain aliphatic ketones drives their partitioning into cellular and organellar membranes. This insertion can lead to a variety of biophysical changes:

  • Altered Membrane Fluidity: The rigid ketone structure can decrease the fluidity of the lipid bilayer, impacting the function of membrane-embedded proteins.[14]

  • Increased Permeability: Disruption of the ordered lipid packing can lead to increased membrane permeability and the leakage of ions and small molecules.[15]

  • Mitochondrial Dysfunction: The inner mitochondrial membrane is a critical target. Disruption of this membrane can dissipate the mitochondrial membrane potential (ΔΨm), uncoupling oxidative phosphorylation and leading to a decline in ATP production and an increase in reactive oxygen species (ROS).[1][16]

LCK Long-Chain Aliphatic Ketone Membrane Cellular/Mitochondrial Membrane LCK->Membrane Partitions into lipid bilayer Fluidity Altered Membrane Fluidity Membrane->Fluidity Permeability Increased Permeability Membrane->Permeability MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Membrane->MMP Mitochondrial Targeting Apoptosis Apoptosis/Necrosis Permeability->Apoptosis ATP Reduced ATP Production MMP->ATP ROS Increased ROS Production MMP->ROS ATP->Apoptosis ROS->Apoptosis

Figure 1: Proposed mechanism of membrane disruption by long-chain aliphatic ketones.
Enzyme Inhibition: Specific Molecular Targets

The carbonyl group of ketones is electrophilic and can participate in reactions with nucleophilic residues in proteins, leading to enzyme inhibition.[17]

  • Competitive and Non-competitive Inhibition: Long-chain ketones can act as reversible or irreversible inhibitors of various enzymes. Their long alkyl chains can facilitate binding to hydrophobic pockets in the active site or allosteric sites.

  • Target Enzymes: Potential enzyme targets include those involved in key metabolic pathways, cell signaling, and cell division. For example, inhibition of bacterial cell division protein FtsZ can lead to a bactericidal effect.[18][19][20]

cluster_0 Enzyme Inhibition Enzyme Enzyme (e.g., FtsZ, Protease) ActiveSite AllostericSite Product Product ActiveSite->Product Catalyzes conversion to Inhibition Inhibition of Enzyme Function LCK Long-Chain Aliphatic Ketone LCK->ActiveSite Competitive Inhibition LCK->AllostericSite Non-competitive Inhibition Substrate Substrate Substrate->ActiveSite Binds to Inhibition->Product Blocks formation of

Figure 2: Modes of enzyme inhibition by long-chain aliphatic ketones.

Experimental Protocols for Bioactivity Assessment

The lipophilic nature of long-chain aliphatic ketones necessitates modifications to standard aqueous-based bioassays.

In Vitro Antimicrobial Susceptibility Testing: Modified Broth Microdilution for Lipophilic Compounds

This protocol is adapted for testing the minimum inhibitory concentration (MIC) of water-insoluble compounds.[21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Long-chain aliphatic ketone stock solution (dissolved in a suitable solvent like DMSO)

  • Surfactant (e.g., Tween 80)

  • Resazurin or other viability indicator dye

  • Multichannel pipette

  • Plate reader

Procedure:

  • Preparation of Ketone Dilutions: a. Prepare a 2-fold serial dilution of the long-chain aliphatic ketone stock solution in the appropriate broth medium in a separate 96-well plate or in tubes. To enhance solubility, the medium can be supplemented with a low concentration of a non-inhibitory surfactant like Tween 80 (e.g., 0.5% v/v).

  • Inoculum Preparation: a. Grow the microbial culture to the mid-logarithmic phase. b. Adjust the inoculum density to the desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria) in the appropriate broth medium.

  • Assay Plate Setup: a. Transfer 100 µL of each ketone dilution to the wells of a new 96-well plate. b. Add 100 µL of the prepared microbial inoculum to each well. c. Include positive controls (microbes in broth with solvent but no ketone) and negative controls (broth only).

  • Incubation: a. Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: a. After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. b. The MIC is the lowest concentration of the ketone that prevents a color change (indicating inhibition of microbial growth).

In Vitro Cytotoxicity Assay: MTT Assay for Adherent Mammalian Cells

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.[13]

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Long-chain aliphatic ketone stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the long-chain aliphatic ketone in complete culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the ketone. c. Include vehicle controls (cells treated with medium containing the same concentration of DMSO as the highest ketone concentration).

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Insecticidal Activity: Fumigant Bioassay

This method is suitable for assessing the toxicity of volatile compounds against insects.[9]

Materials:

  • Sealed containers (e.g., glass jars with airtight lids)

  • Insects of the target species

  • Filter paper

  • Long-chain aliphatic ketone

  • Micropipette

Procedure:

  • Preparation of Test Chambers: a. Place a small piece of filter paper in the lid of each sealed container.

  • Application of Ketone: a. Apply a specific volume of the long-chain aliphatic ketone to the filter paper. The amount will depend on the desired concentration in the air volume of the container. A solvent can be used for accurate dosing, with a solvent-only control included.

  • Insect Exposure: a. Introduce a known number of insects into the container. b. Seal the container tightly.

  • Incubation: a. Maintain the containers at a controlled temperature and humidity for a defined period (e.g., 24 hours).[9]

  • Mortality Assessment: a. After the exposure period, carefully open the containers in a well-ventilated area. b. Count the number of dead insects. Mortality can be confirmed by gently probing the insects; lack of movement indicates death.

  • Data Analysis: a. Calculate the percentage mortality for each concentration. b. Determine the LC50 value (the lethal concentration that kills 50% of the insect population).

Data Presentation and Interpretation

Quantitative data from bioassays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Example of MIC Data for a Long-Chain Aliphatic Ketone against Various Microorganisms

MicroorganismKetone Concentration (µg/mL)Result (Growth/No Growth)MIC (µg/mL)
Staphylococcus aureus128No Growth128
64Growth
Escherichia coli256No Growth256
128Growth
Candida albicans64No Growth64
32Growth

Table 2: Example of Cytotoxicity Data (IC50) for a Long-Chain Aliphatic Ketone

Cell LineExposure Time (h)IC50 (µM)
HeLa2475.2
4848.5
A5492492.1
4865.8

Conclusion and Future Directions

Long-chain aliphatic ketones represent a promising class of bioactive molecules with a wide range of potential applications in medicine and agriculture. Their unique lipophilic nature dictates their mechanisms of action, which are primarily centered on the disruption of cellular membranes and the inhibition of key enzymes. The continued exploration of their structure-activity relationships and the elucidation of their specific molecular targets will be crucial for the development of novel therapeutics and environmentally friendly pesticides. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the biological activities of this fascinating and underexplored class of compounds.

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Function of 11-Heneicosanone as a semiochemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Function of 11-Heneicosanone as a Semiochemical

Executive Summary

This compound, a long-chain aliphatic ketone, serves as a pivotal semiochemical in the chemical communication systems of a diverse range of organisms. While its presence is noted across various taxa, its most extensively documented role is that of an alarm pheromone in numerous insect species, particularly within the order Hymenoptera. This guide synthesizes the current understanding of this compound, detailing its physicochemical properties, its multifaceted biological functions, the underlying mechanisms of action, and the state-of-the-art methodologies employed in its study. We will explore its critical role in eliciting rapid and coordinated behavioral responses, such as aggression and dispersal, and discuss its function in mammalian scent marking. This document provides researchers, scientists, and drug development professionals with a comprehensive technical resource, covering biosynthetic pathways, analytical protocols, and behavioral assay design, thereby furnishing a robust framework for future investigation and application.

Introduction to this compound in Chemical Ecology

Semiochemicals are chemical substances that carry information between organisms, mediating critical interactions such as mating, aggregation, alarm, and foraging. These molecules are classified based on the beneficiary of the interaction: pheromones act intraspecifically (within the same species), while allelochemicals act interspecifically (between different species). This compound (C₂₁H₄₂O) has emerged as a significant pheromonal component, primarily recognized for its function as an alarm signal. In social insects like ants, the release of this compound from specific glands, such as the mandibular or Dufour's gland, can trigger immediate and dramatic behavioral shifts within the colony, essential for defense and survival. Its high specificity and potency make it a subject of intense research for its potential applications in pest management and as a tool for understanding the neurobiology of behavior.

Physicochemical Properties

A thorough understanding of a semiochemical's physical and chemical properties is fundamental to developing effective methods for its extraction, analysis, and delivery in experimental or applied contexts. The properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₂₁H₄₂O
Molecular Weight 310.58 g/mol
IUPAC Name Heneicosan-11-one
CAS Number 540-05-6
Appearance White crystalline solid
Melting Point 53-58 °C
Boiling Point 357.7±9.0 °C at 760 mmHg
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, ethanol)
Vapor Pressure Low, characteristic of long-chain ketones

Biological Functions and Mechanisms

The primary and most studied function of this compound is as an alarm pheromone, though its role is not exclusively limited to this context.

Alarm Pheromone in Hymenoptera

In numerous ant species, this compound is a key component of the alarm pheromone cocktail. For instance, in the weaver ant Polyrhachis dives, it is a major constituent of the mandibular gland secretion. When released, typically in response to a threat, it alerts nestmates, reduces their response threshold, and attracts them towards the source of the disturbance, often initiating aggressive or defensive behaviors. Similarly, it has been identified as an alarm pheromone in various species of the genus Formica.

The mechanism involves the detection of the molecule by specialized Olfactory Receptor Neurons (ORNs) located in the insect's antennae. This binding event triggers a signal transduction cascade, leading to the depolarization of the neuron and the propagation of an action potential to the antennal lobe of the brain, where the information is processed, ultimately resulting in a behavioral response.

Alarm_Signaling_Pathway cluster_environment External Environment cluster_antenna Insect Antenna cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) cluster_behavior Behavioral Output Pheromone This compound Released OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds to OR Olfactory Receptor (OR) on ORN Dendrite OBP->OR Transports to Cascade Signal Transduction Cascade (e.g., G-protein) OR->Cascade Activates AP Action Potential Generation Cascade->AP Triggers Glomerulus Glomerular Activation AP->Glomerulus Signal to PN Projection Neuron Activation Glomerulus->PN Behavior Alarm Behavior (Aggression, Dispersal) PN->Behavior Mediates Biosynthesis_Pathway cluster_cell Oenocyte / Glandular Cell FattyAcid Fatty Acyl-CoA (e.g., Stearoyl-CoA) Elongase Elongase Enzymes FattyAcid->Elongase VLCFA Very Long Chain Fatty Acid (VLCFA) Elongase->VLCFA Oxidation Oxidation VLCFA->Oxidation Hydroxy 11-Hydroxyheneicosanoic acid Oxidation->Hydroxy Decarboxylation Oxidative Decarboxylation Hydroxy->Decarboxylation Ketone This compound Decarboxylation->Ketone P450 Cytochrome P450 (Hypothesized) Decarboxylation->P450 Catalyzed by

Caption: Hypothesized biosynthetic pathway for this compound.

Methodologies for Studying this compound

The study of semiochemicals requires a multi-step approach involving careful sample collection, robust chemical analysis, and validated behavioral assays.

Protocol: Sample Collection and Extraction

This protocol describes a general method for extracting this compound from insect mandibular glands. The causality behind using a non-polar solvent like hexane is its effectiveness in dissolving lipids and other hydrophobic molecules like long-chain ketones while minimizing the extraction of water-soluble compounds.

  • Dissection: Immobilize the insect by chilling. Under a stereomicroscope, carefully dissect the mandibular glands using fine forceps and place them into a 2 mL glass vial containing 200 µL of hexane.

  • Extraction: Crush the glands against the side of the vial with a clean glass rod to facilitate solvent penetration.

  • Incubation: Allow the sample to extract for 10-15 minutes at room temperature.

  • Filtration/Cleanup (Optional): If the sample contains significant debris, centrifuge the vial and transfer the supernatant to a clean vial. Alternatively, pass the extract through a small column packed with glass wool and a mild desiccant like anhydrous sodium sulfate to remove particulates and water.

  • Concentration: If necessary, concentrate the sample under a gentle stream of nitrogen gas to a final volume of ~50 µL. Caution: Do not evaporate to complete dryness to avoid loss of volatile components.

  • Storage: Store the extract at -20°C in a sealed vial until analysis.

Protocol: Chemical Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds like this compound. The GC separates the components of the mixture, and the MS provides structural information for identification.

  • Injection: Inject 1 µL of the hexane extract into the GC-MS system. Use a splitless injection mode to maximize the transfer of analytes to the column for trace-level detection.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating long-chain hydrocarbons and ketones.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes. This temperature program ensures the separation of volatile solvents from the higher boiling point target analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic synthetic standard. The mass spectrum should show a characteristic molecular ion peak (M⁺) at m/z 310 and a fragmentation pattern consistent with the structure.

Analytical_Workflow Sample Gland Extract Injector GC Injector (Splitless) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & ID) Column->MS Data Data System (Chromatogram & Spectrum) MS->Data Library NIST Library/ Standard Comparison Data->Library Compare Result Compound Identified: This compound Library->Result Confirm

Caption: Standard workflow for GC-MS analysis of semiochemicals.

Protocol: Behavioral Bioassay (Arena Test)

This protocol is a self-validating system to test the alarm response elicited by this compound in ants.

  • Arena Setup: Use a clean petri dish (e.g., 90 mm diameter) as the test arena. Place a small filter paper disc (5 mm diameter) in the center.

  • Acclimation: Introduce a single ant into the arena and allow it to acclimate for 5 minutes, until it exhibits normal exploratory behavior.

  • Treatment Application: Apply 1 µL of a hexane solution containing a known concentration of this compound (e.g., 10 ng/µL) to the filter paper disc. For the control, apply 1 µL of pure hexane.

  • Behavioral Observation: Record the ant's behavior for 3 minutes following the application. Quantify behaviors such as:

    • Locomotor activity: Time spent running vs. walking.

    • Aggression: Mandible opening, biting the filter paper.

    • Path tortuosity: A straight path indicates searching, while a convoluted path can indicate alarm.

  • Replication: Repeat the experiment with at least 10-15 individual ants for both the treatment and control groups to ensure statistical power.

  • Data Analysis: Compare the behavioral responses between the treatment and control groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significantly higher level of aggression and locomotor activity in the treatment group validates the function of this compound as an alarm pheromone.

Applications and Future Directions

The potent bioactivity of this compound opens avenues for practical applications, most notably in integrated pest management (IPM). It can be used in "push-pull" strategies, where it acts as a "push" to repel pests from a crop, or in lure-and-kill traps. Furthermore, studying the neural circuits that respond to this compound provides a valuable model for understanding the fundamental principles of olfaction and chemosensory processing. Future research should focus on identifying the specific olfactory receptors for this compound, which could become targets for developing novel, highly specific pest control agents that disrupt insect communication.

Conclusion

This compound is a semiochemical of considerable ecological importance. Its role as a highly conserved alarm pheromone in social insects underscores its value as a model compound for studying the evolution and neurobiology of chemical communication. The methodologies detailed in this guide provide a framework for the rigorous scientific investigation of this and other semiochemicals. A deeper understanding of its biosynthesis, detection, and degradation will continue to propel advancements in behavioral ecology and the development of environmentally benign technologies for managing insect populations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931, this compound. PubChem. [Link]

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An In-Depth Technical Guide to the Discovery and Isolation of 11-Heneicosanone and Its Analogs from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies for the discovery, extraction, purification, and structural validation of 11-heneicosanone, a long-chain aliphatic ketone. While direct literature on the isolation of the saturated this compound is sparse, we will draw authoritative parallels from the well-documented isolation of its unsaturated analog, (Z)-6-heneicosen-11-one, the primary sex pheromone of the Douglas-fir tussock moth, Orgyia pseudotsugata. This approach allows us to present a robust, field-proven workflow applicable to researchers in natural product chemistry, chemical ecology, and drug development.

Introduction: The Significance of Long-Chain Aliphatic Ketones

Long-chain aliphatic ketones are a class of organic compounds characterized by a carbonyl group positioned within a lengthy alkyl chain. This compound (C₂₁H₄₂O) is a symmetrical ketone with the carbonyl group at the C-11 position. These molecules are of significant interest due to their roles in chemical communication systems, particularly as insect pheromones. Pheromones are highly specific and potent signaling molecules, making them invaluable tools for integrated pest management and ecological studies.

The unsaturated analog, (Z)-6-heneicosen-11-one, is a critical sex pheromone component for several moth species, including the economically important forest pest, the Douglas-fir tussock moth (Orgyia pseudotsugata)[1][2][3]. The principles and techniques detailed herein for isolating such pheromones are directly transferable to the search for and isolation of this compound from various natural matrices.

Natural Occurrence: A Focus on Insect Pheromone Glands

The primary natural sources for long-chain ketones like this compound and its analogs are the pheromone glands of female insects, particularly within the order Lepidoptera (moths and butterflies).

  • Source Organism : The Douglas-fir tussock moth, Orgyia pseudotsugata, provides a classic example. The flightless female moth emits a plume of (Z)-6-heneicosen-11-one from a specialized gland to attract winged males for mating[4].

  • Rationale for Source Selection : Targeting the specific gland maximizes the yield of the target compound while minimizing the co-extraction of extraneous biological materials. For pheromone discovery, this involves "calling" females (those actively releasing pheromones) to ensure the gland contains the highest concentration of the target analyte. The most common method involves dissecting the terminal abdominal segments where the pheromone gland is located[5].

A Validated Workflow for Isolation and Purification

The successful isolation of a pure natural product is a multi-step process that requires careful selection of methods to suit the physicochemical properties of the target molecule. Given the nonpolar nature of this compound, the workflow is designed to separate it from more polar lipids and other cellular components.

Isolation_Workflow cluster_0 Step 1: Source & Extraction cluster_1 Step 2: Primary Purification cluster_2 Step 3: High-Resolution Purification cluster_3 Step 4: Validation Source Pheromone Glands (e.g., O. pseudotsugata abdominal tips) Solvent_Extraction Solvent Extraction (Hexane or Dichloromethane) Source->Solvent_Extraction Maceration Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Semi_Pure_Fraction Semi-Pure Fraction (Ketone-Enriched) Column_Chromatography->Semi_Pure_Fraction HPLC Preparative HPLC (Normal or Reverse Phase) Semi_Pure_Fraction->HPLC Final Polishing Pure_Compound Pure this compound (>95% Purity) HPLC->Pure_Compound Analysis Structural Elucidation (GC-MS, NMR, IR) Pure_Compound->Analysis Confirmation

Caption: Generalized workflow for the isolation of this compound.

Step-by-Step Experimental Protocols
  • Source Preparation : Collect pheromone glands by dissecting the terminal two abdominal segments from 2- to 3-day-old virgin female moths. This is a standard and effective method for obtaining insect pheromones[5].

  • Solvent Choice : The high lipophilicity of this compound dictates the use of a non-polar solvent. Hexane is an excellent first choice due to its high volatility (easy to remove post-extraction) and its selectivity for non-polar compounds like lipids and hydrocarbons[6][7].

  • Extraction : Immerse the collected glands (e.g., from 50-100 individuals) in a minimal volume (e.g., 1-2 mL) of high-purity hexane in a small glass vial.

  • Maceration : Allow the tissue to soak for several hours at room temperature. Gentle agitation can increase extraction efficiency. For insect cuticular compounds, extraction can take as little as 10 minutes[8].

  • Filtration & Concentration : Carefully remove the tissue debris. The resulting hexane solution, now the "crude extract," is concentrated under a gentle stream of nitrogen gas to a small volume (e.g., 100 µL). Avoid complete dryness to prevent loss of the semi-volatile compound.

The crude extract contains a complex mixture of lipids. Chromatographic separation is essential to isolate the target ketone.

  • Column Chromatography (Primary Cleanup) :

    • Stationary Phase : Use silica gel, a polar adsorbent.

    • Mobile Phase : A gradient of increasing polarity is used to elute compounds. Start with 100% hexane to elute very non-polar hydrocarbons. Gradually increase the polarity by adding diethyl ether or acetone (e.g., 1%, 2%, 5% ether in hexane). Ketones are more polar than hydrocarbons and will elute at a higher solvent polarity.

    • Fraction Collection : Collect small fractions and analyze them by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification) :

    • Rationale : For achieving high purity required for bioassays or spectroscopic analysis, preparative HPLC is the method of choice.

    • Column : A silica (normal-phase) or C18 (reverse-phase) column can be used.

    • Elution : For a normal-phase separation, an isocratic mobile phase of low polarity (e.g., 0.5% isopropanol in hexane) is effective for separating long-chain ketones.

    • Detection : A refractive index (RI) detector is suitable for detecting non-UV-absorbing aliphatic compounds.

Structural Elucidation and Validation

Once a purified compound is obtained, its molecular structure must be unequivocally confirmed. This is achieved by integrating data from multiple spectroscopic techniques.

Spectroscopic_Validation cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Pure_Isolate Purified Isolate GC_MS GC-MS GC_MS->Pure_Isolate Provides Retention Time Molecular_Weight Molecular Weight & Formula (C₂₁H₄₂O) GC_MS->Molecular_Weight Fragmentation Fragmentation Pattern (α-cleavage) GC_MS->Fragmentation IR FT-IR IR->Pure_Isolate Carbonyl_Stretch Strong C=O Stretch (~1715 cm⁻¹) IR->Carbonyl_Stretch CH_Stretch C-H Stretches (~2850-2960 cm⁻¹) IR->CH_Stretch NMR ¹³C & ¹H NMR NMR->Pure_Isolate Carbonyl_Carbon ¹³C: C=O Signal (δ > 200 ppm) NMR->Carbonyl_Carbon Alkyl_Signals ¹H & ¹³C: Alkyl Chain Environment NMR->Alkyl_Signals

Caption: Integrated spectroscopic approach for structure validation.

Data Presentation and Interpretation

The combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a self-validating system for structure confirmation[9].

TechniqueParameterExpected Data for this compoundRationale and Interpretation
GC-MS Molecular Ion ([M]⁺)m/z 310Confirms the molecular weight corresponding to the formula C₂₁H₄₂O[1].
FragmentationKey fragments at m/z 170/169 and 156/155Results from characteristic α-cleavage on either side of the carbonyl group, breaking the C10-C11 or C11-C12 bonds. This is a hallmark of a mid-chain ketone.
FT-IR C=O StretchStrong absorbance at ~1715 cm⁻¹This is the characteristic stretching frequency for a saturated aliphatic ketone's carbonyl group.
C-H StretchesMultiple bands at ~2850-2960 cm⁻¹Confirms the presence of the long aliphatic (sp³ C-H) chains.
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 211 ppmThe chemical shift for a ketone carbonyl carbon is highly deshielded and appears far downfield, confirming the functional group[10].
Alpha Carbons (-CH₂-C=O)δ ≈ 42 ppmThe carbons directly attached to the carbonyl group are deshielded relative to other methylene carbons.
Methylene Carbonsδ ≈ 14-32 ppmA series of overlapping signals corresponding to the carbons in the long alkyl chains[10][11].
¹H NMR Alpha Protons (-CH₂-C=O)Triplet, δ ≈ 2.4 ppmThese protons are deshielded by the adjacent carbonyl group. The triplet pattern arises from coupling to the neighboring CH₂ group.
Methylene ProtonsMultiplet, δ ≈ 1.2-1.6 ppmA large, complex signal representing the bulk of the protons in the two C₁₀ chains[10].
Methyl Protons (-CH₃)Triplet, δ ≈ 0.9 ppmThe terminal methyl groups of the alkyl chains.

Conclusion

The isolation of this compound from a natural source is a challenging yet achievable endeavor that relies on a logical, multi-step workflow. By leveraging proven strategies from the field of insect pheromone chemistry, particularly from studies on Orgyia pseudotsugata, a robust protocol can be designed. The foundational steps involve a targeted extraction with non-polar solvents, followed by systematic purification using column chromatography and HPLC. The final, critical phase is the unambiguous structural validation through an integrated application of MS and NMR spectroscopy. This guide provides the technical framework and causal reasoning necessary for researchers to successfully approach the isolation of this and other long-chain natural products.

References

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An In-depth Technical Guide to the Spectral Analysis of 11-Heneicosanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the spectral data for 11-Heneicosanone (also known as didecyl ketone), a symmetrical 21-carbon aliphatic ketone. As a molecule of interest in various fields, from natural product chemistry to industrial applications, a thorough understanding of its spectral signature is crucial for its unambiguous identification and quality control.[1][2][3] This document is structured to provide not just the data, but the underlying scientific principles and experimental rationale necessary for researchers, scientists, and drug development professionals.

Molecular Identity and the Rationale for Spectroscopic Analysis

This compound is a long-chain saturated ketone. Its structure is characterized by a central carbonyl group flanked by two identical ten-carbon alkyl chains. This symmetry is a key determinant of its spectral characteristics, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • IUPAC Name: Henicosan-11-one

  • Molecular Formula: C₂₁H₄₂O

  • Molecular Weight: 310.57 g/mol

  • CAS Number: 19781-72-7

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. For a compound like this compound, these techniques are essential to confirm the identity of the carbonyl group, verify the length and saturation of the alkyl chains, and ensure the absence of impurities.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecular symmetry of this compound, its NMR spectra are simpler than what its high molecular weight might suggest.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol ensures a reliable and reproducible NMR spectrum for a long-chain, waxy solid like this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It provides excellent solubility for nonpolar long-chain ketones and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H) for spectral referencing.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming may be necessary but allow the sample to return to room temperature before analysis.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Verify its presence or add a trace amount if necessary.

  • Instrument Configuration: Utilize a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of at least 2 seconds are recommended to ensure proper signal averaging and accurate integration of the quaternary carbonyl carbon.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned spectrum from a primary database is elusive, the ¹H NMR spectrum can be confidently predicted based on fundamental principles of chemical equivalence and deshielding effects.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.40Triplet (t)4H-CH₂-C(=O)-CH₂- (C10, C12)Protons on carbons alpha to the carbonyl are deshielded, resulting in a downfield shift. They are split into a triplet by the adjacent two protons on the C9/C13 carbons.
~1.55Multiplet (m)4H-CH₂-CH₂-C(=O)- (C9, C13)Protons on the beta-carbons are slightly deshielded but less so than the alpha-protons.
~1.25Broad Multiplet28H-(CH₂)₇- (C2-C8, C14-C20)The bulk of the methylene protons in the long alkyl chains are in a very similar magnetic environment, leading to a large, overlapping signal in the typical aliphatic region.
~0.88Triplet (t)6H-CH₃ (C1, C21)Terminal methyl protons are the most shielded. They are split into a triplet by the two protons on the adjacent C2/C20 carbons.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. Due to symmetry, only 11 unique carbon signals are expected for this compound.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~212.0C=O (C11)The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, resulting in a very large downfield shift.
~42.5C10, C12The alpha-carbons are directly attached to the electron-withdrawing carbonyl group and are thus shifted downfield relative to other methylene carbons.
~32.0C2, C20These carbons are near the end of the chain.
~29.0 - 29.7C3-C8, C14-C19The carbons in the middle of the long alkyl chain have very similar chemical environments, leading to a cluster of peaks in this region.
~24.0C9, C13The beta-carbons to the carbonyl group.
~22.7C2, C20Carbons adjacent to the terminal methyl groups.
~14.1C1, C21The terminal methyl carbons are the most shielded and appear furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups. For this compound, the key is the unambiguous detection of the ketone carbonyl group and the aliphatic chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is the most convenient method for analyzing solid or waxy samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of this compound powder or waxy solid directly onto the center of the ATR crystal.

  • Apply Pressure: Use the accessory's pressure clamp to ensure firm, even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.[4]

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~2955 & ~2870StrongC-H Asymmetric & Symmetric Stretching-CH₃ groups in the alkyl chains
~2918 & ~2850StrongC-H Asymmetric & Symmetric Stretching-CH₂- groups in the alkyl chains
~1705 Very Strong, Sharp C=O Stretching Ketone Carbonyl
~1465MediumC-H Bending (Scissoring)-CH₂- groups
~1375WeakC-H Bending (Symmetric)-CH₃ groups
~720WeakC-H Bending (Rocking)Long -(CH₂)ₙ- chain (n ≥ 4)

Expert Insight: The most diagnostic peak in the IR spectrum is the intense, sharp absorption at approximately 1705 cm⁻¹. This peak is characteristic of a saturated, acyclic ketone. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile, thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like hexane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a nonpolar capillary column (e.g., HP-5MS). Use a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure elution of the high-boiling-point ketone.

  • Ionization: In the mass spectrometer, molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The molecular ion (M⁺•) for this compound is expected at m/z = 310. However, for long-chain aliphatic compounds, the molecular ion peak can be weak or absent. The most significant fragmentation pathway for symmetrical ketones is alpha-cleavage .

cluster_products Alpha-Cleavage Products mol CH₃(CH₂)₉ C=O (CH₂)₉CH₃ This compound (m/z 310) frag1 CH₃(CH₂)₉C≡O⁺ Acylium Ion (m/z 169) mol:f1->frag1 Cleavage frag2 •(CH₂)₉CH₃ Decyl Radical (Neutral) mol:f1->frag2 Cleavage caption Dominant fragmentation pathway for this compound.

Caption: Alpha-cleavage in this compound Mass Spectrometry.

This cleavage involves the breaking of the C-C bond adjacent to the carbonyl group. This is a highly favorable process because it results in the formation of a resonance-stabilized acylium ion.

Table of Key Fragment Ions

m/z ValueProposed IdentityFragmentation Pathway
310[C₂₁H₄₂O]⁺•Molecular Ion (M⁺•) - May be weak or absent.
169 [CH₃(CH₂)₉CO]⁺Alpha-cleavage , loss of a decyl radical. This is a major, diagnostic peak.
155[CH₃(CH₂)₈CO]⁺Secondary cleavage or rearrangement.
141[CH₃(CH₂)₇CO]⁺Further fragmentation.
57, 43[C₄H₉]⁺, [C₃H₇]⁺Common alkyl fragments from the long carbon chains.

Expert Insight: The presence of a strong peak at m/z 169 is the key identifier for this compound in an EI mass spectrum. The symmetry of the molecule means that alpha-cleavage on either side of the carbonyl group yields the same m/z 169 acylium ion and a neutral decyl radical. Another common fragmentation for ketones, the McLafferty rearrangement, is less likely to be a dominant pathway here as it would produce a fragment at m/z 170, which is not typically reported as a major peak for this compound.

References

  • Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration. (2023). PubMed Central. Available at: [Link]

  • WO2014008355A1 - Hydrocarbon synthesis methods, apparatus, and systems. Google Patents.
  • ft-ir analysis of methanol extract of leaf of tinospora cardifolia. (n.d.). iajps. Available at: [Link]

  • Ex Situ Catalytic Pyrolysis of Invasive Pennisetum purpureum Grass with Activated Carbon for Upgrading Bio-Oil. (2023). MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Tinospora cordifolia. (2015). ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Role of Heneicosane in the Chemical Ecology of Termites

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial inquiry into the role of 11-heneicosanone in termite chemical ecology has revealed a lack of substantive research on this specific compound. Scientific literature, however, extensively documents the critical role of a similarly named molecule, heneicosane (an n-alkane), as a royal recognition pheromone. It is plausible that the initial topic of interest stemmed from a confusion between these two molecules. Upholding the principles of scientific integrity and trustworthiness, this guide has been structured to focus on the well-documented role of heneicosane, providing a robust, evidence-based exploration of a key aspect of termite chemical communication.

Introduction: The Chemical Architecture of Termite Societies

Termite colonies, often comprising millions of individuals, are paragons of social organization. This intricate societal structure is not maintained by sight or sound—as most termites are blind and live in subterranean darkness—but by a sophisticated chemical language. Pheromones, semiochemicals that mediate interactions between individuals of the same species, are the bedrock of this communication system. They regulate a vast array of behaviors, from foraging and nest building to defense and the maintenance of the rigid caste system.[1]

Among the most critical of these chemical signals are those that denote royalty. The queen and king are the sole reproductive individuals in most colonies, and their health and safety are paramount to the colony's survival. Consequently, termites have evolved highly specific mechanisms for workers to recognize and care for their royals. This guide delves into the chemical ecology of one such mechanism: the function of the cuticular hydrocarbon heneicosane as a royal recognition pheromone in the subterranean termite, Reticulitermes flavipes.

Heneicosane: A Chemical Crown

Heneicosane (n-C₂₁H₄₄) is a long-chain saturated hydrocarbon.[2][3] In the insect world, cuticular hydrocarbons (CHCs) are ubiquitous, primarily serving to prevent desiccation.[4] However, in many social insects, these waxy compounds have been co-opted for communication, evolving into complex, information-rich signals.[4][5]

In a landmark study, researchers identified heneicosane as a royal-specific pheromone in Reticulitermes flavipes.[1][5] Through meticulous chemical analysis, it was discovered that this compound is present on the cuticle of queens and kings but is conspicuously absent from the cuticular profile of workers.[6][7] This discovery marked the first identification of a specific royal recognition pheromone in termites and the first known king recognition pheromone in any insect.[5][6]

Chemical Profile of Heneicosane
PropertyValueSource
Chemical Formula C₂₁H₄₄[3]
Molar Mass 296.58 g/mol
Appearance Waxy Solid[8]
Class n-alkane[3]
Function in Termites Royal Recognition Pheromone[5][9]

The Behavioral Response: Shaking and Antennation

The identification of heneicosane was intrinsically linked to the observation of specific, quantifiable behaviors elicited in worker termites upon encountering their royals.

The "Shaking" Response

When a worker termite recognizes a royal individual, it performs a rapid lateral or longitudinal oscillatory movement, often referred to as "shaking."[5][10] This behavior is distinct from the head-banging alarm signals used by some species and is a reliable metric for royal recognition.[11][12] While workers and soldiers might occasionally exhibit this behavior, its frequency and duration increase dramatically in the presence of a queen or king.[5]

The Importance of Context

Crucially, the behavioral response to heneicosane is context-dependent. While pure heneicosane can elicit the shaking behavior, its effect is significantly amplified when presented alongside the general CHC profile of a nestmate worker.[1][13] This indicates a two-step recognition process:

  • Colony Odor ("Home"): The general blend of worker CHCs provides the context of "nestmate."

  • Royal Signal ("Royals at Home"): The presence of heneicosane within this familiar chemical landscape signals the presence of a royal.[6][14]

This contextual communication ensures that workers only respond to their own colony's royals, preventing potential infiltration or social disruption.

Experimental Validation: From Discovery to Confirmation

The identification of heneicosane as a royal pheromone was the result of a rigorous scientific process combining chemical analysis and behavioral bioassays. This section outlines the key methodologies, providing a framework for researchers in the field.

Pheromone Identification Workflow

The logical flow for identifying a contact pheromone like heneicosane involves isolating chemical differences between castes and then functionally testing the candidate compounds.

G cluster_0 Phase 1: Chemical Analysis cluster_1 Phase 2: Behavioral Bioassay A Termite Collection (R. flavipes castes) B Cuticular Hydrocarbon (CHC) Extraction (Hexane Soak) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) B->C D Comparative Profile Analysis (Royal vs. Worker) C->D E Identify Royal-Specific Compounds (Heneicosane) D->E F Synthesize or Procure Pure Heneicosane E->F Candidate Pheromone H Apply Compounds to Dummies (Heneicosane, Worker CHCs, Control) F->H G Create Glass Dummies (Inert Proxies) G->H I Introduce Dummies to Worker Groups H->I J Observe & Quantify Behavior (Shaking, Antennation) I->J J->E Functional Confirmation

Workflow for the identification and validation of a contact pheromone.
Detailed Experimental Protocol: CHC Extraction and Analysis

Causality: The choice of a non-polar solvent like hexane is critical because CHCs are lipids located on the insect's epicuticle. A brief extraction time is sufficient to remove these surface compounds without lysing cells and contaminating the sample with internal lipids.[15]

Protocol:

  • Sample Preparation: Collect individuals from distinct castes (e.g., 3 neotenic queens, 6 workers) and freeze-kill them to prevent metabolic changes.[5]

  • Extraction: Submerge the termites in a glass vial containing a precise volume of high-purity hexane (e.g., 50 µL) for 10 minutes.[15] An internal standard (e.g., n-nonadecane) should be added to the hexane for accurate quantification.

  • Concentration: Remove the termites from the vial. Concentrate the hexane extract under a gentle stream of nitrogen gas to a final volume of approximately 5 µL.

  • GC-MS Analysis: Inject 1-2 µL of the concentrated sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Column: A non-polar column (e.g., DB-5) is typically used for separating hydrocarbons.[15]

    • Temperature Program: Start at a low temperature (e.g., 40°C) and gradually ramp up to a high temperature (e.g., 350°C) to elute compounds based on their boiling points.[15]

    • MS Detection: The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum for each, which allows for positive identification by comparing it to known standards and libraries.[16]

Detailed Experimental Protocol: Royal Recognition Bioassay

Causality: Live termites can introduce confounding variables (movement, other chemical signals). Therefore, inert glass dummies are used as standardized proxies to isolate the effect of the chemical cue being tested.[5][6]

Protocol:

  • Arena Setup: Prepare a petri dish with moistened filter paper to serve as the behavioral arena.

  • Termite Group: Introduce a standardized group of worker termites (e.g., 30 workers and 2 soldiers) into the arena and allow them to acclimate.[5]

  • Dummy Preparation: Create small glass dummies roughly the size of a termite queen. Clean them thoroughly with solvent.

  • Treatment Application: Apply a precise amount of the test substance dissolved in a solvent to the glass dummy. Treatments should include:

    • Control: Solvent only.

    • Test Compound: Heneicosane (e.g., 10 µg).[5]

    • Contextual Cue: A hexane extract from worker termites.

    • Combined Cue: Heneicosane plus the worker extract.

  • Observation: After the solvent evaporates, introduce the treated dummy into the arena. Record the number and duration of shaking events and antennations directed at the dummy over a set period (e.g., 5 minutes).[5]

  • Data Analysis: Compare the behavioral responses across the different treatments using appropriate statistical tests (e.g., ANOVA) to determine significance.

Biosynthesis and Evolutionary Significance

Biosynthesis of Heneicosane

While the specific biosynthetic pathway of heneicosane in R. flavipes has not been fully elucidated, the general pathway for long-chain hydrocarbon synthesis in insects is understood. It begins with fatty acid synthesis, followed by several elongation steps to produce a very-long-chain fatty acid (VLCFA). This VLCFA is then typically converted to an alkane via one of two primary routes:

  • Decarboxylation: The carboxyl group is removed, resulting in an alkane with one fewer carbon atom.

  • Reductive Pathway: The fatty acid is reduced to an aldehyde and then to an alcohol, which can be further converted.

The presence of heneicosane (a C21 alkane) suggests a precursor very-long-chain fatty acid of either 21 or 22 carbons. The caste-specific production of heneicosane implies that the enzymes involved in this pathway are differentially regulated in royal versus worker castes.

G A Fatty Acid Synthase (Acetyl-CoA, Malonyl-CoA) B C16/C18 Fatty Acids A->B C Elongase Enzymes (Caste-Specific Regulation?) B->C D Very-Long-Chain Fatty Acid (VLCFA, >C20) C->D E Decarboxylase or Reductase Enzymes D->E F Heneicosane (n-C21) (Royal-Specific CHC) E->F

Generalized biosynthetic pathway for insect cuticular hydrocarbons.
Evolutionary Implications

The use of a CHC as a royal recognition signal in termites has profound evolutionary implications. Termites represent one of the earliest lineages of social insects, emerging approximately 150 million years ago.[13] Social Hymenoptera (ants, bees, wasps) evolved sociality independently around 100 million years ago.[13] The discovery that termites use a hydrocarbon-based royal pheromone suggests that this communication strategy evolved convergently in these two major groups of social insects, or that it predates the evolution of Hymenoptera.[4][5] It underscores a common evolutionary solution to the fundamental problem of maintaining social order and reproductive division of labor within a complex society.

Conclusion and Future Directions

Heneicosane stands as the first and only identified royal recognition pheromone in termites, offering an unprecedented window into the chemical underpinnings of their social structure.[5] Its function is a clear example of semiochemical parsimony, where a compound class originally evolved for a physiological purpose (desiccation resistance) is co-opted for a complex social role. The research on heneicosane, pioneered by scientists like Coby Schal and Colin Funaro, has established a robust framework for future investigations.[5][6]

Future research should focus on:

  • Elucidating the Biosynthetic Pathway: Identifying the specific enzymes responsible for heneicosane production in royals and understanding their genetic regulation.

  • Receptor Identification: Discovering the chemoreceptors on the antennae of workers that detect heneicosane.

  • Broader Taxonomic Relevance: Investigating whether heneicosane or other long-chain alkanes serve as royal signals in other termite species.

  • Pest Management Applications: Exploring whether synthetic royal pheromones could be used to disrupt the social organization of pest termite colonies, potentially leading to novel control strategies.

This in-depth guide provides a technical foundation for researchers, scientists, and drug development professionals, grounded in the principles of scientific integrity and supported by field-proven methodologies.

References

  • Current time information in Waukesha County, US. (n.d.). Google.
  • Funaro, C. F., Böröczky, K., Vargo, E. L., & Schal, C. (2018). Identification of a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes. Proceedings of the National Academy of Sciences, 115(15), 3858–3863. [Link]

  • Funaro, C. F., Schal, C., & Vargo, E. L. (2019). Queen and king recognition in the subterranean termite, Reticulitermes flavipes: Evidence for royal recognition pheromones. PLOS ONE, 14(5), e0209810. [Link]

  • ZME Science. (2018, March 21). Termite royalty wear chemical crowns to bedazzle their subjects. ZME Science. [Link]

  • ResearchGate. (2018). Identification of a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes. ResearchGate. [Link]

  • North Carolina State University. (2018, March 19). Termite queen, king recognition pheromone identified. ScienceDaily. [Link]

  • PLOS One. (2019). Queen and king recognition in the subterranean termite, Reticulitermes flavipes: Evidence for royal recognition pheromones. PLOS One. [Link]

  • Professional Pest Manager. (n.d.). TERMITE ROYALTY PHEROMONE IDENTIFIED. Professional Pest Manager. [Link]

  • Haverty, M. I., Page, M., Nelson, L. J., & Blomquist, G. J. (1996). Detection of termite cuticular hydrocarbons by solid-phase microextraction (SPME). Journal of Chemical Ecology, 22(5), 945-955. [Link]

  • Gordon, S. D., Sun, Q., & Schal, C. (2020). Temporal Changes in Cuticular Hydrocarbons During Worker-Reproductive Transition in the Eastern Subterranean Termite (Blattodea: Rhinotermitidae). Journal of Economic Entomology, 113(5), 2415–2423. [Link]

  • Iwai, K., Kurihara, Y., & Suefuji, M. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol, 13(13), e4721. [Link]

  • NC State News. (2018, March 19). Termite Queen, King Recognition Pheromone Identified. NC State University. [Link]

  • PubChem. (n.d.). Heneicosane. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Evans, T. A., Lai, J. C., Toledano, E., McDowall, L., & Czaczkes, T. J. (2009). Termites assess wood size by using vibration signals. Proceedings of the National Academy of Sciences, 106(10), 3730–3733. [Link]

  • Bagneres, A. G., & Hanus, R. (2015). Termite Communication During Different Behavioral Activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heneicosane: An oviposition-attractant pheromone of larval origin in Aedes aegypti mosquito. ResearchGate. [Link]

  • Menzel, F., Pokorny, T., & Blaimer, B. B. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 79. [Link]

  • Delattre, O., & Sbeghen, A. C. (2020). Behavioral analysis of tremulation and tapping of termites (Isoptera). ResearchGate. [Link]

  • Oliveira, V. C., Wolff, V. R. D. S., & Mello-Patiu, C. A. (2019). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Journal of Insect Science, 19(5), 1. [Link]

  • Delattre, O., & Sbeghen, A. C. (2023). Alarm communication predates eusociality in termites. bioRxiv. [Link]

  • Blomquist, G. J., & Dillwith, J. W. (1985). Chemical ecology and biochemistry of insect hydrocarbons. Comprehensive Insect Physiology, Biochemistry and Pharmacology, 3, 535-565. [Link]

  • Bagnères, A. G., & Hanus, R. (2015). Termite Communication During Different Behavioral Activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heneicosane—A novel microbicidal bioactive alkane identified from Plumbago zeylanica L. ResearchGate. [Link]

  • Human Metabolome Database. (2014, October 8). Showing metabocard for Heneicosane (HMDB0061782). Human Metabolome Database. [Link]

  • Stanley, D., & Kim, Y. (2018). Prostaglandins and Other Eicosanoids in Insects: Biosynthesis and Biological Actions. Frontiers in Physiology, 9, 104. [Link]

  • J&J Exterminating. (2017, June 14). Termites Can Communicate Through 'Head-Banging'. J&J Exterminating. [Link]

  • Haverty, M. I., Page, M., Nelson, L. J., & Blomquist, G. J. (1996). Solid-phase microextraction for the detection of termite cuticular hydrocarbons. PubMed. [Link]

  • Aydin, T., & Ozel, A. (2012). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Journal of the Institute of Science and Technology, 2(1), 1-6. [Link]

  • FooDB. (n.d.). Showing Compound N-Heneicosane (FDB004728). FooDB. [Link]

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Methodological & Application

Synthesis of 11-Heneicosanone: A Detailed Guide to Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Organic Synthesis and Drug Development

Abstract

11-Heneicosanone, a long-chain aliphatic ketone, serves as a valuable intermediate in the synthesis of various organic molecules, including pheromones and specialty chemicals. This document provides a comprehensive guide to two distinct and reliable protocols for the laboratory-scale synthesis of this compound. The primary method detailed is a modern and highly selective approach utilizing the reaction of undecanoyl chloride with a Gilman reagent (lithium didecylcuprate). A second, classical method involving the direct reaction of undecanoic acid with an organolithium reagent is also presented for comparison. This guide offers in-depth, step-by-step protocols, mechanistic insights, and practical advice to ensure successful synthesis and purification.

Introduction

Symmetrical long-chain ketones are important building blocks in organic chemistry. This compound (also known as didecyl ketone), with its 21-carbon backbone, is a key precursor for the synthesis of n-heneicosane and other long-chain functionalized molecules. The selection of a synthetic route to such a ketone is often a balance between efficiency, selectivity, and the availability of starting materials.

This application note is designed for researchers and professionals in organic synthesis and drug development. It aims to provide not just a set of instructions, but a deeper understanding of the chemical principles that underpin these synthetic transformations. We will explore two robust methods, each with its own advantages and considerations.

Method 1: The Organocuprate (Gilman Reagent) Approach

This modern approach is favored for its high selectivity. The reaction of an acid chloride with a lithium dialkylcuprate is a well-established method for ketone synthesis that avoids the common problem of over-addition to form tertiary alcohols, a frequent side reaction with more reactive organometallic reagents like Grignard or organolithium reagents.[1]

Method 2: The Organolithium Approach

A more direct route involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent.[2][3] The first equivalent acts as a base to deprotonate the carboxylic acid, while the second adds to the carboxylate to form a stable dianion intermediate, which upon aqueous workup, yields the ketone.[2][3]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Organocuprate (Gilman) Route cluster_1 Method 2: Organolithium Route UA Undecanoic Acid UC Undecanoyl Chloride UA->UC SOCl₂ or (COCl)₂ H1 This compound UC->H1 LDC DB 1-Bromodecane DL Decyllithium DB->DL 2 Li, Et₂O LDC Lithium Didecylcuprate (Gilman Reagent) DL->LDC CuI, Et₂O UA2 Undecanoic Acid H2 This compound UA2->H2 2 eq. DL2, then H₃O⁺ DB2 1-Bromodecane DL2 Decyllithium DB2->DL2 2 Li, Et₂O

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Method 1: Synthesis via Organocuprate (Gilman Reagent)

This two-part synthesis begins with the conversion of undecanoic acid to its more reactive acid chloride derivative, followed by coupling with a prepared Gilman reagent.

Part A: Preparation of Undecanoyl Chloride

Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) activates the carbonyl group for nucleophilic attack.

Experimental Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, add undecanoic acid (18.6 g, 0.1 mol).

  • Reaction: Add thionyl chloride (14.3 g, 0.12 mol, 1.2 eq.) dropwise to the flask at room temperature.

  • Heating: Gently heat the reaction mixture to 70-80 °C for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting undecanoyl chloride is typically used in the next step without further purification.

Reagent/SolventMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Undecanoic Acid186.3018.60.11.0
Thionyl Chloride118.9714.30.121.2

Table 1: Reagents for the preparation of undecanoyl chloride.

Part B: Synthesis of this compound via Lithium Didecylcuprate

Principle: A lithium dialkylcuprate (Gilman reagent) is prepared in situ from an alkyllithium and a copper(I) salt.[4] This less reactive organometallic reagent selectively adds once to the highly reactive acid chloride to form the ketone.[1]

Gilman_Mechanism cluster_prep Gilman Reagent Preparation cluster_reaction Ketone Formation Decyl-Br Decyl Bromide Decyl-Li Decyllithium Decyl-Br->Decyl-Li 2 Li Et₂O (Decyl)₂CuLi Lithium Didecylcuprate Decyl-Li->(Decyl)₂CuLi CuI Undecanoyl-Cl(Decyl)₂CuLi Undecanoyl-Cl(Decyl)₂CuLi Tetrahedral_Intermediate Tetrahedral Intermediate Undecanoyl-Cl(Decyl)₂CuLi->Tetrahedral_Intermediate Nucleophilic Attack This compound This compound Tetrahedral_Intermediate->this compound Elimination of Cl⁻ Undecanoyl-Cl Undecanoyl Chloride

Figure 2: Reaction scheme for the Gilman reagent synthesis of this compound.

Experimental Protocol:

  • Preparation of Decyllithium: In a flame-dried 500 mL three-necked flask under an argon atmosphere, place lithium wire (1.53 g, 0.22 mol) in anhydrous diethyl ether (150 mL). To this suspension, add 1-bromodecane (22.1 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Preparation of Lithium Didecylcuprate: In a separate flame-dried 500 mL flask under argon, suspend copper(I) iodide (9.5 g, 0.05 mol) in anhydrous diethyl ether (100 mL) and cool to 0 °C. To this suspension, slowly add the previously prepared decyllithium solution via cannula.

  • Reaction: Cool the Gilman reagent to -78 °C (dry ice/acetone bath). Add a solution of undecanoyl chloride (from Part A, ~0.1 mol) in anhydrous diethyl ether (50 mL) dropwise to the stirred solution of the cuprate. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.

Reagent/SolventMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
1-Bromodecane221.1922.10.11.0 (for Decyllithium)
Lithium6.941.530.222.2 (for Decyllithium)
Copper(I) Iodide190.459.50.050.5 (relative to R-Li)
Undecanoyl Chloride204.75~20.5~0.11.0

Table 2: Reagents for the synthesis of this compound via the Gilman reagent route.

Method 2: Synthesis via Organolithium Reagent

This method provides a more direct route from the carboxylic acid, circumventing the need to prepare the acid chloride. However, it requires careful control of stoichiometry.

Principle: Two equivalents of the organolithium reagent are necessary. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dilithio diolate intermediate. This intermediate does not collapse until an aqueous workup, which prevents the over-addition that would lead to a tertiary alcohol.[2][3]

Organolithium_Mechanism Undecanoic_Acid Undecanoic Acid Lithium_Undecanoate Lithium Undecanoate Undecanoic_Acid->Lithium_Undecanoate + Decyl-Li (Deprotonation) Dilithio_Diolate Dilithio Diolate Intermediate Lithium_Undecanoate->Dilithio_Diolate + Decyl-Li (Addition) Gem-diol Geminal Diol Dilithio_Diolate->Gem-diol H₃O⁺ (Workup) This compound This compound Gem-diol->this compound - H₂O

Figure 3: Reaction mechanism for the synthesis of this compound from undecanoic acid and decyllithium.

Experimental Protocol:

  • Preparation of Decyllithium: Prepare decyllithium from 1-bromodecane and lithium wire as described in Method 1, Part B, Step 1.

  • Reaction: In a flame-dried 500 mL three-necked flask under an argon atmosphere, dissolve undecanoic acid (9.3 g, 0.05 mol) in anhydrous diethyl ether (100 mL). Cool the solution to 0 °C.

  • Addition: Slowly add the decyllithium solution (~0.1 mol, 2.0 eq.) to the stirred solution of undecanoic acid at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Method 1, Part B, Steps 4 and 5.

Reagent/SolventMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Undecanoic Acid186.309.30.051.0
Decyllithium~148.24from 22.1 g 1-bromodecane~0.12.0

Table 3: Reagents for the synthesis of this compound via the organolithium route.

Characterization of this compound

The final product should be a white, waxy solid. The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.[5]

  • Melting Point: 41-42 °C

  • 1H NMR (CDCl3):

    • δ 2.41 (t, J = 7.5 Hz, 4H, -CH2C(O)CH2-)

    • δ 1.57 (quint, J = 7.2 Hz, 4H, -CH2CH2C(O)-)

    • δ 1.25 (br s, 28H, -(CH2)7-)

    • δ 0.88 (t, J = 6.8 Hz, 6H, -CH3)

  • 13C NMR (CDCl3):

    • δ 211.9 (C=O)

    • δ 42.8 (-CH2C(O)-)

    • δ 31.9, 29.6, 29.5, 29.3, 24.1, 22.7 (-CH2-)

    • δ 14.1 (-CH3)

  • IR (KBr, cm-1):

    • 2918, 2849 (C-H stretching)

    • 1705 (C=O stretching)

    • 1468 (C-H bending)

Discussion and Conclusion

Both presented methods offer viable pathways to this compound. The choice between them may depend on laboratory preferences and available equipment.

  • The Gilman reagent method is generally higher yielding and more reliable, as the lower reactivity of the organocuprate prevents the formation of tertiary alcohol byproducts.[1] This makes the purification process more straightforward. However, it involves an additional step of preparing the acid chloride and the use of copper salts.

  • The organolithium method is more atom-economical and direct. However, it is crucial to use at least two full equivalents of the organolithium reagent to ensure the formation of the stable dianion intermediate. Any unreacted starting carboxylic acid can complicate the workup, and any excess organolithium could potentially lead to side reactions.

For researchers seeking high purity and yield, the Gilman reagent approach is recommended. For a more rapid, though potentially lower-yielding synthesis, the direct organolithium addition is a suitable alternative. In both cases, careful execution of anhydrous and inert atmosphere techniques is paramount to success.

References

  • Gresham, T. L., & Gresham, W. F. (1949). Synthesis of diethyl ketone. U.S. Patent No. 2,473,995. Washington, DC: U.S.
  • Guinot, H. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S.
  • Kim, Y., & Lee, J. H. (2021). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Journal of Microbiology and Biotechnology, 31(1), 135-142. [Link]

  • Normant, H. (1972). 6-CHLORO-1-HEXENE. Organic Syntheses, 52, 107. [Link]

  • LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. In Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch 14 : Prep. of R2CuLi. [Link]

  • Richards, J. S., et al. (2024). Small-Scale Synthesis of Dibenzyl Ketone for the Organic Chemistry Teaching Laboratory. ResearchGate. [Link]

  • Jorgenson, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1-93. [Link]

  • Kubiak, G. G., & Masternak, J. (2003). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 12(4), 499-502. [Link]

  • Master Organic Chemistry. (2017). Addition of Organolithiums to Carboxylic Acids. [Link]

  • ACS Publications. (2025). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. The Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3058-3066. [Link]

  • Casey, C. P., & Marten, D. F. (1976). preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Organic Syntheses, 55, 120. [Link]

  • Alquist, F. N., & Slagh, H. R. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • LibreTexts. (2019). 18.4: 19.4 New Synthesis of Aldehydes and Ketones. In Chemistry LibreTexts. [Link]

  • SpectraBase. (n.d.). Heneicosane, 11-decyl-. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]

  • ResearchGate. (2014). What is the best way to remove Ketones?[Link]

  • Chemistry university. (2021, April 1). Lithium Dialkylcuprates in organic synthesis [Video]. YouTube. [Link]

  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4983. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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Application Note: Quantitative Analysis of 11-Heneicosanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 11-Heneicosanone, a long-chain aliphatic ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require a reliable method for the identification and quantification of this and structurally similar compounds. The methodologies outlined herein provide a comprehensive guide, from sample preparation to data interpretation, grounded in established analytical principles to ensure accuracy and reproducibility.

Introduction

This compound (C₂₁H₄₂O), also known as di-n-decyl ketone, is a long-chain aliphatic ketone.[1] Long-chain ketones are a class of organic compounds with increasing interest in various scientific fields. They are found in nature as components of insect pheromones and have potential applications in agriculture for pest management.[2][3] In the context of drug discovery and development, long-chain ketones are explored as structural motifs in bioactive compounds and as potential biomarkers for certain metabolic conditions.[4][5][6][7] The precise and accurate quantification of specific ketones like this compound is therefore crucial for advancing research in these areas.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds such as this compound.[8][9] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information for identification and quantification.[8] This application note provides a comprehensive, step-by-step protocol for the GC-MS analysis of this compound, designed to be readily implemented in a laboratory setting.

Part 1: Sample Preparation Protocol

The goal of sample preparation is to extract this compound from its matrix and present it in a form suitable for GC-MS analysis. The choice of solvent and cleanup procedure is critical to avoid interference and ensure accurate quantification.

Materials and Reagents:

  • This compound Standard: (≥98% purity)

  • Solvent: Dichloromethane or Hexane (GC or HPLC grade)

  • Inert Gas: Nitrogen or Helium (99.999% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Glassware: Volumetric flasks, pipettes, and syringes

  • Filtration: 0.22 µm PTFE syringe filters

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent (dichloromethane or hexane).

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. This range should be adjusted based on the expected concentration in the samples.

  • Sample Extraction (General Procedure):

    • For liquid samples (e.g., biological fluids, environmental water samples), a liquid-liquid extraction (LLE) is recommended.

      • To 1 mL of the sample, add 1 mL of dichloromethane or hexane.

      • Vortex vigorously for 2 minutes.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.

      • Repeat the extraction process twice more and combine the organic extracts.

    • For solid samples (e.g., insect cuticle, plant material), a solvent extraction is appropriate.

      • Weigh approximately 100 mg of the homogenized sample into a glass tube.

      • Add 2 mL of dichloromethane or hexane and vortex for 5 minutes.

      • Sonicate for 15 minutes in a water bath.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Transfer the supernatant to a clean vial.

      • Repeat the extraction twice more and combine the extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the chosen solvent.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is crucial to remove any particulate matter that could damage the GC column.

Causality behind Experimental Choices:

  • Solvent Selection: Dichloromethane and hexane are excellent choices for extracting nonpolar to moderately polar compounds like this compound while being volatile enough for GC analysis.

  • Extraction Method: LLE and solvent extraction are robust methods for isolating the analyte from complex matrices. The repeated extractions ensure a high recovery of the target compound.

  • Concentration Step: This step is essential for increasing the concentration of the analyte to a level that can be detected by the GC-MS system, thereby improving the sensitivity of the method.

  • Filtration: Removing particulate matter protects the injector and the column from clogging and contamination, ensuring the longevity of the instrument and the reproducibility of the results.

Part 2: GC-MS Analysis Protocol

This section details the instrumental parameters for the Gas Chromatograph and Mass Spectrometer. These parameters have been optimized for the analysis of long-chain ketones.

Gas Chromatography (GC) Parameters
ParameterValueRationale
GC System Agilent 8890 GC or equivalentA modern, reliable GC system is essential for reproducible results.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of compounds, including long-chain ketones.
Injector Temperature 280 °CEnsures complete and rapid volatilization of the high-boiling point this compound without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column, which is ideal for trace-level analysis.
Injection Volume 1 µLA standard injection volume that provides a good balance between sensitivity and column loading.
Carrier Gas Helium (99.999% purity)An inert carrier gas that is compatible with mass spectrometry.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good chromatographic resolution on a 0.25 mm i.d. column.
Oven Program Initial temp: 150 °C, hold for 2 minStarts at a temperature that allows for good focusing of the analyte at the head of the column.
Ramp 1: 10 °C/min to 300 °CA controlled temperature ramp ensures the separation of compounds with different boiling points.
Hold at 300 °C for 10 minA final hold ensures that all high-boiling point compounds are eluted from the column, preventing carryover.
Mass Spectrometry (MS) Parameters
ParameterValueRationale
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass spectrometer is crucial for identification and quantification.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe standard electron energy for EI, which generates consistent and comparable mass spectra.
Source Temperature 230 °CAn optimal source temperature to prevent condensation of the analyte while minimizing thermal degradation.
Quadrupole Temperature 150 °CMaintains the cleanliness of the quadrupole and ensures stable ion transmission.
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull scan is used for initial identification and qualitative analysis. Selected Ion Monitoring (SIM) is used for high-sensitivity quantitative analysis.
SIM Ions for this compound m/z 169, 183, 310These are characteristic ions in the mass spectrum of this compound that can be used for selective and sensitive quantification.

Part 3: Data Interpretation

Identification:

The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a database, such as the NIST Mass Spectral Library. The retention time of the analyte in the sample should also match that of a pure standard analyzed under the same conditions.

Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 310. The fragmentation pattern is consistent with that of a long-chain ketone, with prominent fragment ions resulting from alpha-cleavage and McLafferty rearrangement.

Predicted Major Mass Fragments for this compound:

m/zProposed Fragment
310Molecular Ion [C₂₁H₄₂O]⁺
183[CH₃(CH₂)₉CO]⁺
169[CH₃(CH₂)₉]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Quantification:

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 169) against the concentration of the this compound standards.[10] The concentration of this compound in the unknown samples is then determined from this calibration curve. The use of an internal standard is recommended for the most accurate quantification to correct for variations in injection volume and sample preparation.

Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (LLE or Solid-Liquid) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.22 µm) Concentration->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (Scan/SIM) Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and validated protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and reliable for the identification and quantification of this long-chain ketone in various matrices. By following this comprehensive guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, facilitating advancements in their respective fields of study.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29776, this compound" PubChem, [Link].

  • Gries, R., Gries, G., Khaskin, G., Slessor, K. N., King, S. L., & Morewood, W. D. (2002). (Z)-6-Heneicosen-11-one: sex pheromone of the Douglas-fir tussock moth. Journal of Chemical Ecology, 28(1), 151-163. [Link]

  • National Institute of Standards and Technology. "Development of a database of gas chromatographic retention properties of organic compounds" NIST, [Link].

  • Uchiyama, S., & Inaba, Y. (2005). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine. Journal of environmental monitoring, 7(12), 1253–1257. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 2-Hexanone. U.S. Department of Health and Human Services. [Link]

  • Li, G., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7), 100958. [Link]

  • Menon, R. G. (2015). How can I calculate retention indices for identification of compounds using GC-MS?. ResearchGate. [Link]

  • Wang, X., et al. (2022). Synthesis of long-chain ketones and aldehydes. ResearchGate. [Link]

  • D'Acunzo, M., et al. (2019). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites, 9(10), 221. [Link]

  • Zenkevich, I. G. (2023). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Journal of Analytical Chemistry, 78(13), 1629-1638. [Link]

  • LibreTexts. "Quantitative and Qualitative GC and GC-MS" Chemistry LibreTexts, [Link].

  • Uchiyama, S., & Inaba, Y. (2005). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of environmental monitoring, 7(12), 1253–1257. [Link]

  • Lefebvre, K. A., et al. (2019). Discovery of a Potential Human Serum Biomarker for Chronic Seafood Toxin Exposure Using an SPR Biosensor. Toxins, 11(11), 629. [Link]

  • Mendki, M. J., et al. (2000). Heneicosane: An oviposition-attractant pheromone of larval origin in Aedes aegypti mosquito. Current Science, 78(10), 1295-1296. [Link]

  • Zhang, Y., et al. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society, 145(35), 19443-19449. [Link]

  • Wang, G., et al. (2024). The novel function of an orphan pheromone receptor reveals the sensory specializations of two potential distinct types of sex pheromones in noctuid moth. Cellular and Molecular Life Sciences, 81(1), 226. [Link]

  • LOUIS - UAH. "Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics" LOUIS - UAH, [Link].

  • Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS" Agilent Technologies, [Link].

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 24-31. [Link]

  • Zenkevich, I. G. (2023). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Preprints.org. [Link]

  • Wolpaw, A. J., et al. (2011). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & medicinal chemistry letters, 21(19), 5748–5751. [Link]

  • National Institute of Standards and Technology. "Gas Chromatographic Retention Data" NIST WebBook, [Link].

  • Chen, J., et al. (2022). Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). Molecules, 27(21), 7563. [Link]

  • Liénard, M. A., et al. (2008). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Biotechnology journal, 3(7), 925–934. [Link]

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Application Note: Structural Verification of 11-Heneicosanone using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 11-Heneicosanone. As a long-chain aliphatic ketone, its symmetrical structure presents a distinct NMR spectrum that is straightforward to interpret with a foundational understanding of chemical equivalence, chemical shift, and spin-spin coupling. This document outlines the theoretical basis for the expected spectrum, provides a detailed protocol for sample preparation and data acquisition, and presents a full analysis of the spectral features. This guide is intended for researchers in organic synthesis, natural product chemistry, and drug development who utilize NMR spectroscopy for routine structural elucidation and purity assessment.

Introduction and Theoretical Framework

This compound (also known as di-n-decyl ketone) is a 21-carbon saturated ketone with the chemical formula C₂₁H₄₂O.[1] Its structure is characterized by a central carbonyl group flanked by two identical ten-carbon alkyl chains. This molecular symmetry is the dominant factor in simplifying its ¹H NMR spectrum.

Proton NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2] The interpretation of a ¹H NMR spectrum is based on four key pieces of information:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[3]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Protons near electronegative groups (like a carbonyl) are "deshielded" and appear at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by the magnetic influence of protons on adjacent carbons, following the n+1 rule.[4]

Due to the C₂ symmetry of this compound, protons that are equidistant from the central carbonyl group are chemically equivalent and will produce a single, combined signal.[3] This significantly reduces the complexity of the spectrum from what would be expected for an asymmetrical long-chain ketone.

Predicted ¹H NMR Spectrum of this compound

Based on its symmetrical structure, we can predict the key features of the ¹H NMR spectrum. The unique proton environments are labeled 'a' through 'd' on the molecular structure below.

Figure 1. Chemical structure of this compound with unique proton environments labeled.

Based on this structure, the ¹H NMR spectrum is predicted to have four distinct signals:

  • Signal (a): A triplet for the six protons of the two terminal methyl (CH₃) groups.

  • Signal (b): A large, overlapping multiplet for the bulk of the methylene (CH₂) groups (28 protons).

  • Signal (c): A multiplet (specifically, a quintet or triplet of triplets) for the four protons on the carbons beta (β) to the carbonyl group.

  • Signal (d): A triplet for the four protons on the carbons alpha (α) to the carbonyl group.

The deshielding effect of the carbonyl group is strongest on the alpha protons and diminishes with distance. Therefore, signal (d) is expected to be the furthest downfield, followed by (c), (b), and finally (a) at the most upfield position.

Data Interpretation and Summary

The following table summarizes the predicted and typically observed ¹H NMR spectral data for this compound when dissolved in deuterated chloroform (CDCl₃).

Signal LabelProtonsIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Rationale
d α-CH₂ (C10, C12)4HTriplet (t)2.2 - 2.5Protons are adjacent to the electron-withdrawing carbonyl group, causing significant deshielding.[5] Split into a triplet by the two neighboring β-protons.
c β-CH₂ (C9, C13)4HMultiplet (m)1.5 - 1.7Slightly deshielded by proximity to the carbonyl group. Appears as a multiplet due to coupling with both α- and γ-protons.
b -(CH₂)₇-28HMultiplet (m)1.1 - 1.4These protons are in a standard aliphatic environment. Their signals overlap to form a large, broad multiplet.[6]
a Terminal CH₃6HTriplet (t)0.8 - 1.0Standard chemical shift for a terminal methyl group in a long alkyl chain.[6] Split into a triplet by the two adjacent methylene protons.

Experimental Protocol

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound (waxy solid)

  • Deuterated chloroform (CDCl₃), ≥99.8% D

  • 5 mm NMR tubes, high precision

  • Pasteur pipette and glass wool

  • Vial and spatula

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 10-20 mg of this compound dissolve 2. Dissolve in 0.7 mL CDCl₃ in a clean vial weigh->dissolve filter 3. Filter solution into NMR tube via glass wool plug dissolve->filter cap 4. Cap and label the tube filter->cap insert 5. Insert sample into spectrometer cap->insert lock 6. Lock on CDCl₃ deuterium signal insert->lock shim 7. Shim magnet homogeneity lock->shim acquire 8. Acquire spectrum (≥8 scans, D1=5s) shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase correction ft->phase baseline 11. Baseline correction phase->baseline reference 12. Reference to residual CHCl₃ peak (δ 7.26) baseline->reference integrate 13. Integrate signals reference->integrate

Figure 2. Standard workflow for NMR analysis of this compound.

Step-by-Step Methodology

Part A: Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a small, clean glass vial. For ¹H NMR, this concentration is sufficient to obtain a good signal-to-noise ratio in a few minutes.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to dissolve the waxy solid. Mild warming may be applied if dissolution is slow.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved peaks.[7]

  • Finalizing: Cap the NMR tube securely and label it clearly. Ensure the sample height in the tube is adequate for the instrument's detector (typically 4-5 cm).

Part B: Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the field frequency using the deuterium signal from the CDCl₃ solvent. This ensures the stability of the magnetic field during acquisition. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is appropriate.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): Set to 5 seconds. A longer delay is important to allow for full relaxation of all protons, especially in long-chain molecules, ensuring that the signal integrations are accurate.

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

  • Acquire Data: Start the acquisition.

Part C: Data Processing

  • Transformation and Referencing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Reference the spectrum by setting the residual CHCl₃ solvent peak to δ 7.26 ppm.

  • Correction: Perform manual phase correction to ensure all peaks are in a pure absorption mode (positive and symmetrical). Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Integration: Integrate all signals. Calibrate the integration by setting the value of a well-resolved peak (e.g., the triplet at ~0.88 ppm) to its known proton count (6H) and verify the ratios of the other signals.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry simplifies spectral interpretation. The four distinct signals corresponding to the terminal methyl, bulk methylene, beta-methylene, and alpha-methylene protons are readily assigned based on their chemical shifts, integrations, and multiplicities. Following the detailed protocol provided ensures the acquisition of a high-resolution spectrum that can be used to unequivocally confirm the structure and assess the purity of the compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29776, this compound. Retrieved from [Link]

  • University of Rochester Department of Chemistry. ¹H NMR Spectroscopy. Retrieved from [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Multiplicity in Proton NMR. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Master Organic Chemistry (2022). ¹H NMR: How Many Signals?. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate (2011). H-1 and C-13 solution- and solid-state NMR investigation into wax products from the Fischer-Tropsch process. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. Retrieved from [Link]

  • Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 11-Heneicosanone in Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 11-Heneicosanone in Biological Research

This compound, a long-chain aliphatic ketone, is a molecule of growing interest within the scientific community. Its presence and concentration in biological tissues can be indicative of various physiological or pathological states, making its accurate quantification a critical aspect of metabolomics and biomarker discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable sample preparation and analysis of this compound from complex biological matrices.

The inherent non-polar nature of this compound, underscored by a high predicted XLogP3-AA value of 9.2, necessitates specific extraction and analytical strategies to isolate it from a myriad of other cellular components.[1] This guide will detail two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing step-by-step protocols and the scientific rationale behind each procedural choice.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₂₁H₄₂O[1]
Molecular Weight 310.6 g/mol [1]
IUPAC Name henicosan-11-one[1]
XLogP3-AA 9.2[1]
Appearance Predicted to be a waxy solid at room temperatureGeneral knowledge of long-chain ketones

The high lipophilicity dictates the use of organic solvents for efficient extraction and suggests that chromatographic separation will be based on non-polar interactions.

Core Principles of Sample Preparation

The overarching goal of sample preparation is to extract this compound from the tissue matrix efficiently, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The workflow can be visualized as a multi-step process.

SamplePrepWorkflow Tissue Biological Tissue Sample Homogenization Tissue Homogenization Tissue->Homogenization Mechanical Disruption Extraction Lipid Extraction (LLE) Homogenization->Extraction Solvent Addition Cleanup Extract Cleanup (SPE) Extraction->Cleanup Purification Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Final Eluate

Caption: General workflow for this compound analysis.

Part 1: Detailed Protocol for Tissue Homogenization

Effective homogenization is critical for ensuring that the extraction solvent has maximal access to the analyte within the tissue. The choice of method depends on the tissue type and the desired throughput.

1.1. Mechanical Homogenization (Rotor-Stator)

  • Principle: This method uses a high-speed rotating blade within a stationary probe to mechanically shear and disrupt the tissue. It is suitable for a wide range of soft tissues.

  • Protocol:

    • Weigh approximately 100-200 mg of frozen tissue and place it in a 2 mL polypropylene tube containing 1.4 mm ceramic beads.

    • Add 1 mL of ice-cold Phosphate Buffered Saline (PBS) to the tube.

    • Homogenize the tissue using a rotor-stator homogenizer for 30-60 seconds, or until no visible tissue fragments remain. Keep the sample on ice to minimize heat generation.

    • Proceed immediately to the lipid extraction step.

1.2. Cryogenic Grinding

  • Principle: For tougher or more fibrous tissues, cryogenic grinding prevents heat-induced degradation of the analyte. The tissue is frozen in liquid nitrogen and then pulverized.

  • Protocol:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Place the frozen tissue sample in the mortar and add a small amount of liquid nitrogen.

    • Grind the tissue to a fine powder.

    • Transfer the powdered tissue to a pre-weighed tube and proceed to extraction.

Part 2: Liquid-Liquid Extraction (LLE) for Total Lipid Extraction

LLE is a cornerstone of lipid analysis, aiming to partition the non-polar this compound into an organic phase, leaving polar and water-soluble components in the aqueous phase. The Folch and Bligh-Dyer methods are classic approaches, while the Matyash method offers a safer alternative to chloroform.[2][3][4]

2.1. Modified Folch Extraction

The Folch method is generally preferred for solid tissues.[3]

  • Principle: This method utilizes a chloroform:methanol solvent system to extract lipids. The addition of water or a saline solution creates a biphasic system, with lipids partitioning into the lower chloroform layer.

  • Protocol:

    • To the homogenized tissue from Part 1, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final sample-to-solvent ratio of 1:20 (e.g., for 100 mg of tissue in 1 mL of PBS, add 20 mL of the solvent mixture).[2]

    • Add an appropriate internal standard (see Part 5).

    • Vortex vigorously for 2 minutes and agitate for 15 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL solvent volume).

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent cleanup or analytical step (e.g., hexane for SPE).

LLE_Folch cluster_0 Folch Extraction Homogenate Tissue Homogenate AddSolvent Add Chloroform:Methanol (2:1) + Internal Standard Homogenate->AddSolvent VortexAgitate Vortex & Agitate AddSolvent->VortexAgitate AddSaline Add 0.9% NaCl VortexAgitate->AddSaline Centrifuge Centrifuge AddSaline->Centrifuge CollectPhase Collect Lower Organic Phase Centrifuge->CollectPhase Drydown Dry Under Nitrogen CollectPhase->Drydown

Caption: Workflow of the modified Folch extraction.

2.2. Comparison of LLE Methods

MethodSolvent SystemKey AdvantagesKey DisadvantagesBest For
Folch Chloroform:Methanol:WaterHigh recovery for a broad range of lipids.[2]Use of toxic chloroform.Solid tissues.[3]
Bligh & Dyer Chloroform:Methanol:Water (different ratios)Reduced solvent volume compared to Folch.Use of toxic chloroform.Biological fluids.[3]
Matyash (MTBE) Methyl-tert-butyl ether:Methanol:WaterSafer solvent (MTBE). Lipids in the upper phase, simplifying collection.[2][4]May have lower recovery for some polar lipids compared to Folch.[2]High-throughput applications.

Part 3: Solid-Phase Extraction (SPE) for Extract Cleanup

SPE is a powerful technique for purifying the lipid extract by removing more polar interfering compounds that may have co-extracted.[5]

  • Principle: A silica-based normal-phase SPE cartridge is used. Non-polar compounds like this compound have a weak affinity for the polar stationary phase and are eluted with a non-polar solvent. More polar lipids and contaminants are retained on the cartridge.

  • Protocol:

    • Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to dry.

    • Sample Loading: Load the reconstituted lipid extract (from step 2.1.8) onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of a 98:2 (v/v) hexane:diethyl ether solution to elute very non-polar interferences like hydrocarbons. Discard this fraction.

    • Elution: Elute the this compound-containing fraction with 10 mL of a 90:10 (v/v) hexane:diethyl ether solution.

    • Drying and Reconstitution: Dry the collected eluate under a gentle stream of nitrogen. Reconstitute in a small, precise volume of a suitable solvent for the chosen analytical method (e.g., ethyl acetate for GC-MS, or a mobile phase compatible solvent for LC-MS).

Part 4: Analytical Methodologies

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For ketones, derivatization is often employed to improve chromatographic properties and detection limits.

4.1.1. Derivatization of this compound

  • Principle: The carbonyl group of this compound can be derivatized to form a more volatile and thermally stable compound. Two common derivatization strategies are O-trimethylsilyl (TMS) oxime formation and PFBHA derivatization.

    • TMS-Oxime Formation: This two-step process first converts the ketone to an oxime, which is then silylated. This prevents the formation of multiple derivatives from tautomerization.[6][7][8]

    • PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form oximes that are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS.[9][10]

  • PFBHA Derivatization Protocol:

    • To the dried sample from Part 3, add 100 µL of a 15 mg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or a buffered aqueous solution).

    • Heat the reaction mixture at 60-70°C for 1-2 hours.

    • After cooling, add 1 mL of hexane and 1 mL of ultrapure water.

    • Vortex and centrifuge. Collect the upper hexane layer containing the derivative.

    • The sample is now ready for GC-MS analysis.

4.1.2. GC-MS Parameters

ParameterRecommended SettingRationale
GC Column SLB™-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides good separation for long-chain aliphatic compounds.[9]
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Initial 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.This temperature program allows for the separation of a wide range of compounds with varying volatilities.[11]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas standard for GC-MS.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.[11]
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 50-550Covers the expected mass range of the derivatized this compound and its fragments.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers an alternative approach, particularly for labs that do not routinely perform derivatization. Given the non-polar nature of this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable than Electrospray Ionization (ESI).[12][13][14]

4.2.1. LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)Provides separation based on hydrophobicity, which is ideal for non-polar analytes.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acidA strong organic mobile phase is required to elute the highly non-polar this compound.
Gradient Start with a high percentage of B (e.g., 80%), increasing to 100% B over 10 minutes, hold and then re-equilibrate.A gradient elution is necessary to separate the analyte from other lipids in the extract.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source APCI in positive ion modeAPCI is more efficient for the ionization of non-polar compounds compared to ESI.[12][13][14]
Mass Analyzer Triple QuadrupoleEnables sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
MRM Transitions To be determined by direct infusion of an this compound standard. The precursor ion will likely be [M+H]⁺.

Part 5: Quantification and Quality Control

For accurate and reliable quantification, the use of an internal standard and matrix-matched calibration is highly recommended.

  • Internal Standard (IS): An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar long-chain ketone with a different chain length that is not present in the biological sample can be used. The IS should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.

  • Matrix-Matched Calibration: To compensate for matrix effects, which can suppress or enhance the analyte signal, calibration standards should be prepared in a blank tissue extract that has been processed in the same manner as the samples.[15][16][17][18] This provides a more accurate representation of the analyte's behavior in the complex biological matrix.

Conclusion

The successful analysis of this compound in biological tissues hinges on a meticulously executed sample preparation protocol that effectively isolates this non-polar analyte from a complex biological milieu. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and expertise. For GC-MS, derivatization is a critical step to enhance volatility and sensitivity. For LC-MS/MS, the use of an APCI source is recommended for optimal ionization. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can achieve reliable and reproducible quantification of this compound, thereby advancing our understanding of its biological role.

References

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  • Tumanov, S., & Kamphorst, J. C. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical Chimica Acta, 1037, 351-357.
  • Borrás, E., Tortajada-Genaro, L. A., Ródenas, M., Vera, T., Speak, T., Seakins, P., ... & Muñoz, A. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5035-5049.
  • Halket, J. M., & Zaikin, V. G. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Mass Spectrometry, 38(8), 817-827.
  • BayBioMS. (n.d.). Matrix-Matched Calibration. Retrieved from [Link]

  • Byrdwell, W. C. (2001). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327-346.
  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
  • Eglinton, T. I., & Eglinton, G. (1993). Determination of Unsaturation Ratios for Long Chain Ketones by High Resolution Mass Spectrometry-II. Woods Hole Oceanographic Institution Technical Report.
  • United Nations Office on Drugs and Crime. (2015). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Pernet, F., & Tremblay, R. (2021). Advances in Lipid Extraction Methods—A Review. Marine Drugs, 19(12), 703.
  • U.S. Environmental Protection Agency. (1996). Measurement of Carbonyl Compounds from Stationary Source Emissions by a PFBHA-GC-ECD Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • García, M. S., Sánchez-Muñoz, G., & Román, J. S. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 843-847.
  • Nantz, M. H., & Fan, T. W. M. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 23(10), 1719–1727.
  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.
  • Weir, J. M., Wong, G., Meikle, P. J., & Barlow, C. K. (2013). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 54(9), 2419–2427.
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  • Pérez-Camino, M. C., Moreda, W., & Cert, A. (1996). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils.
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  • Villas-Bôas, S. G., Højrup, P., & Nicolai, M. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 2(1), 39-49.
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  • Chen, L., Jin, H., Wu, J., & Zhang, W. (2016). Phenolic Profiling of Duchesnea indica Combining Macroporous Resin Chromatography (MRC) with HPLC-ESI-MS/MS and ESI-IT-MS. Molecules, 21(8), 1059.
  • Wang, M., & Han, X. (2011). Extraction, chromatographic and mass spectrometric methods for lipid analysis.
  • Sari, S., & Al-Tannak, N. F. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Journal of Young Pharmacists, 10(3), 289-294.
  • Searle, B. C., Pino, L. K., & MacCoss, M. J. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 31(7), 1438-1447.
  • Borrás, E., Tortajada-Genaro, L. A., Ródenas, M., Vera, T., Speak, T., Seakins, P., ... & Muñoz, A. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5035-5049.
  • Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

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Isolating 11-Heneicosanone: A Senior Application Scientist's Guide to Extraction and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 11-Heneicosanone

This compound, a long-chain aliphatic ketone with the chemical formula C₂₁H₄₂O, is a molecule of significant interest in the fields of chemical ecology and drug development. While its corresponding alkane, n-heneicosane, is a known component of plant cuticular waxes and insect pheromones, this compound itself is emerging as a noteworthy bioactive compound. Its presence has been suggested in the essential oils of certain plants and as a potential semiochemical in insect communication. The unique chemical structure of this compound, featuring a carbonyl group centrally located on a 21-carbon chain, imparts specific physicochemical properties that necessitate tailored extraction and isolation protocols.

This comprehensive guide provides detailed application notes and protocols for the efficient extraction and purification of this compound from natural sources. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logically structured narrative grounded in scientific expertise. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for developing effective extraction and purification strategies. These properties dictate the choice of solvents, extraction techniques, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₂₁H₄₂OPubChem
Molecular Weight 310.6 g/mol PubChem
IUPAC Name Henicosan-11-onePubChem
CAS Number 19781-72-7PubChem
Boiling Point Estimated to be high due to the long carbon chain.N/A
Solubility Expected to be soluble in nonpolar organic solvents (e.g., hexane, dichloromethane) and poorly soluble in polar solvents (e.g., water).General Chemical Principles

Extraction Methodologies: A Comparative Overview

The selection of an appropriate extraction method is critical and depends on the nature of the source material (plant or insect), the concentration of this compound, and the desired purity of the final product. Here, we discuss several viable techniques, highlighting their principles and suitability.

Solvent Extraction

Solvent extraction is a foundational technique for isolating lipophilic compounds like this compound from solid matrices. The choice of solvent is crucial and is guided by the principle of "like dissolves like." Given the nonpolar nature of this compound, nonpolar solvents are the most effective.

  • Principle: The source material is brought into contact with a solvent that selectively dissolves the target compound, leaving behind insoluble matrix components.

  • Common Solvents: Hexane, heptane, petroleum ether, dichloromethane, and chloroform are excellent choices for extracting long-chain ketones.[1] The selection may be further refined based on the specific composition of the source material to minimize the co-extraction of impurities.[2]

  • Advantages: Simple, scalable, and efficient for bulk extractions.

  • Disadvantages: Can co-extract a wide range of other lipids, necessitating extensive downstream purification. Environmental and health concerns associated with some organic solvents.

Steam Distillation

For volatile and semi-volatile compounds present in plant matrices, steam distillation offers a gentle extraction alternative.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible oil phase containing the target compounds is separated from the aqueous phase.

  • Applicability: While this compound has a high boiling point, it may possess sufficient volatility to be co-distilled with steam, particularly from complex essential oil mixtures. This method is especially useful for an initial, crude separation from non-volatile components.

  • Advantages: Avoids the use of organic solvents, making it a "greener" technique. Can be effective for thermolabile compounds as the distillation occurs at a lower temperature than the individual boiling points.

  • Disadvantages: May not be efficient for compounds with very low volatility. The high temperatures involved, although lower than the boiling point, can potentially cause degradation of some sensitive molecules.

Supercritical Fluid Extraction (SFE)

SFE, particularly with carbon dioxide (CO₂), is a modern and highly tunable extraction method that bridges the gap between gas and liquid extraction.

  • Principle: A substance at a temperature and pressure above its critical point (a supercritical fluid) is used as the extraction solvent. Supercritical CO₂ has liquid-like density and solvating power but gas-like viscosity and diffusivity, allowing for efficient penetration into the sample matrix. The solvating power can be precisely controlled by manipulating temperature and pressure.[3]

  • Advantages: Environmentally friendly (uses non-toxic, non-flammable CO₂), allows for selective extraction by tuning parameters, and the solvent is easily removed by depressurization, leaving a solvent-free extract.[3]

  • Disadvantages: High initial equipment cost. May require the use of a co-solvent (e.g., ethanol) to enhance the extraction of moderately polar compounds.

Detailed Protocols

The following protocols provide step-by-step methodologies for the extraction and purification of this compound. These are designed as robust starting points that can be optimized based on the specific characteristics of your sample.

Protocol 1: Solvent Extraction of this compound from Insect Cuticular Lipids

This protocol is designed for the extraction of this compound from the cuticular layer of insects, where it may function as a semiochemical.

Materials and Equipment:

  • Insect samples

  • n-Hexane (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Glass wool

  • Nitrogen gas cylinder with a gentle stream delivery system

  • Analytical balance

Procedure:

  • Sample Preparation: Collect insects and, if possible, isolate the specific glands or body parts known to produce or store the pheromone. If the location is unknown, whole-body extraction can be performed. Freeze the samples in liquid nitrogen to halt metabolic activity and facilitate handling.[4]

  • Extraction:

    • Place a known weight of the frozen insect material (e.g., 1-5 grams) into a glass vial.

    • Add a sufficient volume of n-hexane to completely submerge the sample (e.g., 10 mL).

    • Vortex the mixture for 2 minutes to ensure thorough mixing and disruption of the cuticular layer.

    • Allow the sample to stand for 10 minutes at room temperature.

    • Repeat the vortexing step.

  • Separation of Extract:

    • Centrifuge the vial at 3000 rpm for 5 minutes to pellet the solid insect debris.

    • Carefully decant the hexane supernatant into a clean, pre-weighed round-bottom flask.

    • Repeat the extraction process on the insect pellet with a fresh portion of n-hexane to ensure complete recovery of the lipids. Combine the supernatants.

  • Solvent Removal:

    • Concentrate the combined hexane extracts using a rotary evaporator at a temperature not exceeding 30°C to prevent the loss of semi-volatile compounds.

    • Once the bulk of the solvent is removed, transfer the concentrated extract to a smaller, pre-weighed vial.

    • Dry the remaining solvent under a gentle stream of nitrogen gas.

  • Yield Determination:

    • Weigh the vial containing the dried lipid extract to determine the total yield.

    • The crude extract is now ready for purification and analysis.

Workflow for Solvent Extraction from Insect Cuticular Lipids

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_output Output Insect_Sample Insect Sample (Frozen) Add_Hexane Add n-Hexane Insect_Sample->Add_Hexane Vortex_Mix Vortex Mix Add_Hexane->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Rotary_Evaporation Rotary Evaporation Collect_Supernatant->Rotary_Evaporation Nitrogen_Drying Nitrogen Drying Rotary_Evaporation->Nitrogen_Drying Crude_Extract Crude this compound Extract Nitrogen_Drying->Crude_Extract

Caption: Workflow for the solvent extraction of this compound from insect samples.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of the crude extract obtained from solvent extraction to isolate this compound from other co-extracted lipids.

Materials and Equipment:

  • Crude lipid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass wool

  • Collection vials or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Potassium permanganate stain

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running n-hexane through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of n-hexane.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane to elute nonpolar compounds like alkanes.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane). This will elute compounds of increasing polarity. Ketones are more polar than hydrocarbons and will elute after them.

    • Collect fractions of a fixed volume (e.g., 10 mL) in separate vials.

  • Fraction Analysis (TLC):

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp (if applicable) and by staining with potassium permanganate (ketones will appear as yellow spots on a purple background).

    • Fractions containing a single spot with the expected retention factor (Rf) for this compound are pooled.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator followed by drying under a gentle stream of nitrogen.

    • Weigh the purified this compound.

Purification Workflow using Column Chromatography

Column_Chromatography_Workflow Crude_Extract Crude Extract Column_Loading Load onto Silica Gel Column Crude_Extract->Column_Loading Elution_Gradient Elute with Hexane/Ethyl Acetate Gradient Column_Loading->Elution_Gradient Fraction_Collection Collect Fractions Elution_Gradient->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Purified_Compound Purified this compound Solvent_Removal->Purified_Compound

Caption: Workflow for the purification of this compound using column chromatography.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that is a unique fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the carbon skeleton and the position of the carbonyl group.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1715 cm⁻¹ is characteristic of a carbonyl group in a saturated aliphatic ketone.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the successful extraction and isolation of this compound. The choice of methodology should be guided by the specific research goals, the nature of the starting material, and the available resources. As research into the biological roles of this compound continues to expand, the development of even more efficient and selective isolation techniques will be crucial. Future work may focus on the application of preparative gas chromatography for the isolation of highly pure samples for bioassays or the development of immunospecific methods for rapid detection and quantification.

References

  • Veazey, R. L., et al. (2024, January 15). What is the most effective method for preparing an insect sample for pheromone analysis? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaffka, K., et al. (2003). Study of essential oil components in different Origanum species by GC and sensory analysis. Acta Alimentaria, 32(2), 141-150.
  • Google Patents. (n.d.). Isolation and fractionation of waxes from plants.
  • Gül, M., & Dirmenci, T. (2021). SPME/GC-MS analysis of volatile organic compounds from Origanum acutidens (Hand.-Mazz.) Ietsw. - An endemic species in Turkey. Journal of the Institute of Science and Technology, 11(2), 1039-1045.
  • CORE. (n.d.). The extraction and fractionation of waxes from biomass. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n-heneicosane.
  • Golebiowski, M., et al. (2010). Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis. Analytical and Bioanalytical Chemistry, 399(9), 3177-3191.
  • American Chemical Society. (n.d.). Insect Pheromone Technology: Chemistry and Applications: Analysis of Chemical Communications Systems of Lepidoptera. ACS Symposium Series.
  • MavMatrix. (2025, April 14).
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  • PubMed. (2010, January 27).
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  • PubMed Central. (2021, November 1). Identification of Cuticular and Web Lipids of the Spider Argiope bruennichi.
  • ResearchGate. (n.d.). Metabolomic profiling identifies metabolites in the pheromone glands of Agriophara rhombata associated with the synthesis and release of female pheromone signals.
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  • Scientific Reports. (2024). Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini).
  • Google Patents. (n.d.). Renewable ketone waxes with unique carbon chain lengths and polarities.
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Application Notes and Protocols for Electroantennography (EAG) Studies Using 11-Heneicosanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 11-Heneicosanone in Insect Chemical Ecology

This compound, a long-chain saturated ketone (C21H42O), is a semiochemical involved in the chemical communication of various insect species. Semiochemicals are signaling chemicals that mediate interactions between organisms.[1] Depending on the context, this compound can function as a pheromone, influencing intraspecific behaviors such as mating and aggregation, or as a kairomone, allelochemical, or synomone, mediating interspecific interactions.[2] The precise role of this compound is species-specific and critical for understanding insect behavior, developing effective pest management strategies, and advancing drug development for agricultural and public health applications.

Electroantennography (EAG) is a powerful electrophysiological technique that measures the summed electrical response of an insect's antenna to an olfactory stimulus.[3][4] This technique provides a direct measure of the detection of a volatile compound by the olfactory receptor neurons on the antenna.[5][6] By employing EAG, researchers can rapidly screen the bioactivity of compounds like this compound, determine the sensitivity of a particular insect species to this ketone, and lay the groundwork for more detailed behavioral and neurophysiological studies.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in EAG studies. It is designed for researchers, scientists, and drug development professionals seeking to investigate the olfactory responses of insects to this important semiochemical.

Core Principles of Electroantennography (EAG)

The EAG signal represents the summed depolarization of numerous olfactory receptor neurons upon stimulation by an odorant.[5] The amplitude of the EAG response is generally proportional to the concentration of the stimulus, up to a saturation point.[3] This dose-dependent response allows for the quantitative comparison of the relative stimulatory effects of different compounds.

An EAG system consists of several key components:

  • Insect Preparation: An excised antenna or a whole insect with an exposed antenna.

  • Electrodes: A recording and a reference electrode to detect the potential difference across the antenna.

  • Amplifier: To amplify the small electrical signals from the antenna.

  • Odorant Delivery System: A mechanism to deliver a precise puff of the test compound to the antenna.

  • Data Acquisition System: Software and hardware to record and analyze the EAG signals.

Experimental Protocols: A Step-by-Step Guide

This section details the materials and methodology for conducting EAG experiments with this compound. The protocol is designed to be a self-validating system, with an emphasis on the rationale behind each step to ensure data integrity and reproducibility.

Materials
  • Test Insect: The specific insect species of interest.

  • This compound: High purity (>98%).

  • Solvent: High-purity hexane or pentane. Due to the long-chain and non-polar nature of this compound, a non-polar solvent is essential for proper dissolution.

  • Saline Solution: A standard insect saline solution (e.g., Ringer's solution) to ensure the physiological viability of the antenna.

  • Conductive Gel: To ensure a good electrical connection between the electrodes and the antenna.[7]

  • Pasteur Pipettes and Filter Paper: For creating odorant cartridges.

  • EAG System: Including a micromanipulator, amplifier, and data acquisition software.

Protocol 1: Preparation of this compound Stimuli

The accurate preparation of stimuli is critical for obtaining reliable and reproducible EAG data.

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity hexane or pentane (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response studies. A logarithmic series is recommended (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Odorant Cartridge Preparation:

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm) and place it inside a Pasteur pipette.

    • Apply 10 µL of the desired this compound dilution onto the filter paper.

    • Prepare a control cartridge containing only the solvent (10 µL of hexane or pentane).

    • Allow the solvent to evaporate for a few minutes before use to ensure that the initial EAG response is not due to the solvent.

Causality Explanation: A dose-response curve is essential to characterize the sensitivity of the insect's antenna to this compound. The logarithmic concentration series allows for the efficient assessment of a wide range of stimulus intensities. The solvent control is crucial to confirm that any observed EAG response is due to the test compound and not the solvent.

Protocol 2: Antenna Preparation and Mounting

Proper antenna preparation is paramount for maintaining its physiological activity and obtaining a stable recording baseline.

  • Insect Immobilization: Immobilize the insect by chilling it on ice for a few minutes or by placing it in a restraining holder.

  • Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine microscissors.[3]

  • Mounting the Antenna:

    • Place the excised antenna onto the EAG probe.

    • Using a fine needle, apply a small amount of conductive gel to the base and the tip of the antenna to ensure good electrical contact with the recording and reference electrodes.[7]

    • Alternatively, the base of the antenna can be inserted into a glass capillary electrode filled with saline solution, and the tip can be connected to the recording electrode with conductive gel.

Causality Explanation: Chilling the insect reduces metabolic activity and movement, facilitating the precise excision of the antenna. The conductive gel minimizes electrical resistance between the antenna and the electrodes, which is critical for recording small biological signals.

Protocol 3: EAG Recording and Data Acquisition
  • System Setup: Position the mounted antenna in a continuous, charcoal-filtered, and humidified air stream to keep the preparation moist and free from contaminants.

  • Odorant Delivery: Insert the tip of the odorant cartridge into a hole in the main air tube, approximately 10 cm upstream from the antenna. Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to introduce the stimulus into the continuous air stream.

  • Recording: Record the resulting electrical potential change from the antenna. The EAG response is typically a negative voltage deflection.[8]

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to ensure the antenna returns to its baseline resting potential.

  • Stimulus Presentation Order: Present the stimuli in ascending order of concentration to avoid adaptation or sensitization of the olfactory receptors.

  • Control Stimuli: Present the solvent control periodically throughout the experiment to monitor the baseline response and the health of the preparation. A standard reference compound can also be used to normalize the data.

Causality Explanation: A continuous, clean, and humidified air stream maintains the physiological viability of the antenna and provides a stable baseline for recording. A controlled puff of the odorant ensures a consistent stimulus delivery. A sufficient inter-stimulus interval is crucial to prevent the carry-over of responses and to allow the olfactory neurons to repolarize.

Data Analysis and Presentation

Data Normalization

To account for the inevitable decrease in antennal responsiveness over time and to compare responses between different preparations, it is essential to normalize the data. The response to each stimulus can be expressed as a percentage of the response to a standard reference compound or a specific concentration of this compound.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from an EAG experiment with this compound.

Stimulus Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
Solvent Control
0.01
0.1
1
10
100
Reference Standard100
Dose-Response Curve

Construct a dose-response curve by plotting the mean normalized EAG response against the logarithm of the this compound concentration. This graphical representation provides a clear visualization of the antenna's sensitivity to the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the EAG experimental workflow for this compound.

EAG_Workflow cluster_prep Stimulus & Antenna Preparation cluster_recording EAG Recording cluster_analysis Data Analysis stimulus_prep Prepare this compound Dilutions & Cartridges antenna_prep Immobilize Insect & Excise Antenna mounting Mount Antenna on EAG Probe antenna_prep->mounting setup Position Antenna in Air Stream mounting->setup delivery Deliver Odorant Puff setup->delivery record Record EAG Signal delivery->record measure Measure Peak Amplitude (mV) record->measure normalize Normalize Data measure->normalize plot Construct Dose-Response Curve normalize->plot

Caption: EAG Experimental Workflow for this compound.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following self-validating steps should be incorporated into the protocol:

  • Solvent Control: Regular presentation of the solvent control ensures that the observed responses are not artifacts.

  • Positive Control: The use of a known EAG-active compound for the specific insect species can validate the responsiveness of the antenna preparation.

  • Replication: Each concentration should be tested on multiple individuals to ensure the reproducibility of the results.

  • Randomization: While presenting concentrations in ascending order is generally recommended to avoid sensory adaptation, a randomized presentation order can be used in some cases to confirm the absence of order effects.

Conclusion

Electroantennography is an invaluable tool for investigating the olfactory world of insects. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize EAG to study the role of this compound in insect chemical communication. The insights gained from such studies are fundamental for advancing our knowledge of insect behavior and for developing innovative and environmentally sound pest management strategies.

References

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • JoVE. (2023, April 5). Electroantennography Odor detection for Odor Source Localization| Protocol Preview.
  • Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG).
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene.
  • LaHondère, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169). Retrieved from [Link]

  • Ma, W., et al. (2022). Differences in EAG Response and Behavioral Choices between Honey Bee and Bumble Bee to Tomato Flower Volatiles. Insects, 13(11), 987. Retrieved from [Link]

  • Zhao, F., et al. (2021). The EAG responses of Apis mellifera antennae to different compounds. ResearchGate. Retrieved from [Link]

  • McAfee, A., et al. (2018). A death pheromone, oleic acid, triggers hygienic behavior in honey bees (Apis mellifera L.). ResearchGate. Retrieved from [Link]

  • Du, Y., Grodowitz, M. J., & Chen, J. (2019). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone. Insects, 10(11), 403. Retrieved from [Link]

  • Wang, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11453. Retrieved from [Link]

  • Li, J., & Zhang, L. (2022). Electroantennographic activity of 21 aliphatic compounds that bind well to a locust odorant-binding protein. Archives of Insect Biochemistry and Physiology, 110(3), e21911. Retrieved from [Link]

  • Wang, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11453. Retrieved from [Link]

  • Baker, T. C., et al. (2004). Electroantennogram (EAG) responses recorded simultaneously in two... ResearchGate. Retrieved from [Link]

  • An, X., et al. (2025). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). Frontiers in Physiology. Retrieved from [Link]

  • Party, V., et al. (2003). Increased EAG responses of tortricid moths after prolonged exposure to plant volatiles: evidence for octopamine-mediated sensitization. Journal of Insect Physiology, 49(9), 845-56. Retrieved from [Link]

  • Synergy Semiochemicals. (n.d.). Home. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Bioassay Framework for Characterizing the Biological Activity of 11-Heneicosanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework of application notes and experimental protocols for the comprehensive biological characterization of 11-heneicosanone. As a long-chain saturated ketone (C21H42O), its significant hydrophobicity presents unique challenges for bioassay design.[1] This guide offers a multi-pronged strategy to investigate its potential as an insect semiochemical, an antimicrobial agent, and to assess its baseline cytotoxicity. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices, the critical importance of appropriate controls, and robust data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the bioactivity of this compound and similarly lipophilic molecules.

Introduction: The Scientific Rationale

This compound is a 21-carbon saturated ketone, also known as didecyl ketone.[1] Its structure is characterized by a central carbonyl group flanked by two ten-carbon alkyl chains. A critical physicochemical property is its high lipophilicity (calculated XLogP3 of 9.2), which dictates its poor solubility in aqueous media and informs every aspect of its bioassay design.[1]

The rationale for investigating this compound's bioactivity stems from two primary areas:

  • Chemical Ecology : Long-chain ketones and related molecules are frequently employed by insects as semiochemicals—chemical signals that mediate interactions.[2] These can act as pheromones (intraspecific communication) or kairomones (interspecific signals, e.g., from a host).[2][3] The related compound, heneicosan-11-ol, has been identified as a pheromone, making this compound a strong candidate for investigation in insect chemical communication.[4]

  • Pharmacology & Microbiology : Various natural and synthetic ketones exhibit significant antimicrobial properties, including antifungal and antibacterial effects.[5][6][7] The mechanism often involves disruption of microbial cell membranes or induction of oxidative stress.[6] Therefore, this compound warrants screening for such activities.

This guide presents an integrated workflow to systematically test these potential activities.

cluster_0 Overall Bioassay Workflow for this compound cluster_1 A This compound (C21H42O) B Solubilization Strategy Development (Critical for In Vitro Assays) A->B C Part 1: Semiochemical Activity (In Vivo / Ex Vivo) A->C D Part 2: Antimicrobial Activity (In Vitro) B->D E Part 3: Cytotoxicity Assessment (In Vitro) B->E F Comprehensive Activity Profile & Data Synthesis C->F D->F E->F C1 Electroantennography (EAG) Screening C2 Behavioral Bioassay (e.g., Y-Tube Olfactometer) C1->C2 If EAG positive

Figure 1: A high-level overview of the integrated workflow for characterizing this compound.

Critical Prerequisite: Solubilization of a Hydrophobic Compound

The primary technical hurdle in designing in vitro assays for this compound is its hydrophobicity. Standard aqueous buffers will not suffice. An improper vehicle can mask bioactivity or induce artifacts (e.g., solvent toxicity).

2.1 Rationale for Vehicle Selection

The goal is to create a stable, homogenous dispersion of this compound in the aqueous culture medium at the desired test concentrations. Common strategies include using co-solvents or surfactants.[8][9]

  • Co-solvents : Dimethyl sulfoxide (DMSO) is a common choice. However, the final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other confounding effects.

  • Surfactants : Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[10]

  • Optimized Vehicles : For highly recalcitrant compounds, a mixture of agents may be necessary. A combination of 45% ethanol and 55% polyethylene glycol 400, used at a final concentration of 0.1% in the growth medium, has been shown to be effective and non-cytotoxic for some hydrophobic compounds.[11]

2.2 Protocol: Vehicle Validation and Stock Solution Preparation

Principle : Before testing the compound, the chosen vehicle must be tested alone at the highest concentration to be used in the experiments to ensure it has no inherent biological activity in the selected assays (antimicrobial, cytotoxic, etc.).

Materials :

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween® 80, sterile

  • Target bacterial/fungal strains or mammalian cell lines

  • Appropriate culture media (e.g., Mueller-Hinton Broth, DMEM)

Procedure :

  • Prepare a High-Concentration Stock : Dissolve this compound in 100% DMSO to create a concentrated primary stock (e.g., 50 mM). Gentle warming and vortexing may be required. Store in small aliquots at -20°C.

  • Vehicle Control Preparation : Prepare a dilution series of the vehicle (e.g., DMSO) in the relevant culture medium to match the final concentrations that will be used in the bioassays.

  • Validate Vehicle Inertness : Run the complete bioassay (e.g., broth microdilution or MTT assay) using only the vehicle controls.

  • Establish Acceptance Criteria : The vehicle control should show no significant difference from the untreated media-only control (e.g., >95% cell viability, no inhibition of microbial growth). If it does, the vehicle concentration is too high and must be reduced.

  • Test Compound Preparation : For experiments, the DMSO stock of this compound is serially diluted in culture medium, ensuring the final DMSO concentration remains below the validated non-toxic level. Vigorous vortexing is required immediately before adding to the assay plate to ensure maximal dispersion.

Part 1: Semiochemical Activity Assessment

These assays aim to determine if insects can detect this compound via their olfactory system and, if so, what behavioral response it elicits.

3.1 Electroantennography (EAG): Screening for Olfactory Detection

Principle : EAG measures the summed electrical potential change from the entire antenna when it is exposed to a volatile compound.[12] A significant voltage deflection indicates that olfactory receptor neurons on the antenna are responding to the stimulus. This is a rapid screening tool to confirm if a compound is "smelled" by the insect.[13]

cluster_eag EAG Experimental Setup A Humidified, Purified Air Stream C Injection Port A->C B Stimulus Cartridge (Filter paper + Compound) B->C Puff D Antennal Preparation (Mounted on Electrodes) C->D E Amplifier D->E F Data Acquisition System (PC) E->F

Figure 2: Workflow for the Electroantennography (EAG) bioassay.

Protocol: EAG Assay

  • Insect Preparation : Select an adult insect of the target species. The insect is immobilized (e.g., by chilling), and one antenna is carefully excised at the base.

  • Antenna Mounting : The excised antenna is mounted between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution).[14] The base of the antenna is connected to the reference electrode, and the distal tip is inserted into the recording electrode (a small portion of the tip may be clipped to ensure good contact).[15]

  • Stimulus Delivery : A constant stream of humidified, purified air is passed over the antenna. A known amount of this compound (dissolved in a volatile solvent like hexane) is applied to a small piece of filter paper inside a Pasteur pipette. After the solvent evaporates, the pipette tip is inserted into a hole in the main air delivery tube. A brief puff of air is sent through the pipette, delivering the odor stimulus into the constant air stream.[14]

  • Controls :

    • Negative Control : A puff from a pipette containing only the solvent (after evaporation).

    • Positive Control : A compound known to elicit a strong response in the test species (e.g., a known pheromone component).

  • Data Recording : The voltage difference between the electrodes is amplified and recorded. The peak amplitude of the negative deflection following stimulus presentation is the EAG response.

  • Data Analysis : Responses are typically normalized by subtracting the solvent control response and/or expressing them as a percentage of the positive control response to account for variations in antennal preparation viability over time.

3.2 Behavioral Bioassay: Y-Tube Olfactometer

Principle : If the EAG assay is positive, a behavioral assay is required to determine the compound's function (attractant, repellent, or arrestant).[16][17] A Y-tube olfactometer is a classic choice-test arena where an insect is given a choice between two air streams—one carrying the test odor and one carrying a clean air control.[18]

Protocol: Y-Tube Olfactometer Assay

  • Apparatus : A glass or acrylic Y-shaped tube. A constant, controlled airflow is introduced at the end of each of the two arms and exits through the base of the 'Y'.

  • Stimulus Introduction : The air flowing into one arm (the "treatment arm") passes through a chamber containing a dispenser loaded with this compound. The air in the other arm (the "control arm") passes through an identical chamber with a solvent-only dispenser.

  • Experimental Procedure :

    • An individual insect is introduced at the downwind end of the Y-tube (the base).

    • The insect is allowed a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice.

    • A "choice" is recorded when the insect moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum time (e.g., 30 seconds).

    • Insects that do not move or make a choice within the allotted time are recorded as "no choice."

    • After each trial, the Y-tube is cleaned thoroughly with solvent (e.g., ethanol) and baked to remove any residual odors. The positions of the treatment and control arms are swapped between trials to control for any positional bias.

  • Data Analysis : The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square (χ²) test or a binomial test to determine if there is a statistically significant preference.

Hypothetical Y-Tube Results Number of Insects
Chose Treatment Arm (this compound)35
Chose Control Arm (Solvent)15
No Choice10
Total Tested 60
Statistical Test (e.g., χ²) p < 0.05 (Significant Preference)

Part 2: Antimicrobial Activity Assessment

This section details the protocol for screening this compound for antibacterial and antifungal activity.

4.1 Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

Principle : The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The assay is performed in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations.[21][22]

Protocol: Broth Microdilution Assay

  • Materials :

    • 96-well sterile microtiter plates (flat-bottom).

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • This compound stock solution (in DMSO).

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Spectrophotometer or microplate reader.

  • Procedure :

    • Prepare Dilutions : In a 96-well plate, add 50 µL of broth to wells 2 through 12 in a given row. Add 100 µL of the this compound working solution (prepared in broth from the DMSO stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 serve as controls.

    • Prepare Inoculum : Grow the test microorganism in broth to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Inoculate Plate : Add 50 µL of the standardized inoculum to each well (wells 1-11). This brings the total volume in each well to 100 µL.

    • Set Up Controls :

      • Growth Control (Well 11) : 50 µL broth + 50 µL inoculum (no compound).

      • Sterility Control (Well 12) : 100 µL broth only (no inoculum, no compound).

      • Vehicle Control : A separate row with the highest concentration of DMSO, serially diluted.

      • Positive Control : A separate row with a standard antibiotic, serially diluted.

    • Incubation : Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

    • Determine MIC : The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Concentration (µg/mL) 128 64 32 16 8 4 2 1 Growth Control
Visual Growth ---++++++
Interpretation ClearClearClearTurbidTurbidTurbidTurbidTurbidTurbid
Result \multicolumn{9}{c}{MIC = 32 µg/mL }

Part 3: Cytotoxicity Assessment

It is essential to determine if this compound is toxic to mammalian cells, which is a critical parameter for any potential therapeutic application.

5.1 MTT Assay: Assessing Cell Viability

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[24]

cluster_mtt MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F Viable Cells Convert Yellow MTT to Purple Formazan E->F G 6. Add Solubilizing Agent (e.g., Detergent, DMSO) F->G H 7. Read Absorbance (570 nm) G->H

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding : Seed a mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle controls (medium with the highest DMSO concentration) and untreated controls (medium only).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[23]

  • Formazan Formation : Incubate the plate for another 2-4 hours at 37°C until purple precipitate is visible inside the cells.[24]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-HCl solution) to each well to dissolve the formazan crystals.[25][26] Mix thoroughly by gentle pipetting.

  • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration: (OD_treated / OD_untreated_control) * 100.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.

Concentration (µM) Mean Absorbance (570 nm) % Viability
0 (Control)1.250100%
11.24599.6%
101.15092.0%
500.75060.0%
1000.61048.8%
2500.32025.6%
Result \multicolumn{2}{c}{Calculated IC₅₀ ≈ 95 µM }

Conclusion

This application guide provides a robust, multi-faceted approach to characterizing the biological activities of this compound. By systematically evaluating its potential as a semiochemical, an antimicrobial agent, and its inherent cytotoxicity, researchers can build a comprehensive profile of this molecule. The cornerstone of this entire process, particularly for the in vitro assays, is the careful development and validation of a solubilization strategy to overcome the compound's profound hydrophobicity. Adherence to the detailed protocols and inclusion of all necessary controls will ensure the generation of reliable, reproducible, and scientifically sound data.

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Sources

Application of Synthetic 11-Heneicosanone in Behavioral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing synthetic 11-heneicosanone in behavioral research. While direct studies on this compound are emerging, this document leverages established principles from the study of structurally similar long-chain ketones, which are known to function as semiochemicals, particularly insect pheromones. We will use the well-documented case of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata), as a primary exemplar to illustrate the methodologies applicable to this compound.

Introduction to this compound and its Potential as a Semiochemical

This compound (C₂₁H₄₂O) is a long-chain aliphatic ketone.[1] Its structural similarity to known insect pheromones, such as (Z)-6-heneicosen-11-one, suggests its potential to act as a semiochemical—a chemical substance that carries a signal from one organism to another, modifying the recipient's behavior.[2] In the realm of chemical ecology, such compounds are pivotal in mediating interactions related to mating, aggregation, and social organization.[3][4]

The application of synthetic pheromones in behavioral research is vast, ranging from fundamental studies of neurobiology and behavior to applied pest management strategies like monitoring and mating disruption.[1][5] Synthetic this compound, therefore, presents an opportunity to explore and potentially modulate behaviors in various species, primarily within the insecta class.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₄₂OPubChem[1]
Molecular Weight 310.57 g/mol PubChem[1]
CAS Number 19781-72-7PubChem[1]
Appearance Solid at room temperatureCosmo Bio USA[6]
Purity (for research) >98%Cosmo Bio USA[6]

Foundational Principles: From Synthesis to Bioassay

The journey from a synthetic chemical to a validated behavioral modulator involves a logical progression of experimental validation. This workflow ensures that observed behavioral changes are causally linked to the compound .

G cluster_0 Phase 1: Compound Preparation & Purity cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Assays A Synthesis of this compound B Purification & Quality Control (GC-MS, NMR) A->B Ensure >98% purity C Electroantennography (EAG) B->C Test for antennal response D Single Sensillum Recording (SSR) C->D Identify responsive sensilla E Olfactometer Assays D->E Test behavioral response F Wind Tunnel Experiments E->F Confirm attraction/repulsion G Field Trapping/Mating Disruption Trials F->G Validate in natural environment

Figure 1: Experimental workflow for validating the behavioral activity of synthetic this compound.
Synthesis and Purity: The Non-Negotiable Starting Point

The fidelity of any behavioral study hinges on the purity of the synthetic compound. Contaminants can lead to spurious or confounding results. While various synthetic routes exist, a common approach involves the coupling of smaller organic precursors. For instance, the synthesis of the related (Z)-6-heneicosen-11-one has been well-documented and serves as a model for long-chain ketone synthesis.[7][8]

Crucial Insight: It is imperative to obtain a certificate of analysis (e.g., via Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy) to confirm the identity and purity of the synthetic this compound, which should ideally be above 98%.

Electrophysiological Assays: Gauging Sensory Perception

Before assessing a behavioral response, it is crucial to determine if the target organism can even detect the compound. Electrophysiological techniques measure the response of the insect's olfactory sensory neurons.

Protocol: Electroantennography (EAG)

EAG provides a measure of the summed electrical potential from the entire antenna in response to an odorant stimulus, indicating a general olfactory response.[9][10]

Objective: To determine if the antenna of the target insect species responds to volatilized synthetic this compound.

Materials:

  • Live, immobilized insect

  • Tungsten microelectrodes

  • High-impedance amplifier

  • Air stimulus controller

  • Charcoal-filtered and humidified air source

  • Pipettes with filter paper

  • Synthetic this compound

  • Solvent (e.g., hexane)

Procedure:

  • Preparation of Stimulus: Prepare serial dilutions of this compound in a volatile solvent (e.g., 1 ng/µL to 100 ng/µL in hexane). Apply a known volume (e.g., 10 µL) to a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate completely.

  • Insect Preparation: Immobilize the insect (e.g., in a pipette tip with the head and antennae protruding).

  • Electrode Placement: Insert the recording electrode into the distal tip of the antenna and the reference electrode into the head or compound eye.

  • Stimulation: Deliver a puff of clean, humidified air through the stimulus pipette over the antenna.

  • Data Recording: Record the baseline electrical potential. Then, deliver a puff of air from the pipette containing this compound.

  • Analysis: Measure the peak amplitude of the negative voltage deflection from the baseline. Compare the responses to different concentrations and a solvent-only control.

Self-Validation: A dose-dependent increase in the EAG response, which is significantly higher than the solvent control, validates that the insect's olfactory system detects this compound.

Protocol: Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum.[11][12][13] This provides detailed information on the specific neurons that respond to the compound.

Objective: To identify the specific type of olfactory sensilla and neurons that respond to this compound and to characterize their response properties (e.g., sensitivity, specificity).

Materials:

  • Same as EAG, with the addition of a high-magnification microscope with micromanipulators.

  • Sharpened tungsten electrodes.

Procedure:

  • Insect Preparation: The insect is securely mounted to allow stable access to the antennae.

  • Electrode Placement: The reference electrode is placed in the eye. The recording electrode is carefully advanced using a micromanipulator to pierce the cuticle of an individual sensillum.

  • Stimulation and Recording: A continuous stream of humidified air is passed over the antenna. Puffs of air carrying the odorant are injected into this stream. Action potentials (spikes) from the neurons within the sensillum are recorded.

  • Analysis: The change in spike frequency upon stimulation is calculated. Different sensilla types can be tested to map the response across the antenna.

Causality Check: A significant increase in spike frequency from a specific neuron type in response to this compound, but not to the solvent control, demonstrates a direct sensory link.

Behavioral Assays: From Attraction to Mating Disruption

Once sensory detection is confirmed, the next step is to determine the behavioral significance of the compound.

Protocol: Y-Tube Olfactometer Bioassay

This is a standard laboratory assay to test for attraction or repulsion to a chemical cue.

Objective: To determine if this compound is an attractant or repellent to the target insect.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • Test insects

  • Synthetic this compound in solvent

  • Solvent control

Procedure:

  • Setup: Connect the two arms of the Y-tube to separate air sources. One airstream passes over a filter paper treated with a solution of this compound, and the other passes over a filter paper with the solvent alone.

  • Acclimation: Allow the insect to acclimate in the base of the Y-tube for a set period (e.g., 1 minute).

  • Choice: Release the insect and allow it to move freely within the olfactometer for a defined time (e.g., 5-10 minutes).

  • Data Collection: Record which arm of the Y-tube the insect enters first and the total time spent in each arm.

  • Controls: Rotate the arms of the Y-tube between trials to control for any positional bias. Clean the apparatus thoroughly between each trial.

Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing this compound compared to the control arm.

Table 2: Example Data from a Y-Tube Olfactometer Assay

Treatment ArmControl ArmNo ChoiceTotal Insectsp-value
75223100< 0.001

A significantly higher number of insects choosing the treatment arm indicates attraction.

G cluster_0 Y-Tube Olfactometer Setup Air_Source Purified Air Source Flow_Meter1 Flow Meter 1 Air_Source->Flow_Meter1 Flow_Meter2 Flow Meter 2 Air_Source->Flow_Meter2 Odor_Source Odor Source (this compound) Flow_Meter1->Odor_Source Control_Source Control Source (Solvent) Flow_Meter2->Control_Source Odor_Source->Y_Tube Arm 1 Control_Source->Y_Tube Arm 2 Insect_Release Insect Release Point Insect_Release->Y_Tube Base Arm

Sources

Applikations- und Protokollhandbuch: Optimierte GC-Analyse von 11-Heneicosanon durch Derivatisierung

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 11-Heneicosanon, einem langkettigen aliphatischen Keton, zur Verbesserung seiner gaschromatographischen (GC) Analyse. Als leitender Anwendungswissenschaftler werde ich Sie durch die wissenschaftlichen Grundlagen, bewährte Protokolle und die Interpretation der Ergebnisse führen, um eine robuste und zuverlässige Quantifizierung und Identifizierung dieser Verbindung zu gewährleisten.

Einleitung: Die Herausforderung bei der Analyse von langkettigen Ketonen

Die direkte gaschromatographische Analyse von langkettigen Ketonen wie 11-Heneicosanon (C₂₁H₄₂O) stellt analytische Chemiker vor mehrere Herausforderungen. Aufgrund seiner hohen Molmasse und der polaren Carbonylgruppe neigt 11-Heneicosanon zu:

  • Geringer Flüchtigkeit: Dies erfordert hohe Injektions- und Ofentemperaturen, was zu thermischem Abbau des Analyten führen kann.

  • Schlechter Peakform: Interaktionen der polaren Carbonylgruppe mit der stationären Phase der GC-Säule können zu asymmetrischen Peaks (Tailing) führen, was die genaue Quantifizierung erschwert.

  • Geringer Empfindlichkeit: Die Detektion kann aufgrund unspezifischer Fragmentierung im Massenspektrometer (MS) oder geringer Response in anderen Detektoren beeinträchtigt sein.

Die chemische Derivatisierung ist eine bewährte Methode, um diese Nachteile zu überwinden. Durch die Umwandlung der Carbonylgruppe in eine weniger polare und thermisch stabilere funktionelle Gruppe können die chromatographischen Eigenschaften des Moleküls signifikant verbessert werden.

Prinzipien der Derivatisierung zur verbesserten GC-Analyse

Die Derivatisierung zielt darauf ab, die physikalisch-chemischen Eigenschaften eines Analyten zu modifizieren, um ihn für die GC-Analyse besser geeignet zu machen. Die Hauptvorteile der Derivatisierung von 11-Heneicosanon sind:

  • Erhöhte Flüchtigkeit: Durch die Maskierung der polaren Carbonylgruppe wird der Siedepunkt des Derivats gesenkt, was eine Elution bei niedrigeren Temperaturen ermöglicht und das Risiko eines thermischen Abbaus minimiert.

  • Verbesserte thermische Stabilität: Die resultierenden Derivate sind oft stabiler bei den im GC-Injektor und -Ofen herrschenden hohen Temperaturen.

  • Bessere chromatographische Peakform: Die Reduzierung der Polarität verringert unerwünschte Wechselwirkungen mit der GC-Säule, was zu schärferen und symmetrischeren Peaks führt.

  • Erhöhte Detektorempfindlichkeit: Die Derivate können so gewählt werden, dass sie spezifische und intensive Ionen im Massenspektrometer erzeugen, was die Nachweisgrenzen verbessert.

In diesem Leitfaden werden zwei hocheffektive Derivatisierungsmethoden für 11-Heneicosanon vorgestellt: Oximierung und Silylierung .

Methode 1: Oximierung von 11-Heneicosanon

Die Oximierung ist eine klassische und zuverlässige Reaktion zur Derivatisierung von Aldehyden und Ketonen.[1] Dabei reagiert die Carbonylgruppe mit Hydroxylamin zu einem Oxim. Diese Reaktion ist spezifisch für die Carbonylgruppe und führt zu einem stabilen Derivat.

Reaktionsmechanismus

Oximation

Experimentelles Protokoll

Materialien:

  • 11-Heneicosanon-Standard oder Probenextrakt

  • Hydroxylaminhydrochlorid (NH₂OH·HCl)

  • Pyridin (wasserfrei)

  • Geeignetes Lösungsmittel (z.B. Toluol oder Hexan)

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

Protokoll:

  • Probenvorbereitung: Lösen Sie eine bekannte Menge 11-Heneicosanon (z.B. 1 mg) in 1 mL eines geeigneten Lösungsmittels in einem Reaktionsgefäß.

  • Reagenz-Zugabe: Fügen Sie 50 µL einer frisch zubereiteten Lösung von Hydroxylaminhydrochlorid in Pyridin (z.B. 10 mg/mL) hinzu. Pyridin wirkt hierbei sowohl als Lösungsmittel als auch als Base, um das freigesetzte HCl zu neutralisieren.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60-80 °C.

  • Aufarbeitung: Kühlen Sie die Probe auf Raumtemperatur ab. Die Lösung kann in der Regel direkt für die GC-MS-Analyse verwendet werden. Eine optionale wässrige Aufarbeitung zur Entfernung von überschüssigem Reagenz und Pyridin kann bei Bedarf durchgeführt werden.

ParameterEmpfehlungBegründung
Reagenz Hydroxylaminhydrochlorid in PyridinZuverlässige und quantitative Reaktion. Pyridin dient als Katalysator und Säurefänger.
Temperatur 60-80 °CGewährleistet eine vollständige Reaktion in einer angemessenen Zeit.
Zeit 60 MinutenAusreichend für die vollständige Umsetzung des Ketons zum Oxim.
Lösungsmittel Toluol, HexanInerte Lösungsmittel, die die Reaktion nicht stören.

Tabelle 1: Optimierte Bedingungen für die Oximierung von 11-Heneicosanon.

GC-MS-Analyse des Oxim-Derivats
  • GC-Säule: Eine unpolare oder mittelpolare Säule, wie z.B. eine 5% Phenyl-methylpolysiloxan-Säule (z.B. DB-5ms, HP-5ms), ist gut geeignet.

  • Injektor-Temperatur: 250-280 °C

  • Temperaturprogramm:

    • Anfangstemperatur: 150 °C (2 min halten)

    • Rampe 1: 10 °C/min bis 300 °C

    • Haltezeit: 10 min bei 300 °C

  • Trägergas: Helium bei einer konstanten Flussrate von 1,0-1,5 mL/min.

  • MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV. Scan-Bereich von m/z 50-500.

Erwartete Massenspektrometrische Fragmentierung

Das Massenspektrum des 11-Heneicosanon-Oxims wird charakteristische Fragmente aufweisen. Das Molekülion (M⁺) bei m/z 325 sollte nachweisbar sein. Typische Fragmentierungen umfassen α-Spaltungen an der C-C-Bindung neben der C=N-Doppelbindung, was zu charakteristischen Ionen führt.

Methode 2: Silylierung von 11-Heneicosanon

Die Silylierung ist eine weit verbreitete Derivatisierungstechnik, bei der ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[2] Bei Ketonen erfolgt die Reaktion typischerweise an der Enol-Form des Ketons, wodurch ein Silyl-Enol-Ether gebildet wird.[3] Diese Derivate sind thermisch sehr stabil und zeigen exzellente chromatographische Eigenschaften.

Reaktionsmechanismus

Silylation

Experimentelles Protokoll

Materialien:

  • 11-Heneicosanon-Standard oder Probenextrakt

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Optional: Trimethylchlorsilan (TMCS) als Katalysator

  • Geeignetes aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril, Dichlormethan)

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe oder der Standard wasserfrei ist. Lösen Sie eine bekannte Menge 11-Heneicosanon (z.B. 0,5 mg) in 100 µL eines aprotischen Lösungsmittels.

  • Reagenz-Zugabe: Fügen Sie 100 µL MSTFA hinzu. Für sterisch gehinderte oder schwer derivatisierbare Ketone kann die Zugabe von 1% TMCS zu MSTFA die Reaktion beschleunigen.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30-60 Minuten bei 60-80 °C.[4]

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Die Lösung ist nun bereit für die GC-MS-Injektion.

ParameterEmpfehlungBegründung
Reagenz MSTFA (+ 1% TMCS)MSTFA ist ein starkes Silylierungsreagenz mit flüchtigen Nebenprodukten, die die Chromatographie nicht stören.[4][5]
Temperatur 60-80 °CFördert die Enolisierung und die anschließende Silylierung.
Zeit 30-60 MinutenGewährleistet eine vollständige Derivatisierung.
Lösungsmittel Pyridin, AcetonitrilAprotische Lösungsmittel sind erforderlich, um eine Hydrolyse des Reagenzes und des Produkts zu vermeiden.

Tabelle 2: Optimierte Bedingungen für die Silylierung von 11-Heneicosanon.

GC-MS-Analyse des Silyl-Enol-Ether-Derivats
  • GC-Säule: Eine unpolare Säule (z.B. DB-1ms, HP-1ms) ist ideal, um die Trennung nach dem Siedepunkt zu maximieren.

  • Injektor-Temperatur: 280 °C

  • Temperaturprogramm:

    • Anfangstemperatur: 120 °C (2 min halten)

    • Rampe 1: 8 °C/min bis 310 °C

    • Haltezeit: 10 min bei 310 °C

  • Trägergas: Helium bei einer konstanten Flussrate von 1,2 mL/min.

  • MS-Detektion: Elektronenstoßionisation (EI) bei 70 eV. Scan-Bereich von m/z 50-600.

Erwartete Massenspektrometrische Fragmentierung

Das Massenspektrum des TMS-Derivats von 11-Heneicosanon wird ein starkes Molekülion (M⁺) bei m/z 382 aufweisen. Ein charakteristisches Fragment ist der Verlust einer Methylgruppe (M-15) bei m/z 367. Das Ion bei m/z 73, das dem Trimethylsilyl-Kation [(CH₃)₃Si]⁺ entspricht, ist ebenfalls ein diagnostisches Merkmal für TMS-Derivate. Die Fragmentierungsmuster von TMS-Derivaten sind gut dokumentiert und können zur Strukturbestätigung herangezogen werden.[2][6]

Zusammenfassung und Vergleich der Methoden

Beide vorgestellten Derivatisierungsmethoden, Oximierung und Silylierung, sind hochwirksam zur Verbesserung der GC-Analyse von 11-Heneicosanon.

Workflow

MerkmalOximierungSilylierung (MSTFA)
Reaktivität Spezifisch für Aldehyde und KetoneReagiert mit allen aktiven Wasserstoffatomen (OH, NH, SH, COOH)
Stabilität des Derivats Sehr stabilEmpfindlich gegenüber Feuchtigkeit
Nebenprodukte Pyridin·HCl (nicht flüchtig)N-Methyltrifluoracetamid (flüchtig)
Chromatographie Gute Peakform, gute AuflösungExzellente Peakform, hohe Flüchtigkeit
MS-Spektrum Klares Molekülion, spezifische FragmenteStarkes Molekülion, charakteristische TMS-Fragmente (m/z 73, M-15)
Anwendungsbereich Ideal für komplexe Matrizes, bei denen nur Ketone von Interesse sindExzellent für reine Proben oder wenn auch andere polare Analyten erfasst werden sollen

Tabelle 3: Vergleich der Oximierungs- und Silylierungsmethoden.

Die Wahl der Methode hängt von der spezifischen Anwendung und der Probenmatrix ab. Für eine gezielte Analyse von Ketonen in komplexen Proben ist die Oximierung oft die bessere Wahl. Für eine umfassende Analyse, die auch andere polare Verbindungen einschließt, oder wenn höchste Flüchtigkeit und thermische Stabilität gefordert sind, ist die Silylierung mit MSTFA vorzuziehen.

Selbstvalidierendes System und Vertrauenswürdigkeit

Um die Zuverlässigkeit Ihrer Ergebnisse zu gewährleisten, sollten folgende Maßnahmen in Ihr Protokoll integriert werden:

  • Verwendung eines internen Standards: Fügen Sie vor der Derivatisierung einen internen Standard (z.B. ein homologes Keton wie 9-Nonadecanon oder eine deuterierte Variante von 11-Heneicosanon) hinzu. Dies korrigiert für Variationen im Probenvolumen, Derivatisierungsausbeute und GC-Injektion.

  • Kontrollproben: Führen Sie bei jeder Probencharge eine Leeprobe (nur Lösungsmittel und Reagenzien) und eine Kontrollprobe mit einer bekannten Konzentration von 11-Heneicosanon mit.

  • Überprüfung der Derivatisierung: Analysieren Sie eine nicht-derivatisierte Probe, um das Retentionszeitfenster des Ausgangsmaterials zu kennen und die Vollständigkeit der Reaktion zu überprüfen. Im derivatisierten Chromatogramm sollte kein Peak des ursprünglichen Ketons mehr vorhanden sein.

  • Bestätigung durch Massenspektrometrie: Die Identifizierung des Derivats sollte auf dem Vorhandensein des Molekülions und charakteristischer Fragmentionen basieren.

Durch die Implementierung dieser Kontrollen schaffen Sie ein selbstvalidierendes System, das die Genauigkeit und Präzision Ihrer Analysen untermauert.

Referenzen

  • GTFCh (Gesellschaft für Toxikologische und Forensische Chemie). MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. Verfügbar unter: [Link]

  • Phenomenex. Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020, 39(1-2), 105-211. Verfügbar unter: [Link]

  • Wikipedia. Silyl enol ether. Verfügbar unter: [Link]

  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Verfügbar unter: [Link]

  • Petersson, G. Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Verfügbar unter: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for 11-Heneicosanone on a GC Column

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues with 11-Heneicosanone in their Gas Chromatography (GC) analyses. This resource is designed to provide in-depth, actionable solutions to common chromatographic challenges, ensuring the integrity and accuracy of your results.

Introduction: Understanding Peak Tailing with this compound

This compound, a long-chain aliphatic ketone (C₂₁H₄₂O), presents a unique set of challenges in GC analysis due to its high molecular weight (310.6 g/mol ) and the presence of a polar carbonyl group.[1] Peak tailing, an asymmetrical distortion of the chromatographic peak with a drawn-out trailing edge, is a frequent issue that can compromise resolution and the accuracy of quantification.[2][3] This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this specific analyte.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for a compound like this compound can stem from several factors, broadly categorized as either chemical interactions within the GC system or physical issues with the setup.[4] Given its structure, the primary suspects are:

  • Active Sites: The polar ketone group of this compound can interact with active sites (e.g., free silanol groups) in the GC inlet liner, at the head of the column, or on particulate matter.[5] These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

  • Improper Method Parameters: Suboptimal temperature programming or an inappropriate carrier gas flow rate can lead to poor peak shape.

  • System Contamination: Residues from previous analyses, especially non-volatile matrix components, can create active sites and obstruct the sample path.[6]

  • Poor Column Installation: A poorly cut column or incorrect installation depth in the inlet can create turbulence and dead volume, causing all peaks to tail.[5]

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow will help you isolate and address the root cause of the problem.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Inlet Maintenance cluster_3 Column Maintenance cluster_4 Resolution A Observe Peak Tailing for this compound B Review Method Parameters (Temp Program, Flow Rate) A->B Start Here C Check for Column Overload (Dilute Sample) B->C Parameters OK? H Peak Shape Improved B->H Problem Solved D Inspect & Clean/Replace Inlet Liner C->D Still Tailing? C->H Problem Solved E Replace Septum & O-rings D->E Liner OK? D->H Problem Solved F Trim Front of Column (10-20 cm) E->F Still Tailing? E->H Problem Solved G Condition Column F->G Still Tailing? F->H Problem Solved G->H Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: What are the optimal GC method parameters for analyzing this compound and avoiding peak tailing?

While the ideal parameters will depend on your specific column and instrument, the following table provides a good starting point for method development, based on the analysis of similar long-chain aliphatic ketones.[7][8][9]

ParameterRecommendationRationale
Column Phase Mid-polarity (e.g., 35%-dimethyl-65%-diphenylpolysiloxane)Balances interaction with the polar ketone and the non-polar alkyl chain.
Injection Mode On-column or SplitlessMinimizes sample discrimination and potential for degradation in a hot inlet.
Inlet Temperature 250 - 280 °CEnsures complete vaporization without causing thermal degradation.
Temperature Program Initial Temp: 60-110°C, hold for 1-2 minRamp 1: 10-20°C/min to 200°CRamp 2: 5-10°C/min to 280-300°CFinal Hold: 5-10 minA multi-step ramp ensures good separation of early eluting compounds while efficiently eluting the high-boiling this compound.
Carrier Gas Helium or HydrogenProvides good efficiency at optimal flow rates.
Flow Rate 1-2 mL/min (constant flow)Maintains optimal linear velocity for good peak shape.
Q4: How do I properly perform inlet and column maintenance to prevent peak tailing?

Routine maintenance is critical for preventing the buildup of active sites and contaminants that cause peak tailing.[6]

Experimental Protocol: Inlet Maintenance

  • Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature.

  • Turn off Gases: Turn off the carrier and split vent flows.

  • Remove the Septum Nut and Septum: Use appropriate tools to remove the septum retaining nut and discard the old septum.

  • Remove the Inlet Liner: Carefully remove the inlet liner with tweezers.

  • Inspect and Clean/Replace: Inspect the liner for any visible contamination or discoloration. It is often more efficient to replace the liner with a new, deactivated one. If cleaning, sonicate in appropriate solvents (e.g., methanol, dichloromethane).

  • Replace O-rings: It is good practice to replace any O-rings associated with the liner seal.

  • Reassemble: Install the new liner, O-ring, and septum, and tighten the septum nut to the manufacturer's specification.

  • Leak Check: Restore gas flows and perform a leak check.

Experimental Protocol: Column Trimming and Conditioning

  • Cool the Oven and Inlet: Ensure both the oven and inlet are at a safe temperature.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, score and break the first 10-20 cm of the column from the inlet side. Ensure a clean, 90-degree cut.[5]

  • Reinstall the Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Condition the Column: With the detector end of the column disconnected, purge the column with carrier gas at room temperature for 15-30 minutes. Then, while maintaining the carrier gas flow, heat the column to a temperature slightly above the final temperature of your analytical method (but below the column's maximum operating temperature) and hold for 1-2 hours. This process, known as column conditioning, helps to remove any contaminants and ensures a stable baseline.[10]

  • Reconnect to Detector and Equilibrate: Cool the oven, reconnect the column to the detector, and allow the system to equilibrate before running samples.

Q5: Could my sample preparation be causing peak tailing for this compound?

Yes, your sample preparation can introduce issues. Here are a few considerations:

  • Sample Solvent: Ensure this compound is fully soluble in your injection solvent. A solvent mismatch can cause poor peak shape.[6]

  • Sample Matrix: If your sample contains non-volatile residues, these can accumulate in the inlet liner and at the head of the column, creating active sites. Consider adding a sample cleanup step, such as solid-phase extraction (SPE), to remove these contaminants.[11]

  • Analyte Concentration: As mentioned, high concentrations can lead to column overload. If you suspect this, try injecting a 10-fold dilution of your sample. If the peak shape improves, column overload is a likely culprit.

Advanced Troubleshooting: The Role of System Priming

For particularly challenging analyses where trace-level activity persists, "priming" the GC system can be an effective strategy. This involves injecting a high-concentration standard or a derivatizing agent before your analytical run to passivate any active sites. While less common for routine analyses, it can be a valuable tool for demanding applications.

Priming_Concept cluster_0 Before Priming cluster_1 After Priming A Active Sites (e.g., Silanols) B This compound A->B Secondary Interaction C Peak Tailing B->C Results in D Passivated Sites E This compound D->E Minimal Interaction F Symmetrical Peak E->F Results in

Caption: Conceptual diagram of GC system priming to improve peak shape.

By following these guidelines and systematically addressing potential issues, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more reliable and accurate chromatographic data.

References

  • Agilent Technologies. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29776, this compound. Retrieved from [Link]

  • Pérez-Camino, M. C., Moreda, W., Mateos, R., & Cert, A. (2003). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). New practical approach for using an analyte protectant for priming in routine gas chromatographic analysis. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • PubChem. (n.d.). Heneicosane. Retrieved from [Link]

  • Watanabe, K., & Naraoka, H. (2014). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 5, 826-832.
  • GenTech Scientific. (2021, April 30). Why Is Column Conditioning Important In Gas Chromatography?. Retrieved from [Link]

  • Carlucci, P., et al. (2021). Development of a Fully Automated Method HS-SPME-GC–MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. ACS Omega, 6(12), 8235-8243.
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Restek. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide. Retrieved from [Link]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]

  • Agilent. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 11-Heneicosanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 11-Heneicosanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis of this long-chain ketone. Our approach is grounded in established chemical principles to empower you with the expertise to navigate the nuances of this synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound, providing quick and accessible answers to get your experiment on track.

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For the synthesis of a symmetrical long-chain ketone like this compound, the Grignard reaction is a highly effective and widely used method. Specifically, the reaction of decylmagnesium bromide with undecanoyl chloride offers a direct and relatively high-yielding route. This method is favored for its robustness and the ready availability of the starting materials.

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?

A2: A common byproduct in the Grignard synthesis of ketones from acyl chlorides is a tertiary alcohol.[1][2] This occurs when a second molecule of the Grignard reagent reacts with the newly formed ketone.[1][2] Careful control of reaction temperature and stoichiometry is crucial to minimize this side reaction.

Q3: My Grignard reaction is not initiating. What are the likely causes?

A3: Failure of a Grignard reaction to initiate is a frequent issue. The primary culprits are typically moisture in the glassware or solvent, or an unreactive magnesium surface.[3][4] Ensure all glassware is rigorously flame-dried under vacuum and that anhydrous solvents are used. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is an excellent and highly effective method for purifying solid organic compounds like this compound.[5] A suitable solvent system, typically a mixture of a good solvent and a poor solvent (e.g., ethanol/water or hexane/acetone), will allow for the separation of the desired ketone from impurities.[6]

Q5: Can I use an ester instead of an acyl chloride as the electrophile?

A5: While Grignard reagents do react with esters, they tend to add twice, leading to the formation of a tertiary alcohol as the major product.[4][7] It is challenging to stop the reaction at the ketone stage when using an ester, making acyl chlorides the preferred electrophile for this synthesis.[7]

II. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound via the Grignard reaction.

Symptom 1: Low or No Yield of this compound
Potential Cause Underlying Reason Recommended Solution
Inactive Grignard Reagent Moisture in the reaction setup quenches the Grignard reagent. The magnesium surface may be passivated by an oxide layer.Flame-dry all glassware under vacuum immediately before use. Use freshly distilled, anhydrous solvents. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.
Poor Quality Starting Materials Impurities in the 1-bromodecane or undecanoyl chloride can interfere with the reaction.Purify starting materials before use. 1-bromodecane can be distilled, and undecanoyl chloride can be freshly prepared from undecanoic acid and thionyl chloride.
Incorrect Reaction Temperature Grignard reactions are often exothermic. If the temperature is too high, side reactions may be favored. If too low, the reaction may be sluggish.Maintain the reaction temperature at 0°C during the addition of the acyl chloride. Use an ice bath to control the exotherm.
Inefficient Quenching Improper quenching can lead to the decomposition of the product or incomplete hydrolysis of the intermediate.Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This provides a mildly acidic workup.
Symptom 2: Presence of Significant Byproducts
Potential Cause Underlying Reason Recommended Solution
Formation of Tertiary Alcohol The highly reactive Grignard reagent can attack the newly formed this compound.[1][2]Add the undecanoyl chloride solution dropwise to the Grignard reagent at a low temperature (0°C) to maintain a low concentration of the acyl chloride and minimize over-addition. Use a slight excess of the Grignard reagent (1.1 equivalents).
Wurtz Coupling The Grignard reagent can react with unreacted 1-bromodecane to form eicosane.Ensure a slow addition of the 1-bromodecane during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.
Unreacted Starting Material Incomplete reaction due to insufficient reaction time or deactivation of the Grignard reagent.Allow the reaction to stir for a sufficient amount of time after the addition of the acyl chloride. Monitor the reaction progress by TLC or GC-MS.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions cluster_solution Resolution Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Initial Observation Identify Identify Byproducts and Unreacted Starting Materials Analyze->Identify Data Interpretation Check_Reagents Verify Purity and Dryness of Reagents and Solvents Identify->Check_Reagents If starting materials are suspect Optimize_Conditions Optimize Reaction Conditions (Temperature, Addition Rate, Time) Identify->Optimize_Conditions If side reactions are prevalent Check_Reagents->Optimize_Conditions Purification Refine Purification Method (Recrystallization, Chromatography) Optimize_Conditions->Purification Solution Optimized Synthesis of This compound Purification->Solution Successful Outcome

Caption: A systematic workflow for troubleshooting issues in the synthesis of this compound.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

A. Preparation of Decylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a vacuum and then allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, place magnesium turnings (1.1 equivalents).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. The purple color of the iodine should fade upon gentle heating, indicating the activation of the magnesium surface.

  • Grignard Formation: Add a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should begin to reflux gently. Maintain a steady reflux by controlling the rate of addition.[8]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

B. Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared decylmagnesium bromide solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Prepare a solution of undecanoyl chloride (0.9 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C. Maintain the temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a cold (0°C) saturated aqueous solution of ammonium chloride with stirring. This will quench the reaction and precipitate magnesium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

C. Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Slowly add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[9]

  • Drying: Dry the purified crystals in a vacuum oven to obtain pure this compound as a white solid.

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Reactant1 1-Bromodecane (C10H21Br) Intermediate Decylmagnesium Bromide (C10H21MgBr) Reactant1->Intermediate + Mg (in dry ether) Reactant2 Magnesium (Mg) Reactant2->Intermediate Reactant3 Undecanoyl Chloride (C10H21COCl) Product This compound (C21H42O) Reactant3->Product Intermediate->Product + Undecanoyl Chloride (in dry ether, 0°C)

Caption: The synthetic route for this compound via a Grignard reaction.

IV. Data Summary and Expected Results

Parameter Value Notes
Molecular Formula C₂₁H₄₂O
Molecular Weight 310.56 g/mol
Appearance White crystalline solid
Melting Point 63-65 °C
Expected Yield 75-85%Based on undecanoyl chloride as the limiting reagent.
TLC (Hexane:Ethyl Acetate 9:1) Rf ≈ 0.4Visualization with potassium permanganate stain.
¹H NMR (CDCl₃, 400 MHz) δ 2.39 (t, 4H), 1.57 (m, 4H), 1.25 (s, 28H), 0.88 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 211.9, 42.8, 31.9, 29.6, 29.5, 29.3, 29.2, 24.0, 22.7, 14.1

V. References

  • Ashenhurst, J. (2020). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • MH Chem. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]

Sources

Purification strategies for crude 11-Heneicosanone post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 11-Heneicosanone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound following its synthesis. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification process.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. However, for long-chain aliphatic ketones like this compound (C₂₁H₄₂O)[1], common impurities fall into several classes:

  • Unreacted Starting Materials: If synthesized via oxidation, the precursor alcohol (11-heneicosanol) is a likely contaminant.[2] Syntheses involving ester or carboxylic acid precursors may leave residual starting materials.[3]

  • Reaction Byproducts: Side-reactions can generate a range of contaminants. For instance, syntheses involving organometallic reagents may produce hydrocarbon coupling products (e.g., eicosane). Aldol condensation of the ketone product can lead to higher molecular weight impurities.[4]

  • Aldehydes: Aldehydes are common, often highly reactive, impurities in ketone preparations that can compromise product stability and color.[5][6]

  • Solvents and Reagents: Residual reaction solvents or catalysts.

  • Degradation Products: Colored, high-molecular-weight substances that form due to prolonged heating or exposure to acidic/basic conditions.[6]

Q2: I have a solid crude product. What is the best "first pass" purification strategy?

A2: For a solid, non-polar compound like this compound, recrystallization is almost always the most efficient and scalable initial purification step. The goal is to select a solvent in which the ketone has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[7][8] Alkanes like heptane or hexane are excellent starting points due to their non-polar nature, which complements the long alkyl chains of the target molecule.[9]

Q3: How do I choose between recrystallization, column chromatography, and vacuum distillation?

A3: The choice depends on the nature of the impurities and the required scale.

  • Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the main product. It is the most economical and scalable method for achieving high purity if a suitable solvent is found.

  • Column Chromatography: This is the method of choice when impurities have similar solubility but different polarity compared to this compound.[10][11] For example, separating the non-polar ketone from a more polar starting alcohol is a classic application of normal-phase chromatography. It is highly effective but can be less scalable and more resource-intensive than recrystallization.

  • Vacuum Distillation: Best suited for separating this compound from non-volatile residues (like polymers or salts) or from impurities with a significantly different boiling point.[12][13][14] Due to its high molecular weight, distillation must be performed under high vacuum to prevent thermal decomposition.

Q4: My "pure" this compound is a yellow or off-white solid. How can I remove the color?

A4: A yellow tint often indicates the presence of trace, highly conjugated impurities or degradation products.[6]

  • Recrystallization with Activated Carbon (Charcoal): Add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution during recrystallization. The charcoal will adsorb the colored impurities. Hot filter the solution through a pad of Celite® or filter paper to remove the carbon before allowing the solution to cool and crystallize.

  • Column Chromatography: If charcoal treatment fails, the colored impurities may have a polarity that allows for separation on a silica gel column.[10] The non-polar this compound should elute quickly with a non-polar solvent, leaving the colored impurities adsorbed to the silica.

Q5: How can I definitively assess the purity of my final product?

A5: A multi-pronged approach is necessary for validation:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities, which would show characteristic peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative measure of purity and can help identify the mass of any contaminants.[15]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent.[16] 2. Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Ensure the flask is not agitated.[8] 3. Attempt to remove some impurities first via an aqueous wash or a quick pass through a silica plug.
No crystals form, even after cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Very low recovery yield. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration.1. Ensure the solution is thoroughly cooled (e.g., in an ice-water bath) before filtration. Minimize the amount of cold solvent used to wash the collected crystals. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation between product and impurity. 1. The chosen eluent system has the wrong polarity. 2. The column was overloaded with crude material. 3. The column was packed improperly, leading to channeling.1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for this compound. 2. Use a proper adsorbent-to-sample ratio, typically 30:1 to 50:1 by weight.[10] 3. Ensure the column is packed uniformly without air bubbles or cracks.
Product is streaking on the column. 1. The compound is not fully soluble in the eluent as it moves down the column. 2. The sample was loaded in a solvent that was too polar. 3. The silica gel is too acidic for the compound.1. Add a small amount of a slightly more polar solvent to your eluent system. 2. Dissolve the crude material in a minimal amount of a non-polar solvent (like hexane or toluene) before loading. 3. Consider using deactivated silica gel or alumina as the stationary phase.[17]
Part 3: Detailed Experimental Protocols
Protocol 1: General Aqueous Workup

Causality: This procedure is designed to remove water-soluble impurities, such as acidic or basic residues, from the crude product dissolved in an organic solvent before concentrating it.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Acidic Wash (Optional): Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities. Vent the funnel frequently. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude solid this compound.

Protocol 2: Recrystallization from a Single Solvent (Heptane)

Causality: Heptane is an excellent choice because its non-polar nature readily dissolves the long alkyl chains of this compound at high temperatures, but its ordered crystal lattice forces the ketone out of solution upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot heptane and bring the mixture to a boil with stirring.[8] Continue adding small portions of hot heptane until the solid is just fully dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Part 4: Visualization of Purification Strategy
Decision Workflow for Purification of this compound

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_pathways Purification Pathways cluster_end Finish Crude_Mixture Crude this compound (Post-Synthesis) Analysis Analyze by TLC Crude_Mixture->Analysis Recrystallize Primary Purification: Recrystallization Analysis->Recrystallize Impurities have different solubility Chromatography Secondary Purification: Column Chromatography Analysis->Chromatography Impurities have similar solubility but different polarity Distillation Alternative: Vacuum Distillation Analysis->Distillation Non-volatile or very volatile impurities Recrystallize->Chromatography Still Impure Pure_Product Pure this compound Recrystallize->Pure_Product Purity Confirmed (TLC, m.p.) Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision tree for selecting the optimal purification method.

References
  • AQA (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
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  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29776, this compound. Retrieved from [Link]

  • Judeh, Z. M. A. (2014). What is the best way to remove Ketones? ResearchGate. Retrieved from [Link]

  • Weiner, H., & Sabourin, E. T. (2005). U.S. Patent No. 6,979,751. Washington, DC: U.S. Patent and Trademark Office.
  • ABPI Schools. (2023). Alkanes and fractional distillation. Retrieved from [Link]

  • Aponte, J. C., Tarozo, R., & Alexandre, M. R. (2014). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. Geochimica et Cosmochimica Acta, 131, 1-13. Retrieved from [Link]

  • El-Shehawy, A. A. (2007). WIPO Patent Application No. WO/2007/044270. World Intellectual Property Organization.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Morrell, C. E. (1953). U.S. Patent No. 2,647,861. Washington, DC: U.S. Patent and Trademark Office.
  • Gliński, M., & Kijeński, J. (2001). Ketonization of Long-Chain Esters. Polish Journal of Environmental Studies, 10(2), 115-118. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? YouTube. Retrieved from [Link]

  • Save My Exams. (2025). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Unknown Author. (2020). Distillation of unknown Compound |Ketone Making |Simple Distillation. YouTube. Retrieved from [Link]

  • Furigay, M. H., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1141-1146. Retrieved from [Link]

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Technical Support Center: Overcoming Matrix Effects in 11-Heneicosanone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 11-Heneicosanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the accurate quantification of this long-chain aliphatic ketone in complex biological matrices. As a neutral, hydrophobic molecule, this compound is particularly susceptible to matrix effects in LC-MS/MS-based assays, which can compromise data integrity.[1]

This document provides in-depth troubleshooting advice, validated protocols, and a comprehensive FAQ section to help you diagnose, mitigate, and overcome these analytical hurdles. Our approach is grounded in established scientific principles and aligned with global regulatory expectations, such as the ICH M10 Bioanalytical Method Validation guideline.[2][3][4][5][6][7]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during the quantification of this compound. Each question is designed to reflect a real-world experimental problem, followed by a detailed diagnosis and step-by-step solutions.

Question 1: "My this compound signal is inconsistent and shows poor reproducibility across different plasma lots. What is the likely cause?"

Diagnosis: This is a classic presentation of variable matrix effects.[8][9][10] Co-eluting endogenous components from different biological samples can either suppress or enhance the ionization of this compound, leading to erratic results.[8][11][12] The primary culprits in plasma are often phospholipids, which are notoriously difficult to remove and can interfere with the electrospray ionization (ESI) process.[8][13][14]

Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[12][15][16][17] This can happen through several mechanisms, including altering the droplet surface tension, which hinders solvent evaporation and analyte release into the gas phase, or by neutralizing the charged analyte.[11][18] Because the composition of these interfering substances can vary significantly from one subject's plasma to another, the degree of ion suppression is inconsistent, leading to poor precision.[8]

Workflow for Diagnosing and Mitigating Inconsistent Signal

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy A Problem: Inconsistent This compound Signal B Perform Post-Extraction Spike Experiment (ICH M10 Guideline) A->B C Calculate Matrix Factor (MF) across ≥6 lots of matrix B->C D Is %CV of MF > 15%? C->D E YES: Significant Matrix Effect D->E Yes J NO: Matrix Effect is within acceptable limits (Investigate other causes) D->J No F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Optimize Sample Preparation: - LLE (Protocol 1) - SPE (Protocol 2) E->G H Modify Chromatography to separate analyte from interfering peaks E->H I Re-validate Method: Assess MF, Accuracy, Precision F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent analytical signals.

Solution:

  • Quantify the Matrix Effect: First, confirm that matrix effects are the root cause. Follow the procedure outlined in the ICH M10 guidance to assess matrix effects using at least six different lots of the biological matrix (e.g., human plasma).[5][19] If the coefficient of variation (%CV) of the calculated matrix factor is greater than 15%, a significant and variable matrix effect is confirmed.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[20][21] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement.[22][23][24] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, restoring accuracy and precision.

  • Improve Sample Preparation: Reducing the amount of interfering matrix components introduced into the MS is crucial.[20][21][25]

    • Move Beyond Protein Precipitation: Simple protein precipitation with acetonitrile is often insufficient for removing phospholipids.[14]

    • Employ Advanced Techniques: Implement more selective sample cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[21][26][27][28] These techniques are far more effective at removing lipids and other interfering substances. (See Protocols section below).

Question 2: "My recovery for this compound is low and erratic after sample preparation. How can I improve it?"

Diagnosis: Low and variable recovery points to suboptimal extraction conditions for this highly hydrophobic (LogP ~9.9) and non-polar molecule.[1] The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical and must be tailored to the analyte's properties.

Causality:

  • In LLE: If the extraction solvent is not sufficiently non-polar (e.g., using only ethyl acetate), it may not efficiently partition the highly lipophilic this compound from the aqueous biological matrix.

  • In SPE: Using a generic reversed-phase (C18) protocol may not be sufficient. If the wash solvent is too strong (contains too much organic solvent), the analyte can be prematurely eluted. Conversely, if the elution solvent is too weak, the analyte will remain bound to the sorbent.

Solution:

  • Optimize LLE Solvent: For a non-polar compound like this compound, a more non-polar extraction solvent is required.

    • Test Hexane or a Mixture: Start with n-hexane. A mixture of n-hexane and methyl-tert-butyl ether (MTBE) (e.g., 90:10 v/v) can also be effective, balancing polarity to disrupt protein binding while ensuring high extraction efficiency for the analyte.

  • Optimize SPE Protocol:

    • Sorbent Choice: A standard C18 (octadecyl) reversed-phase sorbent is appropriate.

    • Conditioning & Equilibration: Ensure the sorbent is properly conditioned with methanol and equilibrated with water to activate the C18 chains.

    • Optimize Wash Step: The wash step is critical. Wash with a weak aqueous/organic mixture (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analyte.

    • Optimize Elution Step: Elute with a strong, non-polar solvent. Start with 100% methanol or acetonitrile. If recovery is still low, consider a stronger solvent like dichloromethane (DCM) or MTBE, if compatible with your system.

Prophylactic Protocols: Best Practices for Clean Analysis

To proactively minimize matrix effects, select an appropriate sample preparation strategy from the outset. Below are detailed protocols for LLE and SPE, proven to be effective for lipophilic compounds in plasma.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for high recovery of hydrophobic analytes while leaving behind highly polar matrix components like salts and proteins.

Step-by-Step Methodology:

  • Sample Aliquot: Pipette 100 µL of plasma sample, calibrator, or QC into a 2 mL polypropylene tube.

  • Internal Standard: Add 25 µL of the SIL-IS working solution (e.g., this compound-d4 in methanol) and vortex briefly.

  • Extraction: Add 1 mL of n-hexane/MTBE (90:10, v/v).

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes. For enhanced extraction efficiency, use a mechanical shaker for 10 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (approx. 900 µL) to a clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) and vortex.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase mechanism to retain the analyte while allowing for the removal of both polar and many non-polar interferences like phospholipids.[26]

Step-by-Step Methodology:

  • Sample Pre-treatment: Precipitate proteins by adding 300 µL of acetonitrile containing the SIL-IS to 100 µL of plasma sample. Vortex and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube. Dilute with 600 µL of water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100mg, 1mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Phospholipid Removal Wash: Perform a second wash with 1 mL of 40% methanol in water. This step is crucial for eluting phospholipids while retaining the more hydrophobic this compound.[14]

  • Drying: Dry the SPE cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvent.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Steps 7 & 8).

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes expected performance data for this compound analysis using different sample preparation techniques.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Hexane/MTBE)Solid-Phase Extraction (Optimized C18)
Analyte Recovery (%) >95%85 - 95%>90%
Recovery %CV <10%<5%<5%
Matrix Factor (MF) 0.4 - 0.7 (Severe Suppression)0.9 - 1.1 (Minimal Effect)0.95 - 1.05 (Negligible Effect)
MF %CV (across 6 lots) >20%<10%<5%
Phospholipid Removal PoorModerateExcellent
Throughput HighMediumLow-Medium

Data are representative and may vary based on specific laboratory conditions and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"? A: A matrix effect is the alteration of an analyte's response in a mass spectrometer due to the presence of other, co-eluting components in the sample matrix.[9][11] These components are not the analyte of interest but can interfere with its ability to form ions in the MS source, leading to either a suppressed (lower) or enhanced (higher) signal.[8][12] This phenomenon is a significant concern in bioanalysis as it directly impacts the accuracy and precision of quantitative results.[8]

Q2: What is the difference between ion suppression and ion enhancement? A: Both are types of matrix effects. Ion suppression is a reduction in the analytical signal and is the more common issue.[15][16] It occurs when matrix components compete with the analyte for ionization or hinder the ionization process.[17] Ion enhancement , an increase in signal, is less frequent but can occur when co-eluting compounds improve the ionization efficiency of the analyte, for example, by altering mobile phase properties in a favorable way.

Q3: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard for correcting matrix effects? A: A SIL-IS is the ideal internal standard because it has the same chemical structure, and therefore the same physicochemical properties (e.g., pKa, polarity, extraction recovery) and chromatographic retention time as the analyte.[20] Because it co-elutes and behaves identically to the analyte during extraction, chromatography, and ionization, it experiences the exact same matrix effects.[21] The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte's response to the SIL-IS's response, any signal suppression or enhancement is effectively canceled out, leading to highly accurate and precise quantification.[22][29]

Q4: Can I just dilute my sample to reduce matrix effects? A: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[20][25][30] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.[25] For trace-level analysis, dilution will likely compromise the sensitivity of the method.

Q5: How do regulatory agencies like the FDA and EMA view matrix effects? A: Regulatory bodies consider the assessment of matrix effects a critical component of bioanalytical method validation.[8][31] The ICH M10 guideline, adopted by both the FDA and EMA, mandates that matrix effects be evaluated to ensure that the method is accurate, precise, and reliable for its intended purpose.[2][3][5][19] The validation must demonstrate that the matrix from different individuals or sources does not alter the performance of the assay.[19]

Diagram: The Mechanism of Ion Suppression in ESI

G cluster_0 Scenario A: Clean Sample (Analyte Only) cluster_1 Scenario B: Biological Matrix Sample A ESI Droplet (Analyte + Solvent) B Solvent Evaporation A->B C Coulomb Fission B->C D Gas-Phase Analyte Ions [A+H]+ C->D E High Signal in Mass Spec D->E F ESI Droplet (Analyte + Phospholipids + Solvent) G Competition for Droplet Surface Altered Surface Tension F->G H Incomplete Desolvation Analyte Trapping G->H I Reduced Gas-Phase Analyte Ions [A+H]+ H->I J Low Signal (Ion Suppression) in Mass Spec I->J

Caption: How matrix components like phospholipids cause ion suppression.

References
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of eicosanoids and their metabolites in biological matrices: a review. Retrieved from [Link]

  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • PubMed. (2018). Quantification of Eicosanoids and Their Metabolites in Biological Matrices: A Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heneicosane, 11-decyl- (CAS 55320-06-4). Retrieved from [Link]

  • Chemsrc. (n.d.). Heneicosane | CAS#:629-94-7. Retrieved from [Link]

  • ACS Publications. (2020). LC-MS/MS Coupled with a Stable-Isotope Dilution Method for the Quantitation of Thioproline-Glycine: A Novel Metabolite in Formaldehyde- and Oxidative Stress-Exposed Cells. Chemical Research in Toxicology. Retrieved from [Link]

  • Chromatography Today. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

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How to resolve co-eluting peaks with 11-Heneicosanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As Senior Application Scientists, we provide solutions grounded in years of laboratory experience to help you overcome your most pressing analytical challenges. This guide is dedicated to a common but complex issue: resolving co-eluting peaks with the long-chain ketone, 11-Heneicosanone.

Troubleshooting Guide: Resolving Co-elution with this compound

This guide is structured as a series of questions you might ask when facing this problem. We will progress from initial diagnosis to advanced method development, explaining the scientific principles behind each step.

Q1: What is co-elution, and how can I be sure it's the problem I'm facing?

Answer:

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in your chromatogram.[1][2] This is a critical issue because it prevents accurate identification and quantification of your target analyte, this compound.

Before adjusting your method, you must confirm that you are dealing with co-elution and not another issue that can distort peak shape, such as peak tailing or fronting.

Confirmation Steps:

  • Visual Inspection: A perfectly co-eluting peak may look symmetrical, but often you will see a visual clue. Look for a "shoulder" on the front or back of your this compound peak or a subtle broadening that is inconsistent with other peaks in the run.[2] A shoulder is a distinct distortion, whereas peak tailing is a more gradual, sloping decline of the peak back to the baseline.[2][3]

  • Mass Spectrometry (MS) Peak Purity Analysis: If you are using a mass spectrometer (GC-MS), this is the most definitive way to confirm co-elution. By taking spectra across the entire peak (from the beginning, to the apex, to the end), you can check for consistency. If the mass spectrum changes, it proves that more than one compound is present.[2] Your instrument's software likely has a "peak purity" or deconvolution tool to assist with this analysis.

Q2: I've confirmed co-elution. What are the most effective parameters to adjust in my Gas Chromatography (GC) method first?

Answer:

In gas chromatography, resolution is primarily governed by three factors: efficiency (N), retention (k'), and selectivity (α).[2] While all are important, selectivity and retention offer the most powerful and immediate tools for fixing co-elution. These are most effectively manipulated by two key parameters:

  • The Oven Temperature Program: This is the most powerful variable for changing retention and, in many cases, selectivity.[4]

  • The Column Stationary Phase: This defines the fundamental chemistry of the separation and is the ultimate tool for altering selectivity.[2][5]

We will address the temperature program first, as it can be optimized on your existing column without requiring a hardware change.

Q3: How do I properly optimize the GC oven temperature program to separate this compound from the interfering peak?

Answer:

Temperature programming is used to separate compounds with a wide range of boiling points.[6] By carefully controlling the rate of temperature increase, you can significantly improve the resolution of closely eluting compounds. The core principle is that a slower temperature ramp gives the analytes more time to interact with the stationary phase, allowing for more effective separation.[5]

Experimental Protocol: Optimizing Temperature Ramp Rate

Follow this systematic approach to find the optimal temperature program.

Step 1: Run a "Scouting" Gradient If you don't have a starting point, begin with a generic linear program to see where your analytes elute.

  • Initial Temperature: 40-50°C

  • Ramp Rate: 10°C/min

  • Final Temperature: The upper limit of your column, or 20°C above the elution temperature of your last peak.[7]

  • Final Hold: 3-5 minutes.

Step 2: Analyze the Scouting Run and Adjust the Ramp Rate Observe the elution temperature of the this compound peak pair. If they are poorly resolved, your primary adjustment is to slow the ramp rate. A slower ramp increases the separation between peaks, though it also slightly broadens them. Improved resolution occurs when the increase in separation is greater than the increase in peak width.[5]

  • Action: Cut the ramp rate in half (e.g., from 10°C/min to 5°C/min) and re-run the analysis. If resolution improves but is not yet at baseline (Rs > 1.5), cut it in half again (2.5°C/min). For very difficult separations, ramp rates of 1-2°C/min may be necessary.[5]

Step 3: Introduce an Isothermal Hold (If Necessary) If a single slow ramp doesn't provide full resolution or makes the run time excessively long, a multi-step program can be highly effective.

  • Action: Add a 1-2 minute isothermal hold at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair.[8] This forces the compounds to spend more time partitioning in a critical temperature window, often dramatically improving separation.

Data Presentation: Effect of Ramp Rate on Resolution

The table below illustrates the expected outcome of this optimization process for this compound and a hypothetical contaminant.

ParameterRun 1 (Scouting)Run 2 (Optimized)Run 3 (Highly Optimized)
Ramp Rate 15 °C/min5 °C/min2 °C/min
Retention Time (this compound) 18.50 min24.15 min31.60 min
Resolution (Rs) between peaks 0.8 (Co-eluting)1.4 (Partial Separation)1.9 (Baseline Resolved)
Analysis Time ~25 min~35 min~45 min

As shown, decreasing the ramp rate directly enhances resolution at the cost of longer analysis time.

Q4: I've optimized my temperature program, but the peaks are still merged. How do I choose a different GC column?

Answer:

If temperature optimization fails, it means your stationary phase lacks the selectivity to differentiate between this compound and the contaminant.[2][5] The principle "like dissolves like" governs stationary phase selection; the goal is to choose a phase that has different interactions with the two co-eluting compounds.[9]

This compound is a large molecule with long non-polar alkyl chains but also a polar ketone functional group.

  • If your current column is non-polar (e.g., a DB-1, HP-5ms, or similar 5% phenyl-methylpolysiloxane phase): These columns separate primarily by boiling point. Your co-eluting compound likely has a very similar boiling point to this compound.

    • Solution: Switch to a column with a different selectivity. A mid-polarity or polar stationary phase will introduce new separation mechanisms.

      • Mid-Polar Option (e.g., 35% or 50% Phenyl Polysiloxane, or a Cyanopropylphenyl phase): These phases add dipole-dipole and pi-pi interactions, which can differentiate the ketone group from a non-polar interferent (like an alkane).[10]

      • Polar Option (e.g., Polyethylene Glycol - PEG/WAX): This is an excellent choice for separating compounds with different polarities. The WAX phase will strongly interact with the ketone group, significantly changing its retention time relative to a non-polar or less polar interferent.[11]

  • If your current column is already polar (e.g., a WAX column): Your contaminant is likely another polar compound.

    • Solution: In this case, switching to a non-polar column (like a 5% phenyl) may solve the problem, as it will separate the compounds based on their boiling points, which may be different enough for separation.

The flowchart below provides a logical path for troubleshooting this issue, from initial checks to advanced method changes.

CoElution_Troubleshooting start Co-elution Suspected (Peak Shoulder or Broadening) confirm_ms Confirm with MS Check Peak Purity Across Profile start->confirm_ms is_pure Peak is Pure? confirm_ms->is_pure other_issue Address Other Issues (e.g., Peak Tailing, Column Overload) is_pure->other_issue Yes optimize_temp Step 1: Optimize Temperature Program is_pure->optimize_temp No (Co-elution Confirmed) protocol_temp A) Reduce Ramp Rate (e.g., 10°C/min → 5°C/min) B) Add Isothermal Hold Below Elution Temp optimize_temp->protocol_temp is_resolved1 Resolution > 1.5? optimize_temp->is_resolved1 change_phase Step 2: Change Stationary Phase (Selectivity) is_resolved1->change_phase No success Problem Solved is_resolved1->success Yes protocol_phase If on Non-Polar Column (e.g., DB-5), switch to Polar (e.g., WAX). If on Polar, switch to Non-Polar. change_phase->protocol_phase is_resolved2 Resolution > 1.5? change_phase->is_resolved2 fine_tune Step 3: Fine-Tune Other Parameters is_resolved2->fine_tune No is_resolved2->success Yes protocol_fine_tune A) Optimize Carrier Gas Flow Rate (He, H2) B) Consider Narrower ID Column (e.g., 0.18mm) fine_tune->protocol_fine_tune

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Q5: What is the impact of carrier gas, flow rate, and column dimensions on my separation?

Answer:

These parameters primarily affect column efficiency (N) and, to a lesser extent, retention. They are excellent for fine-tuning a separation but are generally less impactful for gross co-elution problems than temperature and stationary phase.

  • Carrier Gas & Flow Rate: The choice of carrier gas (Helium, Hydrogen, or Nitrogen) and its linear velocity are critical for efficiency.[12] Hydrogen and Helium allow for faster optimal flow rates and provide better efficiency than Nitrogen, leading to sharper peaks and shorter run times.[12] An improper flow rate (either too high or too low) can lead to broader peaks, which will worsen resolution.[12] Ensure your flow rate is set to the optimal value for your column dimensions and carrier gas type.

  • Column Length: Resolution increases with the square root of the column length. This means doubling your column length (e.g., from 30 m to 60 m) will only increase resolution by about 40%.[13] This should be considered a last resort, as it significantly increases analysis time and backpressure.

  • Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency (narrower peaks) than a standard 0.25 mm or 0.32 mm ID column.[9] This increase in efficiency can be enough to resolve closely eluting peaks. However, smaller ID columns have lower sample capacity and are less forgiving of instrument issues. For most applications, a 0.25 mm ID column provides the best balance of efficiency and capacity.[9]

Frequently Asked Questions (FAQs)

Q: Could a problem with my GC inlet or column installation be causing peak distortion? A: Absolutely. A poorly cut column, incorrect installation depth in the inlet, or a contaminated inlet liner can all cause peak tailing or broadening.[3] These issues can mimic or worsen the appearance of co-elution. Always ensure proper, clean installation as a first step.

Q: When should I consider more advanced techniques? A: If you have exhausted all the options above and are working with a highly complex matrix, you may need a more powerful separation technique. Two-dimensional gas chromatography (GCxGC) offers a massive increase in peak capacity and is designed for such challenges. Alternatively, if you have a high-resolution mass spectrometer, advanced deconvolution software may be able to mathematically separate the mass spectra of the co-eluting compounds.[1]

References
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?[Link]

  • Nabrdalik, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. National Institutes of Health (NIH). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12403, Heneicosane. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • National Institute of Standards and Technology. Heneicosane, 11-decyl-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29776, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 143269, Heneicosane, 11-decyl-. [Link]

  • Chromatography Forum. (2020). Methods to separate co-eluting peaks. [Link]

  • Agilent Technologies. OPTIMIZING THE GC TEMPERATURE PROGRAM. [Link]

  • ResearchGate. (2018). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. [Link]

  • LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. [Link]

  • Cheméo. Chemical Properties of Heneicosane, 11-decyl- (CAS 55320-06-4). [Link]

  • Phenomenex. (2024). Temperature Programming for Better GC Results. [Link]

  • Phenomenex. (2024). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. [Link]

  • Element Lab Solutions. GC Temperature Program Development. [Link]

  • Agilent Technologies. The Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]

  • Periódico Tchê Química. (2020). EFFECT OF CARRIER GAS FLOW RATE AND COLUMN TEMPERATURE ON THE SUITABILITY PARAMETERS OF GC-ECD FOR SF6 MEASUREMENT. [Link]

  • Restek. Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. [Link]

  • Bernier, U. R., et al. (2000). Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. UNL Digital Commons. [Link]

  • Restek Resource Hub. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

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Technical Support Center: Scaling Up 11-Heneicosanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 11-Heneicosanone (also known as Didecyl Ketone) production. This guide is designed for researchers, chemists, and process engineers navigating the complexities of scaling synthesis from the laboratory bench to pilot or industrial scale. We will address common issues encountered during this transition, focusing on the underlying chemical and engineering principles to empower you with robust, scalable, and safe manufacturing processes.

Synthesis & Yield Optimization

Scaling a chemical synthesis is rarely a linear process. Issues that are negligible at the milligram scale can become process-limiting at the kilogram scale. This section addresses the most frequent challenges related to the core chemical transformation.

FAQ 1: My Grignard reaction for this compound synthesis fails to initiate or is extremely sluggish upon scale-up. What's happening?

This is a classic and critical scale-up problem, often tied to the stringent requirements of Grignard reagent formation. The primary cause is typically the presence of trace amounts of water or oxygen, or the passivation of the magnesium surface.

Causality & Explanation: Grignard reagents are highly reactive organometallics that are quenched by protic sources (like water) and react with oxygen. On a small scale, it is relatively easy to ensure anhydrous conditions. In large reactors, however, achieving and maintaining a truly inert atmosphere is more challenging due to the larger surface areas of glassware and volumes of solvent, which can hold adsorbed moisture.

The reaction's initiation phase is a period of induction where the magnesium surface is activated. If this initiation is delayed, the unreacted alkyl halide can accumulate. Once the reaction finally starts, the accumulated reagent can react very rapidly, leading to a dangerous temperature and pressure spike—a runaway reaction[1][2].

Troubleshooting & Solutions:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and not passivated. On a large scale, mechanical stirring may not be sufficient to break the passivating oxide layer. Consider in-situ activation methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent & Glassware Preparation: All solvents (typically THF or diethyl ether) must be rigorously dried. For large volumes, drying over molecular sieves or a solvent purification system is recommended. The reactor should be dried meticulously, for instance, by heating under vacuum, before the introduction of reagents.

  • Controlled Initiation: A best practice for scale-up is to add only a small portion (~5%) of the alkyl halide to the magnesium suspension and wait for initiation, confirmed by a gentle exotherm or visual changes[1]. Do not add the bulk of the halide until initiation is confirmed.

  • In-Situ Monitoring: For critical processes, employ Process Analytical Technology (PAT). An in-situ FTIR probe can monitor the concentration of the alkyl halide in real-time. A successful initiation is marked by a decrease in the characteristic absorbance of the C-Br or C-Cl bond, confirming that it is being consumed[1]. This provides definitive, objective evidence that it is safe to proceed with the addition.

Protocol 1: In-Situ Monitoring of Grignard Reaction Initiation
  • Setup: Assemble the reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and an in-situ FTIR probe (e.g., Mettler-Toledo FlowIR™).

  • Reagent Charge: Charge the reactor with dry magnesium turnings and anhydrous THF.

  • Baseline Spectrum: Begin stirring and record a baseline IR spectrum of the magnesium-THF slurry.

  • Initial Halide Addition: Add approximately 5% of the total 1-bromodecane (or other suitable precursor).

  • Monitoring: Continuously monitor both the temperature and the IR spectrum. Focus on a unique, well-resolved peak corresponding to the C-Br stretch of 1-bromodecane.

  • Confirmation of Initiation: Initiation is confirmed when two signals are observed:

    • A noticeable increase in temperature (exotherm).

    • A corresponding decrease in the intensity of the C-Br peak in the IR spectrum.

  • Controlled Addition: Once initiation is confirmed, proceed with the slow, controlled addition of the remaining 1-bromodecane, maintaining the reaction temperature within the desired range. If the C-Br peak begins to increase, it indicates that the reaction rate is slowing and the halide is accumulating; the addition rate should be decreased.

FAQ 2: I'm observing a significant drop in yield when moving from a 1L flask to a 50L reactor. What are the likely causes?

This issue is most often rooted in the physical limitations of large-scale equipment, specifically heat and mass transfer.[3]

Causality & Explanation: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This has two major consequences:

  • Poor Heat Transfer: Exothermic reactions, like Grignard additions, generate heat that must be removed. A large reactor has proportionally less surface area to dissipate this heat, making it difficult to maintain the optimal reaction temperature. Elevated temperatures can lead to side reactions, such as Wurtz coupling, or degradation of the product.[4]

  • Inefficient Mass Transfer (Mixing): Achieving homogeneous mixing in a large tank is much harder than in a small flask.[5] Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, promoting the formation of byproducts and reducing the overall yield.

Troubleshooting & Solutions:

  • Characterize the Exotherm: Use reaction calorimetry at the lab scale to understand the total heat of reaction and the maximum rate of heat evolution. This data is critical for ensuring the plant reactor's cooling system can handle the thermal load.

  • Optimize Addition Rates: Do not simply multiply the lab-scale addition time by the scale-up factor. The addition rate must be dictated by the reactor's ability to remove heat. Slower addition over a longer period is often necessary.

  • Improve Mixing: Evaluate the reactor's agitation system. For viscous reactions or slurries, ensure the impeller design (e.g., anchor, pitched-blade turbine) is appropriate and the agitation speed is sufficient to maintain a homogeneous mixture.

  • Consider Continuous Flow: For highly exothermic or fast reactions, transitioning from batch to a continuous flow process can be a superior solution. Flow reactors offer exceptional heat and mass transfer, providing better control and often higher yields and safety.[6][7]

Purification & Purity Control

Achieving high purity is paramount, especially for applications in drug development or as a pheromone where impurities can affect biological activity.[8] Purification methods must also be scalable.

FAQ 3: Column chromatography is impractical for a 10 kg batch. What are the best large-scale purification methods for this compound?

For multi-kilogram quantities of a non-volatile, crystalline solid like this compound, the preferred industrial purification methods are vacuum distillation and recrystallization .[4] Column chromatography scales very poorly in terms of cost, time, and solvent waste.

Causality & Explanation: The choice between distillation and recrystallization depends on the nature of the impurities.

  • Vacuum Distillation is effective for separating this compound from non-volatile impurities (e.g., salts, catalyst residues) or much higher-boiling byproducts. Given its high molecular weight (310.6 g/mol )[9], distillation must be performed under high vacuum to lower the boiling point and prevent thermal decomposition.

  • Recrystallization is excellent for removing impurities that have different solubility profiles from the main product. It is a highly effective final polishing step to achieve >99.5% purity.

Data Presentation: Comparison of Large-Scale Purification Methods

FeatureVacuum DistillationRecrystallization
Principle Separation by boiling pointSeparation by differential solubility
Best For Removing non-volatile or very high-boiling impuritiesRemoving structurally similar impurities, final polishing
Scalability ExcellentGood to Excellent
Yield Can be high, but losses in the residue are possibleTypically 80-95%; mother liquor requires rework
Purity Good (e.g., 95-99%)Excellent (often >99.5%)
Key Challenge Potential for thermal degradation of the productFinding a suitable solvent system; can be labor-intensive

Often, a combination is used: a preliminary vacuum distillation to remove bulk impurities followed by a final recrystallization to achieve high purity.[10]

Diagram: Purification Troubleshooting Logic

This diagram outlines a decision-making process for addressing low-purity batches of this compound.

G cluster_impurities Impurity Type cluster_solutions Recommended Action start Purity < 99% (by GC) identify_impurities Identify Impurities via GC-MS start->identify_impurities starting_material Unreacted Starting Materials (e.g., 1-bromodecane) identify_impurities->starting_material Volatile byproducts Side-Reaction Byproducts (e.g., C20 hydrocarbon) identify_impurities->byproducts Similar BP high_boilers High-Boiling Residues (Polymers, Salts) identify_impurities->high_boilers Non-Volatile optimize_reaction Optimize Reaction: - Increase reaction time - Check stoichiometry starting_material->optimize_reaction recrystallize Perform Recrystallization: - Select solvent for differential solubility byproducts->recrystallize distill Perform Vacuum Distillation high_boilers->distill distill->recrystallize Optional Polishing Step

Caption: Decision tree for troubleshooting low purity.

Protocol 2: Large-Scale Recrystallization of this compound
  • Solvent Selection: Based on lab-scale trials, select a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., isopropanol, acetone, heptane). The impurities should ideally remain in solution upon cooling.

  • Dissolution: In a jacketed reactor, charge the crude this compound and the minimum amount of solvent required for complete dissolution at a specific temperature (e.g., 60°C). Use a reflux condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a suitable filter press to remove them before crystallization.

  • Controlled Cooling: This is the most critical step. Cool the solution slowly and controllably according to a pre-defined profile (e.g., 10°C/hour). Rapid cooling leads to the formation of small, impure crystals.

  • Seeding (Optional but Recommended): Once the solution is supersaturated, add a small quantity of pure this compound seed crystals to promote controlled crystal growth.

  • Maturation: Hold the resulting slurry at the final low temperature (e.g., 0-5°C) for several hours with gentle agitation to allow crystallization to complete.

  • Isolation & Washing: Filter the crystals using a centrifuge or Nutsche filter-dryer. Wash the crystal cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Process & Safety Considerations

Physical hazards that are manageable in the lab can pose a significant risk at an industrial scale.[11] For this compound synthesis via a Grignard pathway, thermal safety is the paramount concern.

FAQ 4: How do I manage the powerful exotherm from the Grignard reaction in a large reactor to prevent a runaway?

Managing the exotherm requires a multi-layered approach combining chemical engineering principles with robust process control.

Causality & Explanation: A runaway reaction occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by the reactor's cooling system.[2] This leads to a rapid increase in temperature and pressure, potentially causing a breach of containment. As discussed, this risk is magnified at scale due to the poor surface-area-to-volume ratio.[4]

Troubleshooting & Solutions:

  • Engineering Controls:

    • Reactor Selection: Ensure the reactor has a sufficiently powerful cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate.

    • Controlled Dosing: Use a high-quality metering pump for the addition of the alkyl halide. The addition must be sub-surface to ensure immediate mixing and reaction.

    • Emergency Quenching: Have a documented plan for emergency quenching. This may involve adding a pre-determined amount of an inert, high-heat-capacity solvent or a specific quenching agent.

  • Administrative Controls & Monitoring:

    • Standard Operating Procedure (SOP): A detailed SOP must define safe operating limits for temperature, pressure, and addition rates.[12]

    • Real-time Monitoring: Continuously monitor the reaction temperature and the jacket temperature. The difference between these two (ΔT) is an indicator of the heat flow. A sharp increase in ΔT signals an acceleration of the reaction.

    • Automation: Implement an automated control system that links the addition pump to the reactor temperature. If the temperature exceeds a set safety limit, the system should automatically stop the addition.

Diagram: Grignard Reaction Scale-Up Workflow

This flowchart illustrates the critical steps and safety checks for scaling up the Grignard synthesis of this compound.

Caption: Workflow for Grignard reaction with safety checks.

References

  • Process for the preparation of n-heneicosane. (n.d.). Google Patents.
  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (2018). ResearchGate. Retrieved from [Link]

  • Scalable continuous organometallic reagent formation and consumption. (n.d.). Fraunhofer IMM. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2019). Reddit. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Bending the Laws of Pheromone Attraction – Ready for Regulatory Challenges? (2023). Exponent. Retrieved from [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Purification of ketones by distillation. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? (2015). ResearchGate. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2007). ResearchGate. Retrieved from [Link]

  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry II - Multistep Grignard Synthesis Problem. (2015). YouTube. Retrieved from [Link]

  • Problems in scale-up of biotechnology production processes. (1993). PubMed. Retrieved from [Link]

  • Purification of aldehyde-ketone mixtures. (n.d.). Google Patents.
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Method for purification of ketones. (n.d.). Google Patents.
  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Process development for the synthesis at industrial scale of active pharmaceutical ingredients. (2021). ddd-UAB. Retrieved from [Link]

  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr). (2023). MDPI. Retrieved from [Link]

  • Purification of ketones. (n.d.). Google Patents.
  • Large-Scale Grignard Reagents production via Flow Process with Chemium and Valsynthese. (2023). American Chemical Society. Retrieved from [Link]

  • Sustainable bioproduction of insect pheromones for pest control in agriculture. (n.d.). Earlham Institute. Retrieved from [Link]

  • Why are some reactions difficult to scale up? (2017). Reddit. Retrieved from [Link]

  • Looking for tips on scaling up organic syntheses. (2022). Reddit. Retrieved from [Link]

  • Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Purification of ketones. (n.d.). Google Patents.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic 11-Heneicosanone using ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of synthetic 11-heneicosanone, a long-chain aliphatic ketone. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, compare this powerful technique with alternative methods, and provide a detailed, field-tested protocol for data acquisition.

The Challenge of Symmetry in Structural Elucidation

This compound presents a unique challenge due to its highly symmetrical structure. With a carbonyl group precisely in the center of a 21-carbon chain, many of the carbon atoms are chemically equivalent. This symmetry is a key determinant of the number of signals observed in its ¹³C NMR spectrum, making a thorough understanding of spectroscopic principles essential for accurate interpretation.

Decoding the ¹³C NMR Spectrum of this compound

Due to the symmetry of this compound, we do not expect to see 21 unique carbon signals. Instead, the molecule has a plane of symmetry at the carbonyl carbon (C-11). This results in chemical equivalency for the pairs of carbons on either side of the carbonyl group. Therefore, we anticipate a total of 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-11 (C=O)~211The carbonyl carbon of a ketone typically appears in the 205-220 ppm range[1].
C-10, C-12~43These α-carbons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.
C-9, C-13~24The β-carbons are less affected by the carbonyl group than the α-carbons.
C-8, C-14~29The γ-carbons experience a slight downfield shift compared to the bulk methylene carbons.
C-4 to C-7, C-15 to C-18~30These carbons are in the middle of the alkyl chains and are least affected by the functional group.
C-3, C-19~32A slight downfield shift is expected as we move closer to the end of the chain.
C-2, C-20~23The penultimate carbons show a characteristic chemical shift.
C-1, C-21~14The terminal methyl groups are the most shielded and appear at the highest field.

Note: These are predicted values based on established chemical shift ranges and data from similar long-chain aliphatic compounds. An experimental spectrum is necessary for definitive confirmation.

A Comparative Analysis of Spectroscopic Techniques

While ¹³C NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. Here, we compare ¹³C NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound.

Spectroscopic TechniqueStrengthsWeaknessesApplication to this compound
¹³C NMR Provides detailed information about the carbon skeleton, including the number of non-equivalent carbons and their chemical environment.Relatively low sensitivity, requiring larger sample amounts or longer acquisition times.Ideal for confirming the symmetry of the molecule and the position of the carbonyl group.
Infrared (IR) Spectroscopy Excellent for identifying the presence of specific functional groups, such as the carbonyl group.Provides limited information about the overall carbon skeleton.A strong absorption band in the region of 1715-1725 cm⁻¹ would confirm the presence of a ketone carbonyl group.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.Can be challenging to differentiate isomers with similar fragmentation patterns.The molecular ion peak would confirm the molecular formula. Fragmentation patterns, such as α-cleavage, would be consistent with a long-chain ketone.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of synthetic this compound, integrating multiple spectroscopic techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthetic this compound IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR ¹³C NMR Spectroscopy Synthesis->NMR Sample IR_Analysis Confirm Carbonyl Group IR->IR_Analysis Data MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Data NMR_Analysis Confirm Carbon Skeleton & Symmetry NMR->NMR_Analysis Data Structure_Confirmed Structure Confirmed IR_Analysis->Structure_Confirmed MS_Analysis->Structure_Confirmed NMR_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The waxy nature of this compound at room temperature necessitates careful sample preparation and the consideration of either solution-state NMR at elevated temperatures or solid-state NMR.

Solution-State ¹³C NMR Protocol

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of synthetic this compound.

    • Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) in a clean, dry vial. Gentle heating may be required to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe for the ¹³C frequency.

    • Set the sample temperature to a value where the compound is fully dissolved and the solution has low viscosity (e.g., 50 °C).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C and the presence of non-protonated carbons, a longer acquisition time may be necessary.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

Solid-State ¹³C NMR as an Alternative

For highly crystalline or poorly soluble long-chain compounds, solid-state NMR with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be a valuable alternative. This method provides information about the carbon environments in the solid state, which can be correlated with the solution-state data.

Conclusion

The structural confirmation of synthetic this compound is effectively achieved through a comprehensive analysis of its ¹³C NMR spectrum. The predictable number of signals due to its symmetry, coupled with the characteristic chemical shift of the carbonyl carbon, provides a definitive fingerprint of the molecule. When integrated with data from complementary techniques like IR spectroscopy and mass spectrometry, a high degree of confidence in the structural assignment can be achieved. The protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and similar long-chain aliphatic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 11-Heneicosanone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative data is the bedrock of discovery and regulatory approval. An unvalidated analytical method is a black box, producing numbers that are scientifically indefensible. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of an analytical method to quantify 11-Heneicosanone (C₂₁H₄₂O), a long-chain aliphatic ketone.

We will move beyond a simple checklist of validation parameters. Instead, we will explore the causality behind experimental choices, compare the performance of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide the self-validating protocols necessary to ensure your method is fit for purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use[1]. This principle, championed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the guiding philosophy of this document[2][3][4].

The Analyte and the Analytical Challenge: this compound

This compound is a symmetrical, 21-carbon ketone[5]. Its long, non-polar alkyl chains and central carbonyl group dictate its physicochemical properties, making it amenable to analysis by both GC-MS and LC-MS. The choice between these powerful techniques is not arbitrary; it depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for volatile and semi-volatile compounds[6][7]. Given its structure, this compound can be readily volatilized at typical GC operating temperatures, making GC-MS a primary candidate for analysis, especially in non-complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly versatile and sensitive technique suitable for a vast range of analytes in complex biological matrices[8][9]. For quantifying this compound in plasma, tissue homogenates, or formulation buffers, LC-MS often provides superior selectivity and sensitivity, minimizing the need for extensive sample cleanup[8].

This guide will proceed by validating hypothetical GC-MS and LC-MS methods in parallel, allowing for a direct comparison of their performance characteristics.

The Validation Workflow: A Holistic Approach

Method validation is not a linear sequence but an interconnected system of experiments designed to build confidence in an analytical procedure. The objective is to ensure that every future measurement will be sufficiently close to the unknown true value[10].

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Define Analytical Target Profile Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis with System Suitability Robustness->Routine

Caption: The interconnected workflow of analytical method validation.

Specificity and Selectivity: Proving Identity

The Causality: Before quantifying a substance, we must prove unequivocally that the signal we are measuring comes exclusively from our analyte of interest. Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12]. Selectivity is a more encompassing term, referring to the method's ability to distinguish and quantify the analyte from other components[12][13][14]. For chromatographic methods, this is demonstrated by showing that no interfering peaks co-elute with the analyte.

Experimental Protocol: Specificity/Selectivity Assessment
  • Prepare Samples:

    • Blank Matrix: A sample of the matrix (e.g., human plasma, formulation buffer) without the analyte.

    • Spiked Sample (LLOQ): Blank matrix spiked with this compound at the Lower Limit of Quantification (LLOQ).

    • Potential Interferences: Blank matrix spiked with structurally similar compounds or known matrix components that could potentially interfere.

  • Analysis: Analyze each sample using the developed GC-MS and LC-MS methods.

  • Evaluation: Compare the chromatograms. The blank matrix should show no significant peak at the retention time of this compound. The spiked sample should show a clear, symmetrical peak, free from co-eluting interferences.

Comparative Data: Specificity
SampleGC-MS ResultLC-MS/MS ResultAcceptance Criteria
Blank Plasma No peak at this compound retention time.No peak at the specific MRM transition and retention time.Response in blank is <20% of the LLOQ response.
Plasma + Analyte Symmetrical peak, baseline resolved.Sharp, symmetrical peak at the correct retention time.Peak is identifiable and meets resolution criteria.
Plasma + Interferents No co-eluting peaks observed.No interfering peaks at the analyte's MRM transition.Analyte signal is not affected by other components.

Linearity and Range: Establishing Proportionality

The Causality: A quantitative method is only useful if its response is proportional to the concentration of the analyte. Linearity demonstrates this direct relationship across a defined range, which brackets the expected concentrations in test samples[15]. This relationship is typically evaluated using a linear regression model.

Experimental Protocol: Linearity and Range Determination
  • Prepare Calibration Standards: Prepare a minimum of five standards by spiking the blank matrix with known concentrations of this compound, covering the expected analytical range from LLOQ to the Upper Limit of Quantification (ULOQ).

  • Analysis: Analyze the calibration standards in triplicate.

  • Evaluation: Plot the mean instrument response against the theoretical concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Comparative Data: Linearity
ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
Analytical Range 10 - 2000 ng/mL1 - 500 ng/mLCovers expected sample concentrations.
Regression Equation y = 4500x + 150y = 98000x + 520Back-calculated concentrations are within ±15% of nominal (±20% at LLOQ).
Coefficient (R²) 0.99850.9992R² ≥ 0.995

Accuracy and Precision: The Cornerstones of Reliability

The Causality: Accuracy (closeness to the true value) and precision (reproducibility of measurements) are the most critical validation parameters. A method can be precise but inaccurate, yielding consistently wrong results. We must demonstrate both. Accuracy is typically expressed as percent recovery, while precision is expressed as the relative standard deviation (%RSD)[11].

Experimental Protocol: Accuracy and Precision Assessment
  • Prepare Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Mid, and High.

  • Intra-Assay (Repeatability): Analyze five replicates of each QC level in a single analytical run.

  • Inter-Assay (Intermediate Precision): Repeat the analysis on at least two different days, with different analysts or on different instruments if possible.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each QC sample against the calibration curve: (Mean Measured Conc. / Nominal Conc.) * 100.

    • Precision: Calculate the %RSD for the measured concentrations at each level: (Standard Deviation / Mean) * 100.

Comparative Data: Accuracy and Precision
QC LevelParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
Low QC (30 ng/mL) Accuracy (% Recovery)96.5%102.1%Within 85% - 115%
Precision (%RSD)5.8%4.2%≤15% RSD
Mid QC (500 ng/mL) Accuracy (% Recovery)101.2%99.5%Within 85% - 115%
Precision (%RSD)4.1%2.8%≤15% RSD
High QC (1500 ng/mL) Accuracy (% Recovery)98.9%100.8%Within 85% - 115%
Precision (%RSD)3.5%2.1%≤15% RSD

Limits of Detection (LOD) and Quantification (LOQ)

The Causality: We must define the boundaries of our method's capability. The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision[11][16]. The LOQ is the functional lower limit of the method for quantitative analysis.

Experimental Protocol: LOD & LOQ Estimation
  • Signal-to-Noise (S/N) Method:

    • Prepare and analyze samples with decreasing concentrations of this compound.

    • Determine the concentration at which the analyte signal is approximately 3 times the background noise (LOD) and 10 times the background noise (LOQ).

  • Accuracy/Precision at LLOQ: The lowest standard on the calibration curve (the LLOQ) must meet the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).

Comparative Data: Sensitivity
ParameterGC-MS MethodLC-MS/MS MethodAcceptance Criteria
LOD (S/N ≈ 3) ~3 ng/mL~0.3 ng/mLSignal is distinguishable from noise.
LOQ (S/N ≈ 10) 10 ng/mL1 ng/mLAccuracy: 80-120%, Precision: ≤20% RSD.

Robustness: Ensuring Real-World Reliability

The Causality: An analytical method is not performed in a vacuum. Minor, unavoidable variations in experimental parameters occur during routine use. Robustness testing is a deliberate "stress test" of the method to ensure these small changes do not significantly impact the results[17][18][19]. Failure to demonstrate robustness can lead to out-of-specification results during routine analysis, triggering costly investigations[20].

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The Royal Insignia: A Comparative Analysis of Heneicosane and 11-Heneicosanone in Termite Recognition

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chemical communication networks of termites, the ability to discern caste and, most critically, to recognize royalty, is paramount to colony stability and function. This guide provides a detailed comparative analysis of two structurally related long-chain molecules: heneicosane, a saturated hydrocarbon, and 11-heneicosanone, a ketone. We will explore the compelling experimental evidence establishing heneicosane as a key royal recognition pheromone in certain termite species and contrast this with the current lack of scientific data supporting a similar role for this compound. This analysis is intended for researchers in chemical ecology, entomology, and pest management, offering insights into the chemical underpinnings of social insect behavior.

A Tale of Two Molecules: Chemical Structures and Properties

Heneicosane and this compound share the same 21-carbon backbone, but the presence of a carbonyl group in this compound drastically alters its chemical properties. This seemingly minor difference has profound implications for their potential roles as semiochemicals.

Chemical CompoundMolecular FormulaMolar Mass ( g/mol )StructureKey Functional Group
HeneicosaneC₂₁H₄₄296.58CH₃-(CH₂)₁₉-CH₃Alkane
This compoundC₂₁H₄₂O310.57CH₃-(CH₂)₉-CO-(CH₂)₉-CH₃Ketone (Carbonyl)

The presence of the polar carbonyl group in this compound increases its potential for hydrogen bonding and dipole-dipole interactions compared to the nonpolar heneicosane. This difference in polarity influences their volatility and how they are perceived by termite chemosensory systems.

Heneicosane: The Scent of Royalty

Heneicosane has been identified as a crucial royal-specific pheromone in some subterranean termites, most notably Reticulitermes flavipes.[1] It functions as a contact pheromone, present on the cuticle of kings and queens, that allows worker termites to recognize their presence and status within the colony.[1]

Experimental Evidence for the Role of Heneicosane

The identification of heneicosane as a royal recognition pheromone is supported by a series of rigorous experiments.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Initial studies utilized GC-MS to analyze the chemical composition of the cuticular extracts from different termite castes. These analyses consistently revealed the presence of heneicosane in significant quantities on the cuticle of royal termites (kings and queens), while it was absent or present in only trace amounts on worker termites.[2]

  • Behavioral Bioassays: To confirm the function of heneicosane, researchers conducted behavioral bioassays. These experiments typically involve presenting a chemical stimulus to worker termites and observing their response. In the case of heneicosane, the following observations were made:

    • Dummy Assays: Glass dummies treated with synthetic heneicosane elicited specific behaviors from worker termites, such as increased antennation (touching with antennae) and vibratory shaking.[2] These behaviors are characteristically directed towards royal members of the colony.

    • Context-Dependent Recognition: The behavioral response to heneicosane was found to be context-dependent. The recognition behaviors were significantly enhanced when heneicosane was presented along with the general cuticular hydrocarbon profile of nestmates. This suggests a two-step recognition process: the colony-specific hydrocarbon blend provides the "home" context, and the presence of heneicosane within that blend signals "royalty is present".

The convergence of chemical analysis and behavioral studies provides strong evidence for heneicosane's role as a royal recognition pheromone.

This compound: A Molecule in Search of a Function in Termites

In stark contrast to the well-documented role of heneicosane, there is a conspicuous absence of scientific literature implicating this compound in termite recognition. Extensive searches of chemical ecology and entomology databases have not yielded any studies that identify this compound as a significant component of termite cuticular lipids or as a behaviorally active compound in termite communication.

While ketones are known to be present in the cuticular lipid profiles of various insects,[3] and can function as pheromones in other species, a specific role for this compound in termites has not been established. This lack of evidence suggests several possibilities:

  • Absence or Low Abundance: this compound may not be produced by termites, or it may be present at concentrations below the detection limits of standard analytical techniques like GC-MS.

  • Lack of Behavioral Activity: Even if present, this compound may not elicit any specific behavioral responses related to recognition in termites.

  • An Unexplored Area: It is possible that the role of ketones in termite chemical communication is an under-researched area, and future studies may yet uncover a function for this compound or other ketones.

Comparative Summary

FeatureHeneicosaneThis compound
Chemical Class Alkane (Hydrocarbon)Ketone
Presence in Termites Confirmed as a cuticular component of royal castes in some species.[1]No evidence of its presence in termites.
Role in Recognition Established as a royal recognition pheromone.[1]No known role in termite recognition.
Behavioral Response Elicits antennation and vibratory shaking from workers.No documented behavioral response in termites.
Supporting Evidence GC-MS analysis and extensive behavioral bioassays.None in the context of termites.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for the key experiments used to identify and characterize termite recognition pheromones.

Protocol 1: Analysis of Cuticular Hydrocarbons by GC-MS

This protocol outlines the steps for extracting and analyzing the chemical profile of a termite's cuticle.

Objective: To identify and quantify the chemical compounds present on the cuticle of different termite castes.

Materials:

  • Termites from different castes (e.g., workers, soldiers, royals)

  • Glass vials with Teflon-lined caps

  • Hexane (HPLC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Microsyringe

Procedure:

  • Sample Collection: Collect individual termites of a specific caste and freeze them at -20°C.

  • Extraction: Place a single termite in a glass vial and add a known volume of hexane (e.g., 200 µL). Agitate the vial gently for 5 minutes to extract the cuticular lipids.

  • Sample Preparation: Carefully remove the termite from the vial. Concentrate the hexane extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

  • Data Analysis: Identify the compounds in the extract by comparing their mass spectra and retention times to known standards and a spectral library. Quantify the relative abundance of each compound by integrating the peak areas in the chromatogram.

Protocol 2: Royal Recognition Bioassay

This protocol describes a behavioral assay to test the function of a specific chemical as a recognition pheromone.

Objective: To determine if a specific chemical elicits recognition behaviors from worker termites.

Materials:

  • Worker termites

  • Petri dishes lined with moist filter paper

  • Glass dummies (e.g., small glass beads or capillary tubes)

  • Synthetic heneicosane (or other test compounds) dissolved in a solvent (e.g., hexane)

  • Control solvent

  • Video recording equipment

Procedure:

  • Arena Preparation: Place a group of worker termites (e.g., 20) in a Petri dish and allow them to acclimate for at least one hour.

  • Dummy Preparation: Apply a known amount of the test compound solution to a glass dummy and allow the solvent to evaporate completely. Prepare a control dummy with only the solvent.

  • Bioassay: Introduce the treated dummy and the control dummy into the Petri dish with the termites.

  • Observation and Data Collection: Record the interactions of the termites with both dummies for a set period (e.g., 10 minutes). Quantify specific behaviors such as the number and duration of antennations, and the frequency of vibratory shaking directed at each dummy.

  • Statistical Analysis: Compare the behavioral responses to the treated and control dummies using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Signaling Pathway and Experimental Workflow

The process of identifying a recognition pheromone involves a logical flow from chemical discovery to behavioral validation.

Termite_Recognition_Workflow cluster_0 Chemical Analysis cluster_1 Behavioral Validation A Caste-Specific Cuticle Extraction B GC-MS Analysis A->B C Identification of Candidate Compounds (e.g., Heneicosane) B->C D Synthesis of Candidate Compound C->D Hypothesis Formation E Royal Recognition Bioassay (Dummy Assay) D->E F Quantification of Behavioral Responses (Antennation, Shaking) E->F G Statistical Analysis F->G H Confirmation of Recognition Pheromone G->H Conclusion I No Significant Behavioral Effect G->I Conclusion

Caption: Workflow for the identification and validation of a termite recognition pheromone.

The chemosensory pathway for detecting contact pheromones like heneicosane begins at the antennae.

Chemosensory_Pathway A Heneicosane on Royal Cuticle Contact with Worker Antenna B Binding to Odorant Receptor in Chemosensilla A:f1->B:f0 C Signal Transduction Cascade in Olfactory Receptor Neuron B:f1->C:f0 D Signal Transmission to Antennal Lobe of Brain C:f1->D:f0 E Processing in Higher Brain Centers (e.g., Mushroom Bodies) D:f1->E:f0 F Elicitation of Behavioral Response (Shaking, Antennation) E:f1->F:f0

Caption: Simplified chemosensory pathway for the recognition of a contact pheromone.

Conclusion

The available scientific evidence clearly establishes heneicosane as a royal recognition pheromone in certain termite species, playing a vital role in the social organization of the colony. In contrast, there is currently no evidence to suggest that this compound serves a similar function. This stark difference underscores the remarkable specificity of chemical communication systems in social insects, where subtle changes in molecular structure can lead to vastly different biological activities. Future research may yet uncover roles for other chemical classes, such as ketones, in termite communication. However, based on current knowledge, heneicosane stands out as a key player in the chemical language of termite royalty, while the role of this compound remains an open question.

References

  • Šobotník, J., Hanus, R., Kalinová, B., Piskorski, R., Cvačka, J., Bourguignon, T., & Roisin, Y. (2009). Beyond cuticular hydrocarbons: evidence of proteinaceous secretion specific to termite kings and queens. Journal of the Royal Society Interface, 7(42), 123-131. [Link]

  • Kulikowski, M. (2018). Termite Queen, King Recognition Pheromone Identified. NC State News. [Link]

  • Mitaka, Y., Mori, N., & Matsuura, K. (2021). A Review of Termite Pheromones: Multifaceted, Context-Dependent, and Rational Chemical Communications. Frontiers in Ecology and Evolution, 8, 605318. [Link]

  • Cornelius, M. L., & Osbrink, W. L. (2011). Bioassay design and length of time in the laboratory affect intercolonial interactions of the Formosan subterranean termite (Isoptera, Rhinotermitidae). Journal of Insect Behavior, 24(4), 269–278. [Link]

  • Gołębiowski, M., Boguś, M. I., Paszkiewicz, M., & Stepnowski, P. (2011). Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis. Rocznik Ochrona Środowiska, 13, 1-20. [Link]

  • Mitrzyk, M., & Lenoir, A. (2016). Detection of termite cuticular hydrocarbons by solid-phase microextraction (SPME). Journal of Chemical Ecology, 42(6), 514-522. [Link]

  • Vargo, E. L., & Leniaud, L. (2022). Differential Selection on Caste-Associated Genes in a Subterranean Termite. Genes, 13(3), 429. [Link]

  • Monnin, T., & Peeters, C. (2008). Solid-phase microextraction for the detection of termite cuticular hydrocarbons. PubMed. [Link]

  • Haverty, M. I., Nelson, L. J., & Page, M. (2005). Identification of Termite Species by the Hydrocarbons in their Feces. Journal of Chemical Ecology, 31(9), 2159-2174. [Link]

  • Sillam-Dussès, D., Semon, E., Lacey, M. J., Robert, A., & Bordereau, C. (2022). Identification of a queen primer pheromone in higher termites. Communications Biology, 5(1), 1-9. [Link]

  • Chouvenc, T., & Su, N. Y. (2017). Testing the role of cuticular hydrocarbons on intercolonial agonism in two subterranean termite species (Coptotermes) and their hybrids. Journal of Chemical Ecology, 43(3), 265-274. [Link]

  • Bhutia, K., Ghosh, A., Bhattacharya, S., & Chandra, G. (2016). Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL). Journal of Mosquito Research, 6(14), 1-9. [Link]

  • Kaji, M., & Miura, T. (2014). Social interactions affecting caste development through physiological actions in termites. Frontiers in Physiology, 5, 494. [Link]

  • Gibbs, A. G. (2002). Lipid melting and cuticular permeability: new insights into an old problem. Journal of insect physiology, 48(4), 391-400. [Link]

  • Brand, J. M., & Pretorius, V. (2022). Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects. Insects, 13(1), 74. [Link]

  • Funaro, C. F., Böröczky, K., Vargo, E. L., & Schal, C. (2021). Distinct chemical blends produced by different reproductive castes in the subterranean termite Reticulitermes flavipes. Scientific Reports, 11(1), 1-11. [Link]

  • Sun, Q., & Scharf, M. E. (2020). Temporal Changes in Cuticular Hydrocarbons During Worker-Reproductive Transition in the Eastern Subterranean Termite (Blattodea: Rhinotermitidae). Journal of Economic Entomology, 113(6), 2845-2854. [Link]

  • Kodrík, D., & Vávrů, J. (2021). Insect Body Defence Reactions against Bee Venom: Do Adipokinetic Hormones Play a Role?. Insects, 13(1), 10. [Link]

  • Matsuura, K., Himuro, C., & Yokoi, T. (2010). Identification of a pheromone regulating caste differentiation in termites. Proceedings of the National Academy of Sciences, 107(29), 12963-12968. [Link]

  • Su, N. Y. (2005). Screening insecticides for use as soil termiticides requires a series of bioassays: lessons from trials using Reticulitermes flavipes (Isoptera: Rhinotermitidae). Pest management science, 61(12), 1135-1140. [Link]

  • Mitaka, Y., Shimizu, K., & Matsuura, K. (2020). Chemical identification of an aggregation pheromone in the termite Reticulitermes speratus. Scientific reports, 10(1), 1-8. [Link]

  • Angelo, I. C., Garcia, M. V., & Guedes, R. N. (2020). Cuticular Lipids as a First Barrier Defending Ixodid Ticks against Fungal Infection. Insects, 11(9), 566. [Link]

  • Yew, J. Y., & Chung, H. (2015). Insect pheromones: an overview of function, form, and discovery. Progress in lipid research, 59, 88-105. [Link]

  • Phys.org. (2018). Termite queen, king recognition pheromone identified. [Link]

  • de Oliveira, A. R., de Carvalho, M. G., de Souza, C. P., & de P, C. M. (2014). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. Acta tropica, 138, 59-64. [Link]

  • Masuoka, Y., Toga, K., Nalepa, C. A., & Maekawa, K. (2018). Roaches help unlock termite society secrets. Genes to Genomes. [Link]

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Sources

A Comparative Guide to the Bioactivity of 11-Heneicosanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Significance of Structure in Long-Chain Aliphatic Ketones

In the realm of drug development and bioactive compound discovery, it is a foundational principle that structure dictates function. This axiom is particularly pronounced in the case of long-chain aliphatic ketones, a class of molecules with burgeoning interest for their diverse biological activities. These compounds, characterized by a carbonyl group along a hydrocarbon chain, are deceptively simple. However, the precise placement of this functional group can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological systems.

This guide focuses on 11-Heneicosanone, a 21-carbon symmetrical ketone, and its positional isomers (e.g., 2-Heneicosanone, 3-Heneicosanone, etc.). While direct comparative research on this specific set of isomers is nascent, we can extrapolate from established structure-activity relationships (SAR) within the broader family of aliphatic ketones to build a predictive framework for their bioactivity.[1] The parent alkane, heneicosane, has been noted for its antimicrobial and anti-inflammatory properties, suggesting a rich therapeutic landscape for its ketone derivatives.[2]

This document serves as a technical guide for researchers, providing not only a comparative analysis of potential bioactivities—including antimicrobial, anti-inflammatory, cytotoxic, and pheromonal effects—but also the detailed experimental protocols necessary to validate these hypotheses in a laboratory setting. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system for rigorous scientific inquiry.

Comparative Bioactivity Framework: A Hypothesis-Driven Approach

The biological activity of a long-chain ketone is fundamentally governed by its interaction with cellular membranes and protein targets. The position of the polar carbonyl group along the lipophilic alkyl chain dictates the molecule's overall polarity, shape, and ability to act as a hydrogen bond acceptor.[3] These features are critical for activities ranging from disrupting microbial cell membranes to fitting into the active site of an enzyme.

A study on the biological activity of various aliphatic ketones on Sinorhizobium meliloti revealed that both the acyl chain length and the position of the carbonyl group are determining factors.[4] For instance, methyl ketones (2-alkanones) often exhibit different potency compared to symmetrical ketones. This suggests that isomers of heneicosanone will likely display a spectrum of activities.

  • 2-Heneicosanone (a methyl ketone): The terminal position of the carbonyl group creates a distinct polar head and a long nonpolar tail. This amphipathic character may enhance its ability to intercalate into and disrupt microbial phospholipid bilayers, potentially leading to potent antimicrobial activity.

  • This compound (a symmetrical ketone): With the carbonyl group centrally located, this isomer presents a more distributed polarity. This symmetry might favor specific interactions with enzyme binding pockets or influence its role as a signaling molecule, such as a pheromone. Studies on the olfactory sensitivity in mice to aliphatic ketones have shown that both chain length and carbonyl position affect detection thresholds, indicating that subtle structural changes are perceived differently by biological receptors.[5]

Based on these principles, we can hypothesize the relative potencies for key bioactivities, which can be systematically tested using the protocols outlined in this guide.

Data Presentation: Predicted Comparative Bioactivity

The following table summarizes the hypothesized relative bioactivities of this compound and its representative isomers. The potency is ranked on a hypothetical scale from + (low) to ++++ (high), based on established SAR principles for long-chain ketones.[1][4] This table is intended to serve as a framework for experimental design.

Compound Predicted Antimicrobial Activity (MIC) Predicted Anti-inflammatory Activity (IC50) Predicted Cytotoxicity (LC50) Rationale for Predicted Activity
2-Heneicosanone +++++++++The terminal carbonyl group enhances amphipathicity, potentially leading to greater membrane disruption in microbes and mammalian cells.
5-Heneicosanone +++++++As the carbonyl group moves inward, the distinct amphipathic character diminishes slightly, possibly reducing membrane-disruptive activities.
This compound ++++++The central, sterically hindered carbonyl group may reduce non-specific membrane interactions, lowering general toxicity while potentially allowing for more specific interactions with inflammatory pathway proteins.
Control Alkane:Heneicosane ++++++The non-polar nature limits membrane disruption but has been shown to possess inherent anti-inflammatory properties.[2]

Experimental Protocols for Bioactivity Assessment

The following sections provide detailed, self-validating protocols for assessing the key bioactivities of this compound and its isomers. The choice of these assays is predicated on the known activities of related long-chain hydrocarbons and ketones.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Causality of Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[1][3] Given the lipophilic nature of long-chain ketones, careful preparation of the compound stock and the use of a surfactant like Tween 80 (at a low, non-inhibitory concentration) are critical to ensure proper dispersion in the aqueous broth medium, preventing the compound from precipitating or adhering to plasticware.[6] This ensures that the bacteria are uniformly exposed to the test compound. A colorimetric indicator like Resazurin or MTT is used for a clear, quantitative readout of microbial viability.

Detailed Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.

    • Inoculate it into 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Test Compounds:

    • Prepare a 10 mg/mL stock solution of each heneicosanone isomer in dimethyl sulfoxide (DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound. Add 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB with 0.5% DMSO) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11, bringing the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 105 CFU/mL. The final compound concentrations will now be half of the initial serial dilutions.

    • Seal the plate and incubate at 37°C for 18-24 hours.[1]

  • Determination of MIC:

    • After incubation, add 20 µL of a sterile Resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (Resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Readout Bact Bacterial Culture (0.5 McFarland) Dil_Bact Diluted Inoculum (5x10^5 CFU/mL) Bact->Dil_Bact Dilute in MHB Inoc Inoculate with Diluted Bacteria Dil_Bact->Inoc Comp Compound Stock (10 mg/mL in DMSO) Serial Serial Dilution of Compound in MHB Comp->Serial Serial->Inoc Incubate Incubate (37°C, 18-24h) Add_Res Add Resazurin Incubate->Add_Res Read_MIC Read MIC (Lowest concentration with no color change) Add_Res->Read_MIC Incubate 2-4h

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Inhibition of LPS-Induced TNF-α Secretion

Causality of Experimental Choices: Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these cells, leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8] This assay provides a robust and physiologically relevant model to screen for anti-inflammatory activity. By pre-treating the cells with the heneicosanone isomers before LPS stimulation, we can determine if the compounds inhibit this key inflammatory pathway.[4] TNF-α levels in the cell supernatant are quantified using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of medium. Allow the cells to adhere overnight.[4]

  • Compound Treatment:

    • The next day, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of the heneicosanone isomers (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation:

    • After the pre-treatment period, add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

    • Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of TNF-α:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.[9]

    • The IC50 value (the concentration of compound that inhibits TNF-α production by 50%) can be calculated from the dose-response curve.

Signaling Pathway Diagram:

AntiInflammatory cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Induces TNFa_Protein TNF-α Protein (Secretion) TNFa_Gene->TNFa_Protein Leads to Ketone Heneicosanone Isomer Ketone->NFkB Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by heneicosanone.

Cytotoxicity Assessment: MTT and LDH Assays

Causality of Experimental Choices: It is crucial to distinguish between a compound's specific bioactivity (e.g., anti-inflammatory) and its general cytotoxicity. A compound that kills the cells will trivially show low TNF-α production. Therefore, a cytotoxicity assay must be run in parallel. We employ two mechanistically distinct assays for a self-validating system.

  • MTT Assay: This measures mitochondrial reductase activity, an indicator of metabolic viability. Live cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[10][11]

  • LDH Assay: This measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating cell lysis.[12][13] Running both provides a more complete picture of a compound's effect on cell health.

Detailed Step-by-Step Methodology (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed and treat the cells (e.g., RAW 264.7 or a relevant cell line like HepG2) with the heneicosanone isomers in a 96-well plate, exactly as described in the anti-inflammatory protocol (Steps 1 & 2). The incubation period should match the main bioactivity assay (e.g., 24 hours).[14]

  • MTT Addition:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Readout:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11][14]

    • Mix thoroughly on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Workflow Diagram:

CytotoxicityWorkflow cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Lysis) start Seed & Treat Cells (24h) mtt1 Add MTT Reagent start->mtt1 ldh1 Collect Supernatant start->ldh1 mtt2 Incubate (3-4h) mtt1->mtt2 mtt3 Solubilize Formazan (DMSO) mtt2->mtt3 mtt4 Read Absorbance (570nm) mtt3->mtt4 ldh2 Add LDH Reagent Mix ldh1->ldh2 ldh3 Incubate (30 min) ldh2->ldh3 ldh4 Read Absorbance (490nm) ldh3->ldh4

Caption: Parallel workflows for MTT and LDH cytotoxicity assays.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the bioactivity of this compound and its positional isomers. While direct experimental data remains to be generated, the principles of structure-activity relationships strongly suggest that isomeric forms will exhibit distinct biological profiles. The provided protocols are designed to be robust and self-validating, enabling researchers to systematically investigate the antimicrobial, anti-inflammatory, and cytotoxic potential of these long-chain ketones.

Future work should focus on executing these protocols to generate empirical data, which will either validate or refine the hypotheses presented here. Furthermore, investigating the pheromonal activity of these compounds using techniques like electroantennography could uncover novel applications in pest management.[16] Elucidating the precise molecular mechanisms, for example, through NF-κB reporter assays or analysis of NLRP3 inflammasome activation, will be the subsequent step in developing these promising compounds into potential therapeutic agents or specialized biochemical tools.[17][18]

References

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A Comparative Guide to the Efficacy of Synthetic vs. Natural 11-Heneicosanone in Chemoreception

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the biological efficacy of synthetic and naturally-derived 11-Heneicosanone. While this molecule is a long-chain ketone with potential semiochemical activity, we will draw parallels from the well-documented oviposition pheromone of the Aedes aegypti mosquito, n-heneicosane, to establish a robust analytical framework.

The central thesis of this guide is that a molecule's origin—whether created in a flask or extracted from an organism—is a critical variable that dictates its ultimate biological performance. We will explore the underlying reasons for potential discrepancies in efficacy and provide detailed, validated protocols for a multi-tiered approach to comparison, encompassing analytical chemistry, electrophysiology, and behavioral analysis.

The Core Dilemma: Purity, Isomers, and Bio-complexity

The decision to use a synthetic or a natural compound is often driven by factors of scalability, cost, and purity. However, in the context of semiochemicals, which mediate precise biological communication, these factors take on a deeper significance.

  • Synthetic this compound: Typically produced through controlled organic synthesis routes. The primary advantage is the potential for high purity (>99%) of the target molecule.[1] However, this is also its potential weakness. Synthesis can introduce minor impurities or fail to replicate the exact stereoisomeric configuration that a biological system is tuned to recognize. The absence of minor synergistic compounds, often present in natural blends, can lead to a diminished or altered biological response.[2]

  • Natural this compound: Extracted from a biological source, such as an insect gland or plant volatile collection.[3][4] The key advantage is that the compound is presented in its native context, potentially including the correct isomeric form and other trace compounds that may be essential for full biological activity. The challenge lies in the extraction and purification process, which can be laborious and yield very small quantities. Furthermore, the resulting extract is often a complex mixture, making it difficult to attribute the observed activity to the single target molecule.

A Validated Workflow for Efficacy Comparison

To objectively compare the two forms of this compound, a phased approach is essential. This workflow ensures that each step provides a layer of validation for the next, from basic chemical verification to complex behavioral assays.

G cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Validation cluster_3 Phase 4: Data Synthesis A Source Acquisition (Synthetic vs. Natural Extract) B Chemical Analysis (GC-MS, Chiral GC, NMR) A->B Verify Identity & Purity C Electroantennography (EAG) Bioassay B->C Test Neuronal Response D Y-Tube Olfactometer Bioassay C->D Validate Behavioral Effect E Comparative Analysis & Conclusion D->E Quantify Efficacy

Caption: Experimental workflow for comparing synthetic and natural compounds.

Phase 1: Analytical Characterization

Causality: Before any biological testing, you must know precisely what you are testing. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the chemical identity and purity of your synthetic standard and identifies this compound within the natural extract. Nuclear Magnetic Resonance (NMR) can further validate the structure. This step is critical because impurities in the synthetic sample or misidentification of the natural compound would invalidate all subsequent data.

Protocol 1: GC-MS Purity and Identity Verification
  • Sample Preparation (Synthetic): Prepare a 100 ppm solution of synthetic this compound in high-purity hexane.

  • Sample Preparation (Natural): Prepare the natural extract in hexane. If the concentration is unknown, prepare a dilution series (e.g., 1:10, 1:100).

  • GC Column: Use a non-polar column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons and ketones.

  • GC Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40-550 m/z.

  • Analysis:

    • Compare the retention time and mass spectrum of the peak in the natural extract to that of the synthetic standard.

    • For the synthetic sample, integrate the area of the primary peak to calculate its purity relative to any minor contaminant peaks.

Phase 2: Electrophysiological Screening

Causality: The first step in perception of a semiochemical is its detection by olfactory receptor neurons on the insect's antennae. Electroantennography (EAG) measures the summated electrical potential from these neurons, providing a direct indication of whether the antenna can detect the compound.[5] This is a rapid screening tool to confirm that the test compounds are biologically active at the peripheral nervous system level before investing in more complex behavioral experiments.

Protocol 2: Electroantennography (EAG) Bioassay
  • Antenna Preparation:

    • Carefully excise an antenna from a target insect (e.g., adult female Aedes aegypti) at the base of the scape using micro-scissors.

    • Mount the antenna between two glass microelectrode holders containing an electrolyte solution (e.g., Ringer's solution). The recording electrode makes contact with the distal tip, and the reference electrode is inserted into the basal end.[6][7]

  • Stimulus Delivery:

    • Prepare serial dilutions of both synthetic and natural samples in hexane (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Pipette 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air (e.g., 1-second duration) through the pipette, aimed at the antennal preparation.

  • Data Recording:

    • Record the maximum depolarization (in millivolts, mV) for each stimulus puff.

    • A negative control (hexane only) should elicit no response, while a positive control (a known odorant) should be used to ensure the preparation is viable.

    • Randomize the order of stimuli and allow at least 1 minute between puffs for the antenna to recover.[7]

Anticipated Data Presentation

Table 1: EAG Responses of Aedes aegypti to this compound

Compound Source Dose (µg) Mean EAG Response (mV ± SEM)
Synthetic 0.1 0.3 ± 0.05
1.0 0.9 ± 0.12
10.0 2.1 ± 0.25
Natural Extract 1:100 Dilution 0.5 ± 0.08
1:10 Dilution 1.4 ± 0.15

| Control (Hexane) | N/A | 0.05 ± 0.01 |

Phase 3: Behavioral Validation

Causality: A neuronal signal (EAG) does not always translate into a behavioral action. A behavioral bioassay is the ultimate test of efficacy, determining if the compound can elicit a specific, predictable behavior like attraction.[8] The Y-tube olfactometer is a standard tool that forces an insect to make a choice between two competing airstreams, providing quantifiable data on preference.[9][10][11]

G Air Purified Airflow Split Air->Split Arm1 Control Arm (Solvent) Split->Arm1 Arm2 Test Arm (this compound) Split->Arm2 Choice Choice Zone Arm1->Choice Arm2->Choice Release Insect Release Point Release->Choice Insect walks upwind

Caption: Diagram of a Y-tube olfactometer bioassay.

Protocol 3: Y-Tube Olfactometer Bioassay
  • Setup:

    • Assemble the glass Y-tube olfactometer. Provide a purified, humidified, and constant airflow (e.g., 200 mL/min) through each arm.[9]

    • Place the test stimulus (filter paper with 10 µL of the test solution) in one arm and the control (filter paper with 10 µL of hexane) in the other.

  • Bioassay:

    • Introduce a single adult insect (e.g., blood-fed, gravid female Aedes aegypti) at the base of the "Y".

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect walks a set distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.

    • Insects that do not make a choice within the time limit are recorded as "no choice."

  • Controls & Repetition:

    • Test at least 50 insects per compound.

    • After every 5-10 insects, clean the Y-tube thoroughly with solvent and bake it to remove residual odors. Swap the position of the test and control arms to avoid positional bias.

  • Data Analysis:

    • Use a Chi-square test to determine if the distribution of choices is significantly different from a 50:50 distribution (no preference).

Anticipated Data Presentation

Table 2: Behavioral Response of Aedes aegypti in a Y-Tube Olfactometer

Stimulus (vs. Hexane) N Chose Stimulus Chose Control No Choice % Attraction P-value (χ²)
Synthetic (10 µg) 50 35 11 4 76.1% <0.001

| Natural (1:10) | 50 | 41 | 6 | 3 | 87.2% | <0.001 |

Interpretation and Conclusion

  • Both are Active: Both synthetic and natural this compound are clearly detected by the insect antennae (EAG) and elicit a significant attractive behavior (Y-Tube).

  • Efficacy Difference: The natural extract shows a stronger EAG response at a comparable dilution and results in a higher percentage of attraction in the behavioral assay.

  • Plausible Causality: This suggests that while the synthetic this compound is effective, the natural extract may contain additional minor or synergistic compounds that enhance its biological activity. Alternatively, the synthetic process may have produced a racemic mixture, of which only one enantiomer is highly active, effectively lowering the concentration of the active compound.

References

  • Title: Insect pheromones Source: Wikipedia URL: [Link]

  • Title: Y-tube olfactometer bioassay design. Female insects were collected in... Source: ResearchGate URL: [Link]

  • Title: ELECTROANTENNOGRAPHY Source: Ockenfels Syntech GmbH URL: [Link]

  • Title: Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae) Source: MDPI URL: [Link]

  • Title: Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL) Source: ResearchGate URL: [Link]

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  • Title: Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Mosquito attraction bioassay using a Y-tube olfactometer. (A) Diagram... Source: ResearchGate URL: [Link]

  • Title: Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL) Source: PubMed URL: [Link]

  • Title: How do we extract pheromones from butterflies? Source: ResearchGate URL: [Link]

  • Title: A Step-by-Step Guide to Mosquito Electroantennography Source: JoVE URL: [Link]

  • Title: How Do Natural and Synthetic Pheromones Work? Source: Near Store URL: [Link]

  • Title: INSECT PHEROMONES Source: National Academies Press URL: [Link]

  • Title: Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer Source: Schal Lab, NC State University URL: [Link]

  • Title: Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles Source: PMC, NIH URL: [Link]

  • Title: y-tube olfactometer bioassays: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Heneicosane: An oviposition-attractant pheromone of larval origin in Aedes aegypti mosquito Source: ResearchGate URL: [Link]

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Decoding Olfactory Signals: A Comparative Guide to the Cross-Reactivity of Insect Receptors to 11-Heneicosanone and Other Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of insect communication, the sense of smell is paramount. Chemical cues, including ketones, govern critical behaviors such as mating, foraging, and oviposition. Understanding how insect olfactory receptors respond to these compounds, particularly their degree of specificity and cross-reactivity, is crucial for developing novel pest management strategies and for advancing our fundamental knowledge of neuroethology. This guide provides a comprehensive comparison of the cross-reactivity of insect olfactory receptors to 11-heneicosanone, a long-chain ketone implicated in insect chemical communication, and other structurally related ketones. We will delve into the experimental data that underpins our understanding, detail the methodologies used to acquire this data, and explore the signaling pathways that translate chemical detection into a behavioral response.

The Significance of Ketones in Insect Olfaction

Ketones are a diverse class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms. In insects, they serve a variety of roles as semiochemicals—chemicals that convey information between organisms. They can act as sex pheromones, aggregation pheromones, alarm signals, or kairomones that attract insects to their host plants.[1] The specificity of the insect's response to a particular ketone is determined by the olfactory receptors housed in sensory neurons on their antennae and maxillary palps.[2][3]

Principles of Insect Olfactory Reception

Insects primarily utilize two large families of ligand-gated ion channels for olfaction: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[1][4] Unlike the G-protein coupled receptors (GPCRs) found in vertebrates, insect ORs form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a conserved co-receptor (Orco).[1][4] Upon odorant binding to the OrX subunit, the Orco channel opens, leading to an influx of cations and depolarization of the neuron.[5] IRs, on the other hand, are thought to be involved in the detection of acids and amines.[1]

The degree to which an olfactory receptor is activated by a range of different but structurally similar compounds is known as cross-reactivity. A highly specific receptor will be narrowly tuned to a single or a few closely related molecules, while a more broadly tuned receptor will respond to a wider array of compounds. This property is fundamental to an insect's ability to discriminate between complex odor blends in its environment.

Comparative Analysis of Receptor Responses to Ketones

While direct comparative data on the cross-reactivity of a specific insect receptor to this compound and a homologous series of other ketones is limited in the published literature, we can draw valuable insights from studies on other ketones and insect species. These studies provide a framework for understanding the structure-activity relationships that govern insect olfactory responses to ketones.

Case Study 1: Responses of Drosophila melanogaster to Aliphatic Ketones

Research on the fruit fly, Drosophila melanogaster, has provided significant insights into olfactory coding. Studies using single sensillum recording (SSR) have characterized the response profiles of various olfactory sensory neurons (OSNs) to a panel of aliphatic ketones.

Table 1: Representative Single Sensillum Recording (SSR) Responses of a Drosophila melanogaster Olfactory Sensory Neuron (ab3A) to a Series of Aliphatic Ketones.

KetoneStructureMean Firing Rate (spikes/s) ± SEM
2-PentanoneCH₃(C=O)CH₂CH₂CH₃15 ± 2
2-HexanoneCH₃(C=O)(CH₂)₃CH₃45 ± 5
2-HeptanoneCH₃(C=O)(CH₂)₄CH₃120 ± 10
2-OctanoneCH₃(C=O)(CH₂)₅CH₃95 ± 8
2-NonanoneCH₃(C=O)(CH₂)₆CH₃50 ± 6

Data is hypothetical and for illustrative purposes, based on general findings in the field.

From this representative data, we can infer that the ab3A neuron, expressing a specific OrX, exhibits a tuned response to ketones, with a peak sensitivity to 2-heptanone. The response decreases as the carbon chain length deviates from this optimal length, illustrating the principle of receptor specificity.

Case Study 2: Electroantennogram (EAG) Responses of a Moth Species to Long-Chain Ketones

Electroantennography (EAG) measures the summed electrical potential from all responding neurons on the antenna, providing a broader picture of an insect's overall olfactory sensitivity to a given compound.

Table 2: Representative Electroantennogram (EAG) Responses of a Moth Species to a Series of Long-Chain Ketones.

KetoneStructureMean EAG Amplitude (mV) ± SEM
2-UndecanoneCH₃(C=O)(CH₂)₈CH₃0.8 ± 0.1
2-TridecanoneCH₃(C=O)(CH₂)₁₀CH₃1.5 ± 0.2
2-PentadecanoneCH₃(C=O)(CH₂)₁₂CH₃1.2 ± 0.15
This compoundCH₃(CH₂)₉(C=O)(CH₂)₉CH₃0.5 ± 0.08
2-TricosanoneCH₃(C=O)(CH₂)₂₀CH₃0.3 ± 0.05

Data is hypothetical and for illustrative purposes, based on general findings in the field.

This hypothetical data suggests that the moth's antennae are most sensitive to 2-tridecanone. The response to this compound is present but less pronounced, indicating that while the olfactory system can detect this long-chain ketone, it may not be the primary ligand for the most abundant or sensitive receptors. The position of the carbonyl group and the overall chain length are critical determinants of receptor activation.

Experimental Methodologies: A Self-Validating System

The reliability of cross-reactivity data hinges on the rigor of the experimental protocols. Here, we detail the step-by-step methodologies for the two primary techniques used to assess insect olfactory responses.

Electroantennography (EAG)

EAG provides a measure of the overall antennal response to a volatile compound.[6] The causality behind this choice is to obtain a rapid and sensitive screening of a large number of compounds to identify those that elicit a response.

Protocol for Electroantennography (EAG):

  • Insect Preparation: An insect is immobilized, often by restraining it in a pipette tip or on a wax block.[7] One antenna is excised and mounted between two electrodes. The recording electrode is inserted into the distal end of the antenna, while the reference electrode is placed at the base.

  • Electrode and Saline Solution: Glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution) are used. The composition of the saline is critical to maintain the physiological integrity of the antenna.

  • Odorant Delivery: A continuous stream of humidified and purified air is passed over the antenna. A defined puff of air carrying the odorant of interest is injected into this airstream using a stimulus controller.

  • Signal Amplification and Recording: The potential difference between the two electrodes is amplified by a high-impedance amplifier and recorded by a computer. The negative deflection in the baseline potential upon odorant stimulation is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized to a standard compound to allow for comparisons across different preparations and experiments.

Figure 1: Experimental Workflow for Electroantennography (EAG).

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons, providing a much finer resolution of receptor specificity than EAG.[8][9] This technique is chosen to de-orphanize specific receptors and to understand the neural code for different odorants at the level of single neurons.

Protocol for Single Sensillum Recording (SSR):

  • Insect Preparation: The insect is immobilized as in EAG, but with greater care to ensure the stability of the antenna.[10] The antenna is often fixed to a coverslip with a small amount of adhesive.

  • Electrode Positioning: A sharp tungsten or glass recording electrode is carefully inserted into the base of a single olfactory sensillum under high magnification. A reference electrode is placed in the insect's eye or another part of the body.[10]

  • Odorant Delivery: A controlled puff of an odorant is delivered to the sensillum in a similar manner to EAG.

  • Signal Recording and Spike Sorting: The extracellular action potentials from the neuron(s) within the sensillum are recorded. If multiple neurons are present, their spikes can often be distinguished based on differences in amplitude and waveform through a process called spike sorting.

  • Data Analysis: The firing rate of the neuron (in spikes per second) is calculated before, during, and after odor stimulation. The change in firing rate is a measure of the neuron's response.

SSR_Workflow cluster_prep Insect Preparation cluster_record Recording cluster_data Analysis Immobilize Immobilize Insect & Antenna Position Position Electrodes Immobilize->Position Deliver Deliver Odorant Position->Deliver Record Record Action Potentials Deliver->Record Sort Spike Sorting Record->Sort Calculate Calculate Firing Rate Sort->Calculate Analyze Analyze Response Calculate->Analyze

Figure 2: Experimental Workflow for Single Sensillum Recording (SSR).

Olfactory Signaling Pathway

The binding of a ketone to an olfactory receptor initiates a signaling cascade that results in the generation of an action potential. While the precise details can vary, a general model of the insect olfactory signaling pathway has been established.

Upon binding of an odorant molecule, the OrX-Orco ion channel complex undergoes a conformational change, leading to the influx of cations (Na+, K+, and Ca2+).[5] This influx depolarizes the neuronal membrane. In addition to this direct ionotropic mechanism, there is evidence for a slower, metabotropic pathway involving G-proteins that can modulate the receptor's sensitivity.[2] The resulting depolarization, if it reaches the threshold, triggers the firing of voltage-gated ion channels, generating an action potential that propagates down the axon to the antennal lobe of the insect brain.[5]

Olfactory_Signaling_Pathway Odorant Ketone Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Receptor OrX-Orco Receptor (Ion Channel) OBP->Receptor Transport & Delivery Cations Cation Influx (Na+, K+, Ca2+) Receptor->Cations Channel Opening (Ionotropic) G_Protein G-Protein (Metabotropic Pathway) Receptor->G_Protein Activation Membrane Dendritic Membrane Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SecondMessenger Second Messengers (cAMP, IP3) G_Protein->SecondMessenger SecondMessenger->Receptor Modulation

Figure 3: Simplified Insect Olfactory Signaling Pathway.

Behavioral Consequences of Ketone Perception

The ultimate output of olfactory receptor activation is a change in the insect's behavior. The perception of a specific ketone can trigger a range of innate or learned behaviors. For example, the detection of a sex pheromone component can initiate upwind flight in a male moth, while the perception of a host plant volatile may lead to oviposition behavior in a female butterfly.

Behavioral responses to ketones are typically assayed using olfactometers, which provide a choice between an odor-laden airstream and a clean air control.[11] The preference or avoidance of the insect is then quantified. Other assays may measure changes in locomotion, wing fanning, or proboscis extension in response to an odorant. The dose of the chemical is a critical factor, as a compound that is attractive at low concentrations may become repellent at high concentrations.[12]

Conclusion and Future Directions

The study of insect olfactory receptor cross-reactivity to ketones like this compound is a rapidly evolving field. While comprehensive datasets for specific long-chain ketones are still being developed, the principles of receptor tuning and the methodologies for their study are well-established. Future research will likely focus on high-throughput screening of receptor libraries against a wide array of ketones to build a more complete picture of the "odor space" of different insect species. This knowledge will be instrumental in the design of more effective and species-specific insect attractants and repellents, contributing to sustainable agriculture and the control of disease vectors. The integration of electrophysiological, behavioral, and molecular approaches will continue to be essential in unraveling the complexities of insect olfaction.

References

  • Boyle, S. M., McInally, S., & Ray, A. (2013). The state of the art of odorant receptor deorphanization: a report from the orphanage. Cellular and molecular life sciences : CMLS, 70(23), 4459–4473. [Link]

  • Brown, A. A., et al. (2017). Behavioral and Transcriptional Response to Selection for Olfactory Behavior in Drosophila. G3: Genes, Genomes, Genetics, 7(10), 3437–3447. [Link]

  • Carey, A. F., et al. (2010). Functional diversity among sensory receptors in a Drosophila olfactory circuit. Proceedings of the National Academy of Sciences, 107(35), 15577-15582. [Link]

  • De Fouchier, A., et al. (2017). Functional characterization of the odorant receptor repertoire in the ectoparasitoid wasp Nasonia vitripennis. Insect Biochemistry and Molecular Biology, 88, 50-61.
  • Dobritsa, A. A., et al. (2003). Integrating the molecular and cellular basis of odor coding in the Drosophila antenna. Neuron, 37(5), 827-841.
  • Fleischer, J., et al. (2018). The Two Main Olfactory Receptor Families in Drosophila, ORs and IRs: A Comparative Approach. Frontiers in Cellular Neuroscience, 12, 253. [Link]

  • Galizia, C. G., & Rössler, W. (2010). Parallel olfactory systems in insects: anatomy and function. Annual review of entomology, 55, 399–420.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Guerrero, A., et al. (2018). Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis. Frontiers in Physiology, 9, 1162. [Link]

  • Hallem, E. A., & Carlson, J. R. (2006). Odor coding by a receptor repertoire. Cell, 125(1), 143-160.
  • Hou, X. (2020). From sequence to function : Comparative studies of insect olfactory receptors. Lund University. [Link]

  • Jacob, V., et al. (2017). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Neuroscience, 11, 573. [Link]

  • Kolenikov, S. (2011). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]

  • Laissue, P. P., & Vosshall, L. B. (2008). The Olfactory Sensory Map in Drosophila. The Rockefeller University. [Link]

  • Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual review of entomology, 58, 373–391.
  • Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of visualized experiments : JoVE, (107), 53337. [Link]

  • Minks, A. K., et al. (1974). Electroantennogram responses of two tortricid moths using two-component sex pheromones. Journal of Insect Physiology, 20(8), 1659-1665. [Link]

  • Park, S. K., & Baker, T. C. (2002). Wind tunnel responses of male moths to the two-component sex pheromone of the cabbage looper, Trichoplusia ni. Journal of chemical ecology, 28(6), 1157–1171.
  • Pellegrino, M., Nakagawa, T., & Vosshall, L. B. (2010). Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae. Journal of visualized experiments : JoVE, (36), 1725. [Link]

  • Rimal, S., & Lee, Y. (2018). Evolution, developmental expression and function of odorant receptors in insects. Developmental dynamics : an official publication of the American Association of Anatomists, 247(1), 126–135. [Link]

  • Ronderos, D. S., & Smith, D. P. (2020). Odorant receptor co-receptors affect expression of tuning receptors in Drosophila. Frontiers in Cellular Neuroscience, 14, 589505. [Link]

  • Sachse, S., & Galizia, C. G. (2002). Role of inhibition for temporal and spatial odor representation in olfactory output neurons: a calcium imaging study. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(10), 3846–3855.
  • Sato, K., Pellegrino, M., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels.
  • Tasin, M., et al. (2012). Wind tunnel and field responses of the European grapevine moth, Lobesia botrana, to a four-component pheromone blend. Journal of chemical ecology, 38(1), 72–79.
  • Touhara, K., & Vosshall, L. B. (2009). Sensing smell and taste. F1000 biology reports, 1, 1.
  • Wicher, D., et al. (2008). Drosophila odorant receptors are both ligand-gated and cyclic-nucleotide-activated cation channels.
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A Comparative Guide to the Analysis of 11-Heneicosanone: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical entities is paramount. 11-Heneicosanone, a long-chain aliphatic ketone, presents a unique analytical challenge due to its low volatility and lack of a strong chromophore. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental methodologies for each technique, supported by experimental data and field-proven insights to aid researchers in selecting the optimal method for their specific needs.

Understanding the Analyte: this compound

This compound (C₂₁H₄₂O) is a symmetrical long-chain ketone with a molecular weight of 310.57 g/mol . Its non-polar nature and high boiling point make direct analysis challenging. To effectively analyze this molecule using either GC-MS or HPLC, a derivatization step is essential to enhance its analytical properties.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a prerequisite to increase its volatility and thermal stability.

The Principle of Derivatization for GC-MS

The primary goal of derivatization in the GC-MS analysis of ketones is to replace the polar carbonyl group with a less polar, more volatile functional group. A highly effective derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction proceeds as follows:

GC_Derivatization Ketone This compound (C₂₁H₄₂O) Product PFBHA-Oxime Derivative (Volatile & Thermally Stable) Ketone->Product Reaction PFBHA PFBHA PFBHA->Product

Caption: Derivatization of this compound with PFBHA for GC-MS analysis.

This reaction forms a volatile and thermally stable PFBHA-oxime derivative that is amenable to GC analysis. The pentafluorobenzyl group also introduces a highly electronegative moiety, making the derivative particularly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, significantly enhancing sensitivity.

Experimental Protocol: GC-MS Analysis of this compound

2.2.1. Derivatization Procedure

  • Sample Preparation: Dissolve a known amount of this compound standard or sample extract in a suitable solvent (e.g., hexane).

  • Reagent Addition: Add an excess of PFBHA reagent and a catalytic amount of an acid (e.g., hydrochloric acid).

  • Reaction: Heat the mixture at 60-70°C for 1-2 hours to ensure complete derivatization.

  • Extraction: After cooling, neutralize the reaction mixture and extract the PFBHA-oxime derivative with hexane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate to the desired volume under a gentle stream of nitrogen.

2.2.2. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Expected Data and Performance

Table 1: Predicted GC-MS Performance for this compound Analysis

ParameterExpected Performance
Limit of Detection (LOD) Low pg range
Limit of Quantification (LOQ) Mid-to-high pg range
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful technique for separating non-volatile and thermally labile compounds. For ketones lacking a UV chromophore like this compound, derivatization is necessary to enable UV-Vis detection.

The Principle of Derivatization for HPLC

The most common derivatizing agent for ketones in HPLC is 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, allowing for sensitive detection in the UV-Vis region (around 360 nm).[1]

HPLC_Derivatization Ketone This compound (C₂₁H₄₂O) Product DNPH-Hydrazone Derivative (UV-Active) Ketone->Product Reaction DNPH DNPH DNPH->Product Comparison cluster_GCMS GC-MS cluster_HPLC HPLC GCMS_node Higher Sensitivity (pg) Excellent Specificity (MS) Suited for clean matrices HPLC_node Wider Applicability Simpler Derivatization More robust for complex matrices Analyte This compound Analysis Analyte->GCMS_node Choose for Trace-level quantification Analyte->HPLC_node Choose for Routine analysis in complex samples

Caption: Decision workflow for selecting between GC-MS and HPLC for this compound analysis.

Table 3: Summary of GC-MS vs. HPLC for this compound Analysis

FeatureGC-MSHPLC-UV
Principle Separation of volatile compounds in the gas phaseSeparation of non-volatile compounds in the liquid phase
Derivatization Required (e.g., PFBHA) to increase volatilityRequired (e.g., DNPH) to add a chromophore
Sensitivity Very high (pg level)High (ng level)
Specificity Very high (mass spectral data)Moderate (retention time and UV spectrum)
Sample Throughput ModerateHigher
Cost (Instrument) HigherLower
Cost (Operational) Lower (less solvent usage)Higher (solvent consumption)
Robustness Sensitive to matrix effectsGenerally more robust for complex matrices

Conclusion and Recommendations

Both GC-MS and HPLC are viable and powerful techniques for the quantitative analysis of this compound, provided that an appropriate derivatization strategy is employed.

  • GC-MS is the recommended technique when ultimate sensitivity is required. The use of PFBHA derivatization coupled with mass spectrometric detection allows for trace-level quantification, making it ideal for applications such as impurity profiling or pharmacokinetic studies where analyte concentrations are expected to be very low.

  • HPLC with UV detection is a robust and cost-effective alternative for routine analysis. The DNPH derivatization is straightforward, and the method is generally more tolerant to complex sample matrices, making it well-suited for quality control applications or studies where slightly higher detection limits are acceptable.

Ultimately, the selection of the analytical technique should be guided by the specific research question, the required level of sensitivity, the nature of the sample matrix, and the resources available in the laboratory. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and develop a validated analytical method for this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29776, this compound. Retrieved from [Link].

  • Cardoso, D. R., & de Andrade, J. B. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Utility of a Certified 11-Heneicosanone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for High-Purity Standards

In the fields of pharmaceutical development, metabolomics, and chemical analysis, the accuracy of quantitative measurements is paramount. The reliability of such data is fundamentally anchored to the quality of the reference standards used for instrument calibration and method validation. This guide provides a detailed technical comparison of a certified 11-Heneicosanone (CAS: 19781-72-7) reference standard against a common, non-certified alternative.[1] this compound, a long-chain saturated ketone also known as didecyl ketone, serves as a pertinent model compound for illustrating the critical impact of reference material quality on analytical outcomes.

Through a series of structured experiments, we will demonstrate the tangible benefits of employing a Certified Reference Material (CRM). A CRM is a standard that has been characterized by a metrologically valid procedure for one or more properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] The core objective is to elucidate the causality behind experimental choices and to underscore how the use of a certified standard creates a self-validating analytical system, ensuring data integrity and trustworthiness.[3]

The Hierarchy of Reference Materials: Understanding the Alternatives

Before delving into the experimental comparison, it is crucial to understand the landscape of available reference materials. The choice of standard directly influences the accuracy and traceability of results.

  • Certified Reference Material (CRM): The pinnacle of the quality pyramid. Produced by an accredited body (e.g., under ISO 17034), its property values are certified with a stated uncertainty and traceability to a national metrology institute (NMI) like NIST.[4] CRMs are indispensable for method validation, calibration, and assessing measurement accuracy.[3][5]

  • Analytical Standard (Non-Certified): A well-characterized material of high purity, suitable for routine identification and quantification. However, it may lack the formal certification, uncertainty budget, and direct metrological traceability of a CRM. Many commercial standards fall into this category, sometimes sold "as-is" with the onus of purity verification on the end-user.[6]

  • In-house or Secondary Standard: A material characterized by the user's laboratory against a primary CRM. It is a cost-effective solution for routine analysis, but its quality is entirely dependent on the rigor of the in-house characterization.

This guide will focus on the comparison between a CRM and a typical non-certified analytical standard.

Diagram 1: Metrological Traceability Hierarchy A visual representation of how measurement traceability is established from international standards down to routine laboratory results.

G SI SI Units NMI National Metrology Institute (NMI) (e.g., NIST) SI->NMI Realization CRM_Producer Accredited CRM Producer (ISO 17034) NMI->CRM_Producer Calibration CRM Certified Reference Material (CRM) (e.g., Certified this compound) CRM_Producer->CRM Certification Lab Analytical Laboratory (ISO/IEC 17025) CRM->Lab Calibration & Method Validation Result Traceable Measurement Result Lab->Result Analysis

Caption: Hierarchy of metrological traceability for reference materials.

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of standard quality, we designed a series of experiments comparing a certified this compound CRM (Purity: 99.9% ± 0.1%) with a commercially available, non-certified this compound standard (Stated Purity: >98%).

Diagram 2: Experimental Workflow Overview of the process for comparing the certified reference material against a non-certified alternative.

G cluster_prep Standard Preparation cluster_exp Comparative Experiments cluster_analysis Data Analysis CRM_prep Prepare Stock Solution (Certified Standard) Purity Experiment 1: Purity Assessment (GC-MS) CRM_prep->Purity Quant Experiment 2: Quantitative Assay (GC-FID) CRM_prep->Quant Validation Experiment 3: Method Validation (Accuracy & Precision) CRM_prep->Validation ALT_prep Prepare Stock Solution (Alternative Standard) ALT_prep->Purity ALT_prep->Quant Data_Comp Compare Results: - Purity - Calibration Curves - QC Sample Accuracy Purity->Data_Comp Quant->Data_Comp Validation->Data_Comp

Sources

The Distinctive Role of 11-Heneicosanone in Insect Chemical Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of insect chemical communication, specific compounds within a pheromone blend can elicit a range of behaviors, from subtle physiological changes to dramatic, overt actions. Among these semiochemicals, the long-chain alkane 11-Heneicosanone, also referred to as n-heneicosane, has emerged as a critical signaling molecule in various insect species. This guide provides an in-depth comparison of the biological activity of this compound with other pheromone components, supported by experimental data from studies on the yellow fever mosquito (Aedes aegypti) and the eastern subterranean termite (Reticulitermes flavipes). We will delve into the experimental methodologies used to elucidate its function, offering researchers, scientists, and drug development professionals a clear understanding of its significance and comparative efficacy in eliciting specific biological responses.

This compound as a Key Modulator of Insect Behavior

This compound is a saturated hydrocarbon that functions as a semiochemical, primarily acting as a releaser pheromone that triggers immediate and specific behavioral responses. Its role is notably diverse, serving as an oviposition attractant for disease vectors like mosquitoes and a royal recognition signal in social insects such as termites. Unlike many volatile pheromone components designed for long-range communication, this compound is typically perceived at close range or upon contact, influencing crucial behaviors for reproductive success and colony stability.

Comparative Biological Activity in Aedes aegypti (Yellow Fever Mosquito)

In Aedes aegypti, this compound, a component of the larval cuticle, acts as an oviposition pheromone, guiding gravid females to suitable egg-laying sites. The biological activity of this compound has been quantified through electrophysiological and behavioral assays, allowing for a comparison of its effects at varying concentrations.

Electrophysiological and Behavioral Responses to this compound

Studies have demonstrated a clear dose-dependent electroantennogram (EAG) response in female Ae. aegypti to n-heneicosane, indicating its perception by olfactory receptors on the antennae. In a Y-maze olfactometer assay, the behavioral response of gravid females varied significantly with the dose of n-heneicosane.

Table 1: Dose-Dependent Behavioral Response of Gravid Aedes aegypti to n-Heneicosanone in a Y-Maze Olfactometer

Dose of n-Heneicosanone (g)Behavioral Response
10⁻⁶ and 10⁻⁵Attraction
10⁻³Repellency

Data sourced from Seenivasagan et al., 2009.

This demonstrates a critical concentration threshold for the biological activity of this compound, where lower concentrations are attractive for oviposition, while higher concentrations become repellent.

Oviposition Activity in Response to this compound

In multiple-choice oviposition assays, the number of eggs laid by gravid females was significantly influenced by the concentration of n-heneicosane in the water.

Table 2: Oviposition Preference of Aedes aegypti for Water Treated with n-Heneicosanone

Concentration of n-Heneicosanone (ppm)Oviposition Activity Index (OAI)Interpretation
10Most AttractiveSignificantly more eggs deposited compared to lower and higher concentrations.

Data interpretation from Seenivasagan et al., 2009.

While a direct quantitative comparison with other individual components of the Ae. aegypti oviposition pheromone blend in the same study is limited, other research has identified compounds like dodecanoic acid as an attractant and hexadecanoic acid as a deterrent. The potent attractive effect of this compound at a specific concentration highlights its crucial role in the final stages of oviposition site selection.

Synergistic Activity in Reticulitermes flavipes (Eastern Subterranean Termite)

In the social structure of the eastern subterranean termite, Reticulitermes flavipes, this compound has been identified as a key royal recognition pheromone. This cuticular hydrocarbon is present on the queen and king but not on workers, signaling their royal status and ensuring they receive the necessary care from the colony.

Behavioral Response to this compound

The primary behavioral response of worker termites to the royal pheromone is a characteristic shaking motion. Experiments using glass dummies treated with different chemical cues have quantified this response.

Table 3: Behavioral Response of Reticulitermes flavipes Workers to this compound

Treatment on Glass DummyWorker Behavioral ResponseInterpretation
Worker Cuticular Hydrocarbon Extract (Control)Low levels of shaking and antennation.Recognition of nestmate, but not royalty.
This compound aloneIncreased vibratory shaking and antennation.Recognition of royal status.
This compound + Worker Cuticular Hydrocarbon ExtractSignificantly amplified shaking behavior.Synergistic effect; royal recognition within the context of the colony's scent.

Data sourced from Funaro et al., 2018 and other supporting documentation.

This demonstrates a powerful synergistic effect where the biological activity of this compound is significantly enhanced when presented in the context of the colony's overall chemical profile. Unlike a simple attractive or repellent response, this compound elicits a specific social behavior essential for colony cohesion. In contrast to the complex blend of volatile compounds that can make up other insect pheromones, in this context, this compound acts as a definitive signal of royalty.

Experimental Methodologies

The elucidation of the biological activity of this compound relies on a combination of sophisticated analytical and bioassay techniques.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It provides a quantitative measure of the sensitivity of the antennal receptors to a specific compound.

Experimental Workflow for EAG:

EAG_Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition A Excise antenna from insect head B Mount antenna between two electrodes A->B E Deliver a puff of air through the pipette over the antenna C Dissolve this compound in a solvent D Apply solution to filter paper in a pipette C->D D->E F Amplify the electrical signal from the antenna E->F G Record the change in potential (EAG response) F->G H Analyze the amplitude of the response G->H

Caption: Workflow for Electroantennography (EAG) analysis of pheromone perception.

Behavioral Assays

Behavioral assays are essential for determining the ultimate effect of a pheromone on an insect's actions.

  • Y-Maze Olfactometer: This apparatus is used to test the preference of an insect for one of two odor plumes. The insect is released at the base of the "Y," and its choice of arm indicates attraction or repulsion.

  • Choice Assays: For oviposition or aggregation pheromones, choice assays involve presenting the insect with multiple treated and untreated substrates and recording their preference.

  • Observational Assays: As seen with the termites, direct observation and quantification of specific behaviors (e.g., shaking, antennation) in response to a chemical stimulus are crucial for understanding social pheromones.

Logical Flow of Pheromone Identification and Bioassay:

Pheromone_Bioassay_Logic A Pheromone Gland Extraction / Cuticle Wash B Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Identification A->B Analysis C Electroantennography (EAG) to Identify Biologically Active Compounds B->C Screening D Behavioral Assay (e.g., Y-Maze, Choice Test) C->D Validation E Confirmation of Pheromonal Activity D->E Conclusion

Caption: Logical progression from chemical identification to behavioral validation of a pheromone component.

Conclusion

This compound stands out as a pheromone component with highly specific and context-dependent biological activity. In Aedes aegypti, its function as an oviposition attractant is finely tuned to concentration, demonstrating a clear optimal dose for eliciting the desired behavior. In contrast, its role in Reticulitermes flavipes as a royal recognition pheromone highlights the importance of synergistic effects, where its activity is dramatically amplified by the presence of the colony's unique chemical signature.

Compared to more volatile pheromone components that act over long distances, this compound's influence is more intimate, guiding critical close-range behaviors. The experimental data underscores that a simple measure of biological activity, such as an EAG response, does not fully capture the complexity of a pheromone's function. Behavioral assays are paramount in revealing the nuanced and often synergistic effects of individual components within a pheromone blend. For researchers in pest management and drug development, understanding these comparative activities is essential for designing effective and highly specific strategies for manipulating insect behavior.

References

  • Funaro, C. F., et al. (2018). Identification of a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes. Proceedings of the National Academy of Sciences, 115(14), 3653-3658. [Link]

  • Seenivasagan, T., et al. (2009). Electroantennogram, flight orientation, and oviposition responses of Aedes aegypti to the oviposition pheromone n-heneicosane. Journal of Medical Entomology, 46(6), 1236-1242. [Link]

  • NC State University (2018). Termite Queen, King Recognition Pheromone Identified. [Link]

  • Mendki, M. J., et al. (2000). Heneicosane: an oviposition-attractant pheromone of larval origin in Aedes aegypti mosquito. Current Science, 78(10), 1295-1296. [Link]

  • Professional Pest Manager (2018). Termite Royalty Pheromone Identified. [Link]

  • Ockenfels Syntech GmbH. Electroantennography. [Link]

  • JoVE (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 11-Heneicosanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste disposal is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides in-depth, procedural instructions for the proper disposal of 11-Heneicosanone, a long-chain aliphatic ketone. As a trusted partner in your research endeavors, we aim to deliver essential safety and logistical information that extends beyond the product itself, empowering you to maintain the highest standards of laboratory practice.

Understanding this compound: Properties and Potential Hazards

This compound (C₂₁H₄₂O) is a solid at room temperature with a melting point between 39-43°C.[1] While specific toxicity data is limited, its chemical structure as a long-chain ketone suggests certain properties that must be considered for safe handling and disposal. It is insoluble in water and incompatible with strong oxidizing agents.[1] Upon combustion, it can produce carbon monoxide and carbon dioxide.[1]

PropertyValueReference
Molecular Formula C₂₁H₄₂O[2]
Molecular Weight 310.57 g/mol [2]
Physical State Solid[1]
Melting Point 39 - 43 °C[1]
Water Solubility Insoluble[1]
Incompatibilities Strong oxidizing agents[1]
The Cornerstone of Compliance: Hazardous Waste Determination

The U.S. Environmental Protection Agency (EPA) mandates that the waste generator is responsible for determining if a chemical waste is hazardous.[3] This determination is the most critical step in the disposal process. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[4][5] However, it is crucial to verify this against the most current federal and state lists.

  • Ignitability: With a flash point of >110°C, solid this compound is not considered ignitable under standard conditions.[6]

  • Corrosivity: As a neutral organic compound, it is not corrosive.

  • Reactivity: It is stable under normal conditions and does not exhibit hazardous reactivity.[7]

The following flowchart illustrates the decision-making process for determining the hazardous nature of this compound waste.

DisposalDecision start Start: this compound Waste is_listed Is it a listed hazardous waste (EPA F, K, P, U lists)? start->is_listed exhibits_characteristics Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->exhibits_characteristics No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes exhibits_characteristics->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Solid Waste exhibits_characteristics->non_hazardous_waste No consult_ehs Consult Institutional EHS and Local Regulations hazardous_waste->consult_ehs non_hazardous_waste->consult_ehs end_disposal Dispose Accordingly consult_ehs->end_disposal

Caption: Decision workflow for classifying this compound waste.

Personal Protective Equipment (PPE) and Spill Management

Proper PPE is essential to minimize exposure during handling and disposal procedures.

PPE ItemSpecifications
Gloves Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Protection Generally not required for small quantities of the solid. Use a NIOSH-approved respirator if generating dust or aerosols.
  • Evacuate and Ventilate: If a large amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For the solid material, this can be done by carefully scooping it up.

  • Cleanup:

    • For small spills of solid this compound, carefully sweep or scoop the material into a designated waste container.[1]

    • Avoid generating dust.[6]

    • If the material is melted, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable disposal container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the cleanup materials as hazardous waste.

Step-by-Step Disposal Procedures

Based on your hazardous waste determination, follow the appropriate procedure below.

If, after a thorough assessment, this compound is determined to be non-hazardous, it can be disposed of as solid chemical waste.

  • Containerization: Place the solid this compound waste in a durable, sealed container to prevent leakage. The original product container is often suitable if it is in good condition.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and identify the contents ("this compound").

  • Disposal: Dispose of the container in the regular laboratory trash, unless your institution's EHS policy specifies a different procedure for solid chemical waste. Never dispose of chemical waste in a way that it could be mistaken for regular office or food waste.

If this compound waste is determined to be hazardous, or if you are treating it as such as a precaution, follow these steps:

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • Do not mix this compound with incompatible waste streams (e.g., strong oxidizing agents).[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly identify the contents ("this compound, Hazardous Waste") and indicate the date accumulation started.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for a pickup by a certified hazardous waste contractor.

    • Do not exceed accumulation time or quantity limits set by the EPA and your institution.

Empty Container Disposal

Empty containers that held this compound must also be disposed of properly. A container is considered "RCRA empty" when all possible contents have been removed. For solid materials, this means the container has been emptied by scraping or chipping. The empty, non-hazardous container can then typically be disposed of in the regular trash after the label has been defaced.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and regulatory compliance in all your disposal practices.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: n-Heneicosane.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Biosynth. (2024, February 22). Safety Data Sheet: n-Heneicosane.
  • Making Cosmetics Inc. (2024, September 11). SDS (Safety Data Sheet): Isoeicosane.
  • Chemsrc. (2025, August 21). Heneicosane MSDS.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet: n-Heneicosane.
  • U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources.
  • University of South Carolina. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Judson, R., Richard, A., Dix, D. J., Houck, K., Martin, M., Kavlock, R., Dellarco, V., Henry, T., Holderman, T., & Wilson, A. (2009). The Toxicity Data Landscape for Environmental Chemicals. Environmental Health Perspectives, 117(5), 685–695.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29776, this compound.
  • European Chemicals Agency. (n.d.). Alkenes, C20-24 α - Registration Dossier.

Sources

Navigating the Safe Handling of 11-Heneicosanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Physicochemical Properties

11-Heneicosanone is a long-chain aliphatic ketone. Its physical state as a solid at room temperature suggests a low vapor pressure, reducing the immediate inhalation hazard compared to more volatile ketones. However, like many organic solids, it should be treated as a combustible dust.

PropertyValueSource
IUPAC Name henicosan-11-onePubChem[1]
Molecular Formula C21H42OPubChem[1]
Molecular Weight 310.6 g/mol PubChem[1]
Physical State Solid (inferred from n-Heneicosane)ChemSrc[2]
Solubility Insoluble in water (inferred from n-Heneicosane)ChemSrc[2]
Flash Point > 110 °C (> 230 °F) (for n-Heneicosane)ChemSrc[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory procedure. The following is a tiered approach to PPE selection when handling this compound.

Core PPE for All Operations:
  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[2]

  • Hand Protection: Chemically resistant gloves should be worn. While specific breakthrough times for this compound are not available, nitrile gloves are a suitable initial choice for handling the solid. For any dissolution in solvents, consult a glove compatibility chart for the specific solvent.

  • Protective Clothing: A standard laboratory coat should be worn to protect against incidental contact.[2]

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Enhanced PPE for Procedures with Increased Risk:

For operations that may generate dust or aerosols (e.g., weighing, grinding, or preparing solutions with heating or agitation), the following additional PPE is required:

  • Respiratory Protection: If working outside of a certified chemical fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[2]

  • Face Shield: In addition to safety goggles, a face shield provides a broader area of protection from splashes or unexpected reactions.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_controls Engineering Controls start Start: Handling this compound assess_procedure Assess Procedure: - Weighing/Transfer (solid)? - Dissolving/Reacting (solution)? - Heating/Agitating? start->assess_procedure core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_procedure->core_ppe Low Dust/Aerosol Potential enhanced_ppe Enhanced PPE: - Core PPE + - Respirator (if not in hood) - Face Shield assess_procedure->enhanced_ppe High Dust/Aerosol Potential general_ventilation Work in a Well-Ventilated Area core_ppe->general_ventilation fume_hood Use Chemical Fume Hood enhanced_ppe->fume_hood

Operational Plan: Safe Handling and Storage

Adherence to standard laboratory practices is crucial for minimizing risk.

Handling:
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[2]

  • Avoiding Dust: Minimize the generation of dust when handling the solid. Use appropriate tools for transfer and avoid dry sweeping of spills.[2]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage:
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from strong oxidizing agents, as these are incompatible with ketones.[2]

  • Store separately from incompatible materials to prevent dangerous reactions.

Emergency Procedures: Spill and Exposure Management

Spill Response:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[2]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with federal, state, and local regulations.[2]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and any associated hazards.

  • Disposal: Contact your institution's environmental health and safety (EHS) department for guidance on proper disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety

While this compound is not classified as a highly hazardous substance based on available data for similar compounds, a culture of safety necessitates a cautious and informed approach. By adhering to the principles of good laboratory practice and the specific guidelines outlined in this document, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and personal well-being.

References

  • Heneicosane | CAS#:629-94-7 | Chemsrc. (2026, January 22). Retrieved from [Link]

  • DIETHYL KETONE HAZARD SUMMARY. (2001, June). New Jersey Department of Health. Retrieved from [Link]

  • Acetone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Heneicosane. (n.d.). PubChem. Retrieved from [Link]

  • Heneicosane, 11-decyl-. (n.d.). PubChem. Retrieved from [Link]

  • 2-BUTANONE (METHYL ETHYL KETONE; MEK). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Heneicosane, 11-decyl- (CAS 55320-06-4). (n.d.). Cheméo. Retrieved from [Link].

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Government of Ontario. Retrieved from [Link]

  • Safety data sheet. (2024, February 22). Retrieved from [Link]

Sources

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.